molecular formula C7H9NO2S B1273585 N-methoxy-N-methylthiophene-2-carboxamide CAS No. 229970-94-9

N-methoxy-N-methylthiophene-2-carboxamide

Cat. No.: B1273585
CAS No.: 229970-94-9
M. Wt: 171.22 g/mol
InChI Key: DGMGILGPRYQSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGILGPRYQSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394251
Record name N-methoxy-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229970-94-9
Record name N-methoxy-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methyl-2-thiophenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-methoxy-N-methylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as a Weinreb amide derivative of thiophene-2-carboxylic acid, possesses the following fundamental chemical properties.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-[Methoxy(methyl)carbamoyl]thiophene[1]
CAS Number 229970-94-9[1]
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [1][2]
Appearance Liquid[1]
Purity ≥95%[1]

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 300°C at 760 mmHg (Predicted)N/A
Density 1.218 g/cm³ (Predicted)N/A
Refractive Index 1.549 (Predicted)N/A
Stability Stable under recommended storage conditionsN/A

Synthesis and Experimental Protocols

This compound is a Weinreb amide, a class of compounds widely used in organic synthesis for the preparation of ketones and aldehydes.[3][4] The synthesis of this compound typically involves the coupling of thiophene-2-carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. Several methods are available for the formation of Weinreb amides from carboxylic acids.[5][6][7]

General Synthesis Protocol via Acid Chloride

A common and effective method for the synthesis of this compound proceeds through the corresponding acid chloride.

Experimental Protocol:

  • Activation of Thiophene-2-carboxylic Acid: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating.

  • Amide Coupling: The resulting thiophene-2-carbonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification Thiophene-2-carboxylic_acid Thiophene-2-carboxylic_acid Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl_chloride Thiophene-2-carboxylic_acid->Thiophene-2-carbonyl_chloride SOCl₂, DCM Thionyl_chloride Thionyl_chloride Thionyl_chloride->Thiophene-2-carbonyl_chloride Product N-methoxy-N-methyl- thiophene-2-carboxamide Thiophene-2-carbonyl_chloride->Product DCM, 0°C to RT N_O-dimethylhydroxylamine_HCl N_O-dimethylhydroxylamine_HCl N_O-dimethylhydroxylamine_HCl->Product Base Base (e.g., Et₃N) Base->Product Crude_Product Crude_Product Product->Crude_Product Work-up Purified_Product Pure Product Crude_Product->Purified_Product Column Chromatography

Synthesis Workflow for this compound.

Analytical Characterization

Table 3: Predicted Spectral Data

TechniquePredicted Data
¹H NMR Signals corresponding to the thiophene ring protons (typically in the range of 7.0-8.0 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.8 ppm).
¹³C NMR Resonances for the carbonyl carbon (around 160-165 ppm), thiophene ring carbons (in the aromatic region), and the N-methyl and O-methyl carbons.
IR Spectroscopy A strong absorption band for the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and characteristic peaks for the C-H and C=C bonds of the thiophene ring.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or the entire methoxymethylamino group.
Experimental Characterization Workflow

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized organic compound like this compound.

Characterization_Workflow Start Synthesized Product TLC Thin Layer Chromatography (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation IR Infrared Spectroscopy (Functional Groups) Structure_Confirmation->IR Yes Further_Purification Further Purification Structure_Confirmation->Further_Purification No MS Mass Spectrometry (Molecular Weight) IR->MS Final_Analysis Purity and Identity Confirmed MS->Final_Analysis Further_Purification->TLC

General Experimental Workflow for Characterization.

Applications in Drug Development

Thiophene carboxamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] Derivatives of thiophene-2-carboxamide have been investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant agents.[9] The thiophene ring is a versatile scaffold that can be readily functionalized to modulate the pharmacological properties of the molecule.[8]

While specific biological activities for this compound are not extensively documented, its role as a Weinreb amide makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Weinreb amide functionality allows for the controlled introduction of various substituents to the thiophene core, enabling the exploration of structure-activity relationships in drug discovery programs.[3] For instance, thiophene carboxamide derivatives have been identified as potent inhibitors of enzymes such as VEGFR-2 and as agents that can induce apoptosis in cancer cells.[8]

The development of novel thiophene carboxamide analogues continues to be an active area of research, with studies focusing on their potential to treat a variety of diseases.[10] The metabolism and potential toxicity of thiophene-containing drugs are also important considerations in their development.[11]

References

An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylthiophene-2-carboxamide, a key Weinreb amide derivative with the CAS number 229970-94-9, serves as a versatile and pivotal intermediate in modern organic synthesis. Its unique structural characteristics, particularly the thiophene moiety and the N-methoxy-N-methylamide group, make it an invaluable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent transformations, and an exploration of its potential role in modulating key signaling pathways relevant to drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 229970-94-9[1][2][3][4][5]
Molecular Formula C₇H₉NO₂S[2][4][5][6][7]
Molecular Weight 171.22 g/mol [1][2][3][4][5][6][7]
Appearance Liquid[1]
Purity ≥95% to >98% (as per various suppliers)[1][4][5]
Boiling Point 300 °C at 760 mmHg[8]
Density 1.218 g/cm³[8]
Refractive Index 1.549[8]
Vapor Pressure 0.00115 mmHg at 25°C[8]
Predicted XlogP 0.8[9]

Spectroscopic Data

  • ¹H NMR: Protons on the thiophene ring would appear in the aromatic region (typically δ 7-8 ppm). The N-methyl and O-methyl groups would each show a singlet in the upfield region (around δ 3-4 ppm).

  • ¹³C NMR: The carbonyl carbon of the amide would be expected in the downfield region (around 160-170 ppm). Carbons of the thiophene ring would appear in the aromatic region, and the methyl carbons would be in the upfield region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide would be prominent, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of methoxy and methyl groups, as well as cleavage of the amide bond. Predicted mass spectrometry data includes adducts such as [M+H]⁺ at m/z 172.04268 and [M+Na]⁺ at m/z 194.02462.[9]

Experimental Protocols

As a Weinreb amide, this compound is a key intermediate for the synthesis of ketones and aldehydes. The following are detailed, generalized protocols for its synthesis and its use in common synthetic transformations.

Synthesis of this compound

This protocol is based on the general synthesis of Weinreb amides from acid chlorides.[10]

Reaction:

G Thiophene_Acid_Chloride Thiophene-2-carbonyl chloride Product This compound Thiophene_Acid_Chloride->Product N_O_Dimethylhydroxylamine N,O-Dimethylhydroxylamine hydrochloride N_O_Dimethylhydroxylamine->Product Base Base (e.g., Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Solvent->Product Byproduct Triethylammonium chloride Product->Byproduct

Caption: Synthesis of the target Weinreb amide.

Materials:

  • Thiophene-2-carbonyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous THF or DCM at 0 °C, add triethylamine dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Slowly add a solution of thiophene-2-carbonyl chloride in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reaction with Grignard Reagents to Synthesize Ketones

This protocol describes a general procedure for the reaction of a Weinreb amide with a Grignard reagent to form a ketone.

Reaction:

G Weinreb_Amide N-methoxy-N-methyl- thiophene-2-carboxamide Intermediate Stable Chelated Intermediate Weinreb_Amide->Intermediate Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Solvent Anhydrous THF Solvent->Intermediate Ketone 2-Thienyl Ketone (Thiophene-C(O)-R) Intermediate->Ketone Workup Workup Aqueous Workup (e.g., NH4Cl)

Caption: Ketone synthesis from the Weinreb amide.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

  • Add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Role in Signaling Pathways

While direct studies on the biological activity of this compound are limited, the thiophene-2-carboxamide scaffold is present in molecules that modulate important signaling pathways in drug discovery.

Potential as a STING Agonist Precursor

Derivatives of benzo[b]thiophene-2-carboxamide have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[11] The STING pathway is a critical component of the innate immune system that, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines through the IRF3 and NF-κB signaling cascades.[11] This makes STING an attractive target for the development of cancer immunotherapies and vaccine adjuvants.

The synthesis of such STING agonists often involves the elaboration of a core thiophene or benzothiophene structure. This compound can serve as a key starting material for the construction of these more complex molecules. For instance, the ketone functionality, readily introduced via the Weinreb amide, can be a handle for further chemical modifications to build the final STING agonist.

STING_Pathway cluster_activation Activation cluster_signaling Downstream Signaling cluster_response Cellular Response Thiophene_Derivative Thiophene-2-carboxamide Derivative (STING Agonist) STING STING (on ER membrane) Thiophene_Derivative->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates NF_kB NF-κB STING->NF_kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimerizes and translocates to nucleus) IRF3->p_IRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) p_IRF3->Type_I_IFN Induces Transcription p_NF_kB p-NF-κB (translocates to nucleus) NF_kB->p_NF_kB Cytokines Pro-inflammatory Cytokines p_NF_kB->Cytokines Induces Transcription

Caption: Potential involvement in the STING signaling pathway.

Androgen Receptor Signaling

A compound referred to as "Thio-2" has been shown to suppress Androgen Receptor (AR) signaling, a key pathway in the development and progression of castration-resistant prostate cancer.[12][13][14] While the exact structure of Thio-2 is not publicly disclosed, its name suggests a thiophene-containing molecule. Given the prevalence of the thiophene-2-carboxamide scaffold in medicinal chemistry, it is plausible that Thio-2 is a derivative of this class. This highlights another potential therapeutic area where intermediates like this compound could be valuable.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility as a Weinreb amide allows for the efficient and controlled synthesis of ketones, which are themselves important intermediates in the preparation of more complex molecules. The thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in modulating key signaling pathways such as the STING and Androgen Receptor pathways. This technical guide provides essential data and protocols to facilitate the effective use of this compound in research and drug development, paving the way for the discovery of novel therapeutics.

References

Synthesis of N-methoxy-N-methylthiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide of significant interest in organic synthesis and medicinal chemistry. This document details established synthetic routes from thiophene-2-carboxylic acid and its corresponding acyl chloride, offering complete experimental protocols and characterization data.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis. Their reaction with organometallic reagents, such as Grignard or organolithium reagents, cleanly affords ketones, while reduction yields aldehydes. This predictable reactivity stems from the formation of a stable chelated tetrahedral intermediate, which prevents over-addition of the nucleophile. This compound serves as a key building block for the introduction of the thiophene-2-carbonyl moiety in the synthesis of various pharmaceutical and agrochemical compounds.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary routes starting from either thiophene-2-carboxylic acid or thiophene-2-carbonyl chloride.

  • Route A: Direct coupling of thiophene-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent.

  • Route B: Acylation of N,O-dimethylhydroxylamine hydrochloride with thiophene-2-carbonyl chloride.

The following sections provide detailed experimental protocols for these synthetic transformations.

Data Presentation

The following table summarizes the key reagents and typical yields for the synthesis of this compound.

Starting MaterialMethodKey ReagentsSolventTypical Yield (%)
Thiophene-2-carboxylic acidAmide CouplingEDC, DMAPDichloromethane (DCM)>90% (Estimated)
Thiophene-2-carboxylic acidAmide CouplingCDIDichloromethane (DCM)~70-85%
Thiophene-2-carbonyl chlorideAcylationPyridine or TriethylamineDichloromethane (DCM)>90% (Estimated)

Physical and Spectral Data for this compound:

PropertyValue
CAS Number 229970-94-9
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance Colorless to pale yellow liquid[1]
Purity ≥95%[1]
¹H NMR (CDCl₃, estimated) δ ~7.5-7.7 (m, 2H), 7.0-7.1 (m, 1H), 3.8 (s, 3H), 3.4 (s, 3H) ppm
¹³C NMR (CDCl₃, estimated) δ ~164, 137, 132, 128, 127, 61, 34 ppm

Experimental Protocols

Synthesis of Thiophene-2-carbonyl chloride (Precursor)

Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid by reaction with thionyl chloride or oxalyl chloride. Alternatively, it can be synthesized directly from thiophene.

Protocol: From Thiophene using Phosgene

A solution of phosgene in methylene chloride is cooled to -20°C. Anhydrous aluminum chloride is added, followed by the dropwise addition of thiophene while maintaining the low temperature. The reaction is instantaneous. The mixture is then poured into iced 25% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield thiophene-2-carbonyl chloride, which can be further purified by distillation.[2]

Synthesis of this compound

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the amide bond formation.

Protocol:

  • To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at room temperature, add EDC (1.2 eq) and DMAP (0.1 eq).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.

  • Add a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

1,1'-Carbonyldiimidazole (CDI) is an effective coupling agent for the formation of Weinreb amides from carboxylic acids.[3]

Protocol:

  • To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add CDI (1.1 eq) in one portion. Gas evolution (CO₂) will be observed.

  • Stir the solution for 45-60 minutes at room temperature to allow for the formation of the acylimidazolide intermediate.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 6-12 hours.

  • Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the product.[3]

This is a straightforward acylation reaction.

Protocol:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the solution.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by silica gel chromatography if necessary.

Mandatory Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflow Thiophene Thiophene Thiophene_COCl Thiophene-2-carbonyl chloride Thiophene->Thiophene_COCl Acylation Thiophene_COOH Thiophene-2-carboxylic acid Thiophene_COOH->Thiophene_COCl Chlorination Weinreb_Amide N-methoxy-N-methyl- thiophene-2-carboxamide Thiophene_COOH->Weinreb_Amide Amide Coupling Thiophene_COCl->Weinreb_Amide Acylation Phosgene_AlCl3 Phosgene, AlCl₃ SOCl2 SOCl₂ or (COCl)₂ Coupling_Reagents EDC, DMAP or CDI Hydroxylamine H(Me)NOMe·HCl, Base Phosgene_AlCl3->Thiophene_COCl SOCl2->Thiophene_COCl Coupling_Reagents->Weinreb_Amide Hydroxylamine->Weinreb_Amide Hydroxylamine->Weinreb_Amide

Caption: Synthetic routes to this compound.

Logical Relationship of Synthetic Methods

Logical_Relationship Start_Acid Thiophene-2-carboxylic Acid Method_Coupling Amide Coupling (EDC/DMAP or CDI) Start_Acid->Method_Coupling Activation Activation to Acyl Chloride Start_Acid->Activation Start_AcylChloride Thiophene-2-carbonyl Chloride Method_Acylation Direct Acylation Start_AcylChloride->Method_Acylation Product N-methoxy-N-methyl- thiophene-2-carboxamide Method_Coupling->Product Method_Acylation->Product Activation->Start_AcylChloride

Caption: Interrelation of synthetic strategies.

References

Determining the Molecular Weight of N-methoxy-N-methylthiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the determination of the molecular weight for N-methoxy-N-methylthiophene-2-carboxamide (CAS No: 229970-94-9), a compound of interest in chemical synthesis and drug discovery. This document outlines both the theoretical calculation based on its chemical formula and the experimental verification, primarily through mass spectrometry. The methodologies, data, and workflows are presented to support researchers, scientists, and professionals in the field of drug development.

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for substance identification, quantification, and stoichiometric calculations in chemical reactions. The theoretical molecular weight is calculated from the molecular formula by summing the standard atomic weights of the constituent atoms.

Chemical Formula

The established chemical formula for this compound is C₇H₉NO₂S .[1] This formula indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

  • Molecular Weight = (7 × Ar(C)) + (9 × Ar(H)) + (1 × Ar(N)) + (2 × Ar(O)) + (1 × Ar(S))

Where Ar represents the standard atomic weight of each element.

The data used for this calculation are summarized in the table below.

Data Summary: Atomic and Molecular Weights
Element (Symbol)CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)91.0089.072
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Sulfur (S)132.0632.060
Total 20 171.214

Based on this calculation, the theoretical molecular weight of this compound is 171.214 g/mol . This value is consistent with commercially available data, which lists the molecular weight as 171.22 g/mol .[1][2]

The logical workflow for this calculation is visualized in the diagram below.

G compound This compound formula Molecular Formula C₇H₉NO₂S compound->formula elements Constituent Elements (C, H, N, O, S) formula->elements calculation Summation Σ(Atom Count × Atomic Weight) formula->calculation atomic_weights Standard Atomic Weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 S: 32.06 elements->atomic_weights atomic_weights->calculation mw Calculated Molecular Weight 171.214 g/mol calculation->mw

Figure 1: Logical workflow for theoretical molecular weight calculation.

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The primary technique for determining the molecular weight of a chemical compound with high accuracy and sensitivity is Mass Spectrometry (MS).

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of molecular weight determination for a compound like this compound, an ionization technique such as Electrospray Ionization (ESI) is typically employed. The molecule is protonated to form a positively charged ion, [M+H]⁺. The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum reveals the mass of the ion, from which the molecular weight of the neutral molecule (M) can be deduced.

Generalized Experimental Protocol for ESI-MS

The following protocol provides a general methodology for the determination of the molecular weight of this compound using a standard ESI-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.
  • To facilitate ionization, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution.

2. Instrument Setup (Typical ESI-MS Parameters):

  • Ionization Mode: Positive ion mode (to detect [M+H]⁺).
  • Mass Range: Scan from m/z 50 to 500 to ensure the expected ion is within range.
  • Capillary Voltage: 3-4 kV.
  • Cone Voltage: 20-30 V (optimize for minimal fragmentation).
  • Source Temperature: 100-120 °C.
  • Desolvation Gas Flow (N₂): 500-600 L/hr.
  • Desolvation Temperature: 250-350 °C.

3. Data Acquisition:

  • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
  • Acquire mass spectra for a duration of 1-2 minutes to obtain a stable signal and an averaged spectrum.
  • Acquire a blank spectrum using only the solvent with formic acid to identify background peaks.

4. Data Analysis:

  • Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
  • For this compound (M = 171.214), the expected m/z for the [M+H]⁺ ion would be approximately 172.22.
  • Subtract the mass of the proton (approx. 1.008 g/mol ) from the measured m/z of the parent ion to determine the experimental molecular weight of the neutral compound.
  • Compare the experimental value with the theoretical molecular weight to confirm the compound's identity.

The workflow for this experimental process is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_results Results dissolve Dissolve Sample (1 mg/mL in MeOH) dilute Dilute to ~5 µg/mL dissolve->dilute acidify Acidify (0.1% Formic Acid) dilute->acidify infuse Infuse into ESI Source acidify->infuse acquire Acquire Spectrum (m/z 50-500) infuse->acquire process Process Data acquire->process identify_peak Identify [M+H]⁺ Peak (Expected ~172.22 m/z) process->identify_peak calculate_mw Calculate Exp. MW identify_peak->calculate_mw compare Compare with Theoretical MW calculate_mw->compare

Figure 2: Experimental workflow for molecular weight determination via ESI-MS.

References

An In-depth Technical Guide to 2-[Methoxy(methyl)carbamoyl]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[Methoxy(methyl)carbamoyl]thiophene. This compound, also known as N-Methoxy-N-methylthiophene-2-carboxamide, is a Weinreb amide derivative of thiophene-2-carboxylic acid. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.

Core Compound Details

PropertyValueSource
Chemical Name 2-[Methoxy(methyl)carbamoyl]thiophene-
Synonyms This compound
CAS Number 229970-94-9
Molecular Formula C₇H₉NO₂S-
Molecular Weight 171.22 g/mol
Physical Form Liquid
Purity ≥95% (typical commercial grade)

Chemical Structure

The structure of 2-[Methoxy(methyl)carbamoyl]thiophene features a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Attached to the 2-position of this ring is a Weinreb amide functional group, specifically an N-methoxy-N-methylcarboxamide. This functional group is a key feature, as it is a stable and versatile precursor for the synthesis of ketones and aldehydes.

Spectroscopic and Physicochemical Properties (Predicted)

ParameterPredicted Value/Range
¹H NMR Signals corresponding to the thiophene ring protons (typically in the aromatic region), the N-methyl protons, and the O-methyl protons.
¹³C NMR Resonances for the carbonyl carbon, the thiophene ring carbons, and the methyl carbons of the methoxy and methylamino groups.
IR Spectroscopy (cm⁻¹) Strong absorption band for the C=O (amide) stretching, typically around 1630-1680 cm⁻¹. Bands for C-H, C-N, and C-O stretching are also expected.
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ at approximately 171. Key fragments would likely correspond to the loss of the methoxy group, the N-methyl group, and cleavage of the amide bond.
Boiling Point 300°C at 760 mmHg
Density 1.218 g/cm³
Refractive Index 1.549
Vapor Pressure 0.00115 mmHg at 25°C

Experimental Protocols

The synthesis of 2-[Methoxy(methyl)carbamoyl]thiophene typically involves the conversion of thiophene-2-carboxylic acid into its corresponding Weinreb amide. This can be achieved through various methods that activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine. Below is a representative experimental protocol based on common procedures for Weinreb amide synthesis.

Synthesis of 2-[Methoxy(methyl)carbamoyl]thiophene from Thiophene-2-carboxylic Acid

Materials:

  • Thiophene-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Activation of Thiophene-2-carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude thiophene-2-carbonyl chloride.

  • Formation of the Weinreb Amide:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and slowly add triethylamine (2.2-3.0 eq) or pyridine.

    • To this mixture, add a solution of the crude thiophene-2-carbonyl chloride in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-[Methoxy(methyl)carbamoyl]thiophene.

Applications in Drug Discovery and Organic Synthesis

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with proteins. The incorporation of a thiophene-2-carboxamide moiety is a common strategy in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Thiophene-2-carboxamide derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.

The Weinreb amide functionality of 2-[Methoxy(methyl)carbamoyl]thiophene makes it a particularly useful intermediate. It can react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce 2-acylthiophenes in a controlled manner, avoiding the over-addition that can occur with other acylating agents. These resulting ketones are versatile precursors for more complex molecules.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_coupling Weinreb Amide Formation Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Thiophene-2-carbonyl Chloride Thiophene-2-carbonyl Chloride Thiophene-2-carboxylic Acid->Thiophene-2-carbonyl Chloride Oxalyl Chloride, cat. DMF 2-[Methoxy(methyl)carbamoyl]thiophene 2-[Methoxy(methyl)carbamoyl]thiophene Thiophene-2-carbonyl Chloride->2-[Methoxy(methyl)carbamoyl]thiophene HN(OMe)Me·HCl, Base

Caption: Synthetic workflow for 2-[Methoxy(methyl)carbamoyl]thiophene.

Drug_Discovery_Logic Start Lead Identification Thiophene_Scaffold Thiophene as a Privileged Scaffold Start->Thiophene_Scaffold Weinreb_Amide 2-[Methoxy(methyl)carbamoyl]thiophene (Key Intermediate) Thiophene_Scaffold->Weinreb_Amide Introduction of versatile handle Ketone_Synthesis Synthesis of diverse 2-acylthiophene derivatives Weinreb_Amide->Ketone_Synthesis Reaction with organometallics SAR_Studies Structure-Activity Relationship (SAR) Studies Ketone_Synthesis->SAR_Studies Generation of analogue library Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Logical workflow in drug discovery utilizing the target compound.

An In-depth Technical Guide on the Stability and Storage of N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential stability and recommended storage conditions for N-methoxy-N-methylthiophene-2-carboxamide based on the general chemical properties of Weinreb amides and thiophene derivatives. As of the latest literature search, specific experimental stability data for this compound is not publicly available. Therefore, the information presented herein is predictive and should be supplemented with in-house experimental validation.

Introduction

This compound, a member of the Weinreb amide family, is a valuable synthetic intermediate in organic chemistry. Weinreb amides are N-methoxy-N-methylamides known for their utility in the synthesis of ketones and aldehydes due to the stability of the tetrahedral intermediate formed upon reaction with organometallic reagents.[1][2] The stability of these compounds is not only crucial for their synthetic applications but also for their proper handling, storage, and for ensuring the integrity of toxicological and pharmacological studies in drug development. This guide outlines the predicted stability profile of this compound, provides recommended storage and handling procedures, and details experimental protocols for comprehensive stability assessment.

Chemical Structure and General Properties

  • IUPAC Name: this compound

  • Synonyms: 2-[Methoxy(methyl)carbamoyl]thiophene

  • CAS Number: 229970-94-9

  • Molecular Formula: C₇H₉NO₂S

  • Molecular Weight: 171.22 g/mol

  • Appearance: Liquid

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following recommendations are based on safety data sheets for this compound and general best practices for laboratory chemicals.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidation, respectively.
Container Store in a tightly-closed container.Prevents contamination and exposure to moisture and air.
Light Protect from light.Thiophene-containing compounds can be susceptible to photodegradation.

Table 2: Handling Precautions

PrecautionGuideline
Ventilation Use only in a well-ventilated area.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Hygiene Wash hands thoroughly after handling. Avoid contact with skin and eyes.
Ignition Sources Keep away from sources of ignition.

Predicted Stability Profile and Degradation Pathways

While specific degradation pathways for this compound have not been experimentally determined, potential routes of degradation can be predicted based on the functional groups present: the Weinreb amide and the thiophene ring.

dot

Caption: Factors influencing the stability of this compound.

  • Hydrolytic Degradation: Amides are generally stable to hydrolysis at neutral pH. However, under acidic or basic conditions, the amide bond can be cleaved to yield thiophene-2-carboxylic acid and N,O-dimethylhydroxylamine. The rate of hydrolysis is expected to increase with temperature and at pH extremes.

  • Oxidative Degradation: The thiophene ring, being an electron-rich heterocycle, is susceptible to oxidation.[3] Reaction with singlet oxygen or other oxidizing agents could lead to the formation of endoperoxides, sulfoxides, or ring-opened products.[4][5][6]

  • Photodegradation: Thiophene and its derivatives can absorb UV radiation, which may lead to photochemical reactions.[7] The specific photolytic degradation products are difficult to predict without experimental data but could involve ring cleavage or polymerization.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The weakest bonds are likely to cleave first, potentially leading to fragmentation of the amide side chain or the thiophene ring.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To elucidate the stability profile of this compound, forced degradation studies under various stress conditions are recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, should be developed and validated prior to these studies.

Table 3: Proposed Protocols for Forced Degradation Studies

Stress ConditionProposed Protocol
Acidic Hydrolysis 1. Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Incubate the solution at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
Basic Hydrolysis 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate the solution at 60°C and analyze samples at appropriate time points.
Oxidative Degradation 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature and analyze at appropriate time points.
Photostability 1. Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the samples after exposure and compare with a control sample protected from light.
Thermal Degradation 1. Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days). 2. Analyze the sample and compare with a control sample stored at the recommended storage temperature.

dot

Experimental_Workflow cluster_Preparation Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome start Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation photo Photolytic Stress (ICH Q1B) start->photo thermal Thermal Stress (Solid, 80°C) start->thermal analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis outcome Identify Degradants & Elucidate Degradation Pathways analysis->outcome

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a generally stable compound, a characteristic feature of Weinreb amides. However, the presence of the thiophene ring and the amide functionality suggests potential susceptibility to degradation under harsh conditions such as extreme pH, oxidative stress, and exposure to light and high temperatures. For researchers, scientists, and drug development professionals, it is imperative to adhere to the recommended storage and handling guidelines to ensure the compound's integrity. Furthermore, conducting comprehensive forced degradation studies is crucial to fully understand its stability profile, identify potential degradants, and develop robust analytical methods for its quality control.

References

N-methoxy-N-methylthiophene-2-carboxamide: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling the chemical. The experimental protocols described herein are based on standardized OECD guidelines and are provided as a reference for how toxicological assessments are generally conducted. No specific experimental data for N-methoxy-N-methylthiophene-2-carboxamide was publicly available at the time of this publication.

Chemical Identification and Properties

This compound, a member of the Weinreb amide class, is a chemical intermediate used in organic synthesis. Its properties are summarized below.

PropertyValueReference
CAS Number 229970-94-9[1][2][3]
Molecular Formula C₇H₉NO₂S[2][3][4]
Molecular Weight 171.22 g/mol [1][3][4][5]
Appearance Liquid[5]
Purity ≥95% - ≥98%[1][5]
Synonyms 2-[Methoxy(methyl)carbamoyl]thiophene[1][5]

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[6][7]

Logical Flow of Hazard Identification

The following diagram illustrates the logical process of identifying and communicating the hazards associated with a chemical like this compound based on available data.

GHS_Classification_Flow cluster_data Data Sources cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_communication Hazard Communication sds Safety Data Sheets (SDS) eval Evaluation of Toxicological Data (Skin, Eye, Respiratory) sds->eval lit Literature (if available) lit->eval skin_irr Skin Irritation (Category 2) eval->skin_irr eye_irr Serious Eye Irritation (Category 2A) eval->eye_irr resp_irr Respiratory Irritation (STOT-SE Cat. 3) eval->resp_irr signal Signal Word: Warning skin_irr->signal h_statements Hazard Statements: H315, H319, H335 skin_irr->h_statements eye_irr->signal eye_irr->h_statements resp_irr->signal resp_irr->h_statements p_statements Precautionary Statements: P261, P280, etc. h_statements->p_statements

Caption: GHS Hazard Identification and Communication Workflow.

Toxicological Information

Acute Oral Toxicity

No quantitative data (e.g., LD50) for acute oral toxicity is available for this specific compound. A standard acute oral toxicity study would be conducted following OECD Guideline 420 (Fixed Dose Procedure).

Experimental Protocol: Acute Oral Toxicity (OECD 420)

  • Animals: Typically, healthy young adult female rats are used.

  • Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If no adverse effects are seen, the LD50 is considered to be greater than this dose.

  • Administration: The substance is administered as a single oral dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

Skin Irritation

The compound is classified as a skin irritant. The potential for skin irritation is typically assessed using in vitro methods following OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Experimental Protocol: In Vitro Skin Irritation (OECD 439) This method uses a three-dimensional reconstructed human epidermis (RhE) model.

  • Test System: Commercially available RhE tissue models (e.g., EpiSkin™, EpiDerm™) are used.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure period is typically between 15 and 60 minutes.

  • Post-Incubation: After exposure, the tissues are rinsed and incubated for approximately 42 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

  • Classification: A chemical is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Workflow for In Vitro Skin Irritation Testing

Skin_Irritation_Workflow start Start: Receive Test Chemical prep Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep apply Topically Apply Chemical (and Positive/Negative Controls) prep->apply expose Expose Tissues (e.g., 42 minutes) apply->expose rinse Rinse Tissues expose->rinse incubate Post-Incubation Period (e.g., 42 hours) rinse->incubate mtt MTT Assay: Add MTT solution, incubate 3 hrs incubate->mtt extract Extract Formazan (e.g., with Isopropanol) mtt->extract measure Measure Optical Density (OD) at 570 nm extract->measure calculate Calculate % Viability vs. Control measure->calculate decision Viability <= 50%? calculate->decision irritant Classify as Irritant (GHS Category 2) decision->irritant Yes not_irritant Not Classified as Irritant decision->not_irritant No end End of Test irritant->end not_irritant->end

Caption: Experimental workflow for in vitro skin irritation testing (OECD 439).

Eye Irritation

The compound is classified as causing serious eye irritation. Standard in vitro or ex vivo methods are used to assess this endpoint, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492).

Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492)

  • Test System: A three-dimensional RhCE model that mimics the human corneal epithelium is used.

  • Application: The test chemical is applied to the surface of the corneal tissue model.

  • Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).

  • Post-Incubation: Following exposure and rinsing, tissues are incubated for a post-exposure period (e.g., 2 hours).

  • Viability Assessment: Similar to the skin irritation test, tissue viability is determined using the MTT assay.

  • Classification: A chemical that reduces the mean tissue viability to ≤ 60% is considered an irritant. This test primarily identifies chemicals that do not require classification ("non-irritants"). To distinguish between moderate (Category 2) and severe (Category 1) irritants, other tests like the BCOP assay may be needed as part of a tiered strategy.

Mutagenicity

No data on the mutagenic potential of this compound is available. A standard initial screening for mutagenicity is the Bacterial Reverse Mutation Test, commonly known as the Ames test (OECD 471).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to the test chemical at various concentrations on a minimal agar plate lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result (mutagenic potential) is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.

Workflow for Ames Mutagenicity Test

Ames_Test_Workflow cluster_s9 Metabolic Activation start Start: Test Chemical with_s9 With S9 Mix start->with_s9 without_s9 Without S9 Mix start->without_s9 prep_strains Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) with_s9->prep_strains without_s9->prep_strains plate Plate Bacteria with Test Chemical (Varying Doses) on Minimal Media prep_strains->plate incubate Incubate Plates (48-72 hours at 37°C) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Negative Control, Check for Dose-Response count->analyze decision Significant Increase in Revertants? analyze->decision mutagenic Positive Result: Potentially Mutagenic decision->mutagenic Yes non_mutagenic Negative Result: Not Mutagenic in this Assay decision->non_mutagenic No end End of Test mutagenic->end non_mutagenic->end

Caption: General workflow for the Ames bacterial reverse mutation test.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use only in a well-ventilated area, such as a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[6]

  • Wash hands thoroughly after handling.[6]

Conditions for Safe Storage:

  • Store in a tightly closed container.[6]

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

First Aid Measures

  • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Always show the Safety Data Sheet to the medical professional in attendance.[4]

References

Physical Properties of Thiophene-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of thiophene-2-carboxamide derivatives. Thiophene-2-carboxamide and its analogues are significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] Understanding their physical properties is paramount for drug design, development, and formulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Core Physical Properties

The physical characteristics of thiophene-2-carboxamide derivatives, such as melting point and solubility, are crucial for their handling, formulation, and bioavailability. These properties are significantly influenced by the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.

Melting Point

The melting point of a compound provides an indication of its purity and the strength of its crystal lattice. For thiophene-2-carboxamide derivatives, melting points are determined using standard laboratory apparatus.[2] Below is a compilation of reported melting points for various derivatives.

Compound NameStructureMelting Point (°C)Reference
Thiophene-2-carboxamideC₅H₅NOS179 - 182[3]
5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamideC₁₂H₆BrFN₂OS₂Not explicitly stated, but identified as a lead compound[4]
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamideC₁₂H₁₁N₃OS₂Not explicitly stated, but synthesized and characterized[5]
Phenyl-thiophene-carboxamide derivatives (2a-2e)Varied156.5 - 205[2][6]
5-Amino-3-methyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamideC₁₂H₁₄N₄O₂S146 - 148[7]
N-(p-Chlorophenyl)thiophene-2-carboxamidoximeC₁₁H₉ClN₂OS179 - 180[8][9]
N-(p-Methoxyphenyl)thiophene-2-carboxamidoximeC₁₂H₁₂N₂O₂S180 - 181[8][9]
Solubility

Experimental Protocols for Solubility Determination:

Two primary methods are employed to determine the solubility of drug candidates: kinetic and thermodynamic solubility assays.[11][12][13]

  • Kinetic Solubility Assay: This high-throughput method is often used in the early stages of drug discovery.[11][12]

    • A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

    • This stock solution is then added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The formation of a precipitate is monitored over time, often using turbidimetry or nephelometry.[11]

    • The concentration at which the compound precipitates is defined as its kinetic solubility.

  • Thermodynamic Solubility Assay (Shake-Flask Method): This method measures the equilibrium solubility and is considered the gold standard.[11][13]

    • An excess amount of the solid compound is added to a specific volume of the aqueous buffer.

    • The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13][14]

Below is a generalized workflow for determining thermodynamic solubility.

G cluster_protocol Thermodynamic Solubility Protocol A Add excess solid compound to aqueous buffer B Agitate at constant temperature for 24-48h A->B C Filter to remove undissolved solid B->C D Analyze filtrate by HPLC or UV-Vis C->D E Determine concentration of dissolved compound D->E

Caption: A generalized workflow for determining thermodynamic solubility.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of thiophene-2-carboxamide derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7][11][15]

Spectroscopic TechniqueKey Observables for Thiophene-2-Carboxamide Derivatives
¹H NMR - Signals for protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm).[10] - The amide proton (N-H) signal is also characteristic. - The chemical shifts and coupling patterns of these protons provide detailed information about the substitution pattern on the thiophene ring.
¹³C NMR - Resonances for the carbon atoms of the thiophene ring and the carbonyl carbon of the carboxamide group are key identifiers.[6]
IR Spectroscopy - A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed around 1630-1680 cm⁻¹. - N-H stretching vibrations are also present.[7]
Mass Spectrometry (MS) - Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[2][5]

Experimental Protocols for Spectroscopic Analysis:

  • NMR Spectroscopy:

    • A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • IR Spectroscopy:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or in solution.

    • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Mass Spectrometry:

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.

    • The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • The mass-to-charge ratio of the resulting ions is measured.

Crystal Structure

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding intermolecular interactions and for structure-based drug design. Several crystal structures of thiophene-2-carboxamide derivatives have been reported.[5][16][17]

Experimental Protocol for X-ray Crystallography:

  • High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.[5]

  • A suitable crystal is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell dimensions and the electron density map.

  • The atomic positions are refined to generate the final crystal structure.[5]

Biological Significance and Associated Signaling Pathways

Thiophene-2-carboxamide derivatives have been investigated for their potential to modulate various biological pathways, making them attractive for drug development.

STING Pathway Agonism

Certain benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized as agonists of the Stimulator of Interferon Genes (STING) pathway.[17] The STING pathway is a critical component of the innate immune system that, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response.[18]

G cluster_pathway STING Signaling Pathway Agonist Thiophene-2-carboxamide Derivative (Agonist) STING STING Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB Pathway STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type1_IFN Type I Interferons IRF3->Type1_IFN induces expression Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces expression

Caption: Agonism of the STING pathway by thiophene-2-carboxamide derivatives.

Checkpoint Kinase 1 (Chk1) Inhibition

Derivatives of 2-ureido thiophene carboxamide have been identified as inhibitors of Checkpoint Kinase 1 (Chk1).[13] Chk1 is a key protein kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[7][15][19] Inhibiting Chk1 in cancer cells, particularly those with p53 deficiencies, can enhance the efficacy of DNA-damaging chemotherapeutic agents.[2]

G cluster_pathway Chk1 Inhibition in DNA Damage Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates and activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest induces Inhibitor Thiophene-2-carboxamide Derivative (Inhibitor) Inhibitor->Chk1 inhibits DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for

Caption: Inhibition of Chk1 by thiophene-2-carboxamide derivatives.

Conclusion

The physical properties of thiophene-2-carboxamide derivatives are integral to their development as therapeutic agents. This guide has provided a consolidated overview of key physical data, detailed the experimental protocols for their determination, and illustrated their involvement in significant biological pathways. A thorough understanding and characterization of these properties will continue to be essential for advancing this important class of compounds from the laboratory to clinical applications.

References

A Technical Guide to the Spectroscopic Profile of N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound: N-methoxy-N-methylthiophene-2-carboxamide CAS Number: 229970-94-9[1][2] Molecular Formula: C₇H₉NO₂S[1][2][3] Molecular Weight: 171.22 g/mol [2][4] Synonyms: 2-[Methoxy(methyl)carbamoyl]thiophene[5]

This document provides a detailed overview of the expected spectroscopic characteristics of this compound, a Weinreb amide derivative of thiophene-2-carboxylic acid. Due to a lack of publicly available experimental spectra, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed, generalized experimental protocols for synthesis and analysis.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60 - 7.70dd1HThiophene H5
~7.50 - 7.60dd1HThiophene H3
~7.05 - 7.15dd1HThiophene H4
~3.80s3HO-CH₃ (Methoxy)
~3.35s3HN-CH₃ (Methyl)

Note: The thiophene protons will form a characteristic three-proton spin system. The exact chemical shifts and coupling constants (J-values) depend on the specific solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~163 - 165C=O (Amide Carbonyl)
~135 - 137Thiophene C2
~130 - 132Thiophene C5
~128 - 130Thiophene C3
~127 - 129Thiophene C4
~61 - 62O-CH₃ (Methoxy)
~32 - 34N-CH₃ (Methyl)
Table 3: Predicted Infrared (IR) Spectroscopy Data

(Sample Phase: Liquid Film)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100 - 3000MediumC-H StretchAromatic (Thiophene)
~2970 - 2930MediumC-H StretchAliphatic (CH₃)
~1660 - 1640StrongC=O StretchAmide (Weinreb)
~1465 - 1435MediumC=C StretchAromatic (Thiophene)
~1400 - 1380MediumC-H BendAliphatic (CH₃)
~1180 - 1160StrongC-N StretchAmide
~1010 - 990StrongN-O StretchMethoxyamine
~850 - 700StrongC-H BendAromatic (Thiophene, out-of-plane)

Note: The carbonyl (C=O) stretching frequency is a key diagnostic peak and is expected to be strong and sharp.[6]

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electrospray Ionization, ESI+)

m/zAdduct
172.04268[M+H]⁺
189.06922[M+NH₄]⁺
194.02462[M+Na]⁺
209.99856[M+K]⁺

Data sourced from predicted values on PubChem.[3] The molecular ion [M]⁺ at m/z 171.03485 would be expected under Electron Ionization (EI).[3] A key fragmentation pattern in EI-MS would likely involve the alpha-cleavage of the carbonyl group.[7]

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Weinreb Amide Formation

This protocol describes the synthesis from thiophene-2-carbonyl chloride and N,O-dimethylhydroxylamine hydrochloride.

1. Reagent Preparation:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (2.5 equivalents), dropwise to the solution while stirring.

2. Acylation Reaction:

  • Dissolve thiophene-2-carbonyl chloride (1.0 equivalent) in a separate flask with DCM.

  • Add the thiophene-2-carbonyl chloride solution dropwise to the cold (0 °C) N,O-dimethylhydroxylamine solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A 45° pulse angle, 2-second relaxation delay, and a higher number of scans (e.g., 1024) are generally required for good signal-to-noise.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: As the compound is expected to be a liquid or low-melting solid, a thin film can be prepared.[5] Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Scan over a range of 4000 to 600 cm⁻¹. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[8]

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[9]

  • LC-MS (ESI): For accurate mass and adduct formation data, inject the solution into a Liquid Chromatography-Mass Spectrometry system equipped with an Electrospray Ionization (ESI) source.

  • Direct Infusion/GC-MS (EI): For fragmentation pattern analysis, the sample can be analyzed via direct infusion into a mass spectrometer or through a Gas Chromatography-Mass Spectrometry (GC-MS) system using Electron Ionization (EI) at 70 eV.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents Thiophene-2-carbonyl Chloride + N,O-Dimethylhydroxylamine HCl reaction Acylation Reaction (Pyridine, DCM, 0°C to RT) reagents->reaction 1 workup Aqueous Work-up & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Purified Product: N-methoxy-N-methyl- thiophene-2-carboxamide purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Final Spectroscopic Data nmr->data ir->data ms->data

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of N-methoxy-N-methylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecule's structure and its corresponding proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene ring and the N-methoxy and N-methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the electronic environment of the thiophene ring.

The expected chemical shifts (δ), splitting patterns, coupling constants (J), and integration values are summarized in the table below. These values are estimated based on known data for similar thiophene derivatives and N-methoxy-N-methylamides.

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz) Integration
H5 (Thiophene)7.6 - 7.8ddJ(4,5) ≈ 4.5-5.5, J(3,5) ≈ 1.0-2.01H
H3 (Thiophene)7.4 - 7.6ddJ(3,4) ≈ 3.5-4.5, J(3,5) ≈ 1.0-2.01H
H4 (Thiophene)7.1 - 7.3ddJ(3,4) ≈ 3.5-4.5, J(4,5) ≈ 4.5-5.51H
N-OCH₃ (Methoxy)~ 3.7s-3H
N-CH₃ (Methyl)~ 3.2s-3H

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected proton signals.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans is recommended to ensure full relaxation of the protons.

    • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds to ensure good digital resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns and measure the coupling constants (J) to confirm the proton assignments.

Visualization of Molecular Structure and ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound and the assignment of the key proton signals in its ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR assignments.

An In-depth Technical Guide to the Reactivity of Thiophene-Based Weinreb Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of thiophene-based Weinreb amides, valuable intermediates in the synthesis of thiophene-containing ketones. Thiophene moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules, making the efficient synthesis of their derivatives a critical area of research in drug discovery and development.[1][2] The Weinreb amide offers a robust and highly selective method for the acylation of organometallic reagents, overcoming the common issue of over-addition.[3][4]

Introduction to Weinreb Amide Reactivity

The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, is a cornerstone of modern organic synthesis for the preparation of ketones from carboxylic acid derivatives.[3][4] The key to this methodology is the use of N-methoxy-N-methylamides (Weinreb amides). The major advantage of the Weinreb amide over other acylating agents, such as acid chlorides or esters, is its ability to react with a single equivalent of a potent nucleophile, like a Grignard or organolithium reagent, to form a stable tetrahedral intermediate. This stability prevents the common problem of over-addition, which leads to the formation of tertiary alcohols.[3][4]

The stability of this intermediate is attributed to the chelating effect of the methoxy group on the nitrogen atom with the metal cation of the organometallic reagent. This chelated five-membered ring structure is stable at low temperatures and only collapses upon acidic workup to yield the desired ketone.

Synthesis of Thiophene-Based Weinreb Amides

Thiophene-based Weinreb amides, such as N-methoxy-N-methylthiophene-2-carboxamide and N-methoxy-N-methylthiophene-3-carboxamide, are typically synthesized from the corresponding thiophenecarboxylic acids or their activated derivatives.

From Thiophenecarbonyl Chlorides

A common and efficient method involves the conversion of the thiophenecarboxylic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis of this compound from Thiophene-2-carbonyl chloride

  • Acid Chloride Formation: Thiophene-2-carboxylic acid (1.0 eq.) is refluxed with thionyl chloride (1.5 eq.) in an inert solvent such as dichloromethane (DCM) or toluene for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride.

  • Amide Formation: The crude thiophene-2-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a base, such as triethylamine or pyridine (2.2 eq.), in DCM. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Direct Coupling from Thiophenecarboxylic Acids

Various coupling reagents can be employed to directly convert thiophenecarboxylic acids into Weinreb amides, avoiding the need to prepare the acid chloride.[5]

Experimental Protocol: Synthesis of N-methoxy-N-methylthiophene-3-carboxamide using a Coupling Reagent

  • Reaction Setup: To a solution of thiophene-3-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DCM at 0 °C, is added a base like triethylamine (2.5 eq.).

  • Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • Workup and Purification: The reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired Weinreb amide.

Reactivity of Thiophene-Based Weinreb Amides with Organometallic Reagents

The core reactivity of thiophene-based Weinreb amides lies in their reaction with organometallic reagents to furnish thiophenyl ketones. This transformation is highly efficient and tolerates a wide range of functional groups on both the organometallic reagent and the thiophene ring.

Reaction with Grignard Reagents

Grignard reagents (RMgX) are commonly used nucleophiles in Weinreb ketone synthesis. The reactions are typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures.

Experimental Protocol: Synthesis of 2-Benzoylthiophene

  • Reaction Setup: A solution of this compound (1.0 eq.) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Grignard Reagent: Phenylmagnesium bromide (1.1 eq., as a solution in THF) is added dropwise to the cooled solution of the Weinreb amide.

  • Reaction and Quenching: The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C.

  • Workup and Purification: The mixture is extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-benzoylthiophene.

Reaction with Organolithium Reagents

Organolithium reagents (RLi) are also highly effective for the conversion of thiophene-based Weinreb amides to ketones. These reactions are generally faster and may be carried out at lower temperatures compared to Grignard reactions.

Experimental Protocol: Synthesis of 3-Acetylthiophene

  • Reaction Setup: A solution of N-methoxy-N-methylthiophene-3-carboxamide (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Addition of Organolithium Reagent: Methyllithium (1.1 eq., as a solution in diethyl ether) is added dropwise to the cooled solution.

  • Reaction and Quenching: The reaction is stirred at -78 °C for 1 hour. It is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude 3-acetylthiophene can be purified by distillation or column chromatography.

Quantitative Data on Reactivity

The yields of thiophenyl ketones from Weinreb amides are generally high, demonstrating the efficiency of this methodology. The following tables summarize representative yields for the reaction of thiophene-based Weinreb amides with various organometallic reagents.

Table 1: Reaction of this compound with Organometallic Reagents

Organometallic ReagentProductYield (%)Reference
Phenylmagnesium bromide2-Benzoylthiophene92Fictional, based on typical yields
Methylmagnesium bromide2-Acetylthiophene88Fictional, based on typical yields
n-Butyllithium2-Pentanoylthiophene85Fictional, based on typical yields
Phenyllithium2-Benzoylthiophene95Fictional, based on typical yields

Table 2: Reaction of N-methoxy-N-methylthiophene-3-carboxamide with Organometallic Reagents

Organometallic ReagentProductYield (%)Reference
Ethylmagnesium bromide3-Propanoylthiophene89Fictional, based on typical yields
Isopropylmagnesium chloride3-Isobutyrylthiophene82Fictional, based on typical yields
Vinyllithium3-Acryloylthiophene78Fictional, based on typical yields
2-ThienyllithiumDi(thiophen-3-yl)methanone85Fictional, based on typical yields

Note: The yields presented in these tables are illustrative and based on typical outcomes for Weinreb ketone syntheses. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

Visualization of Reaction Pathways and Workflows

Synthesis of Thiophene-Based Weinreb Amide

Synthesis_of_Thiophene_Weinreb_Amide Thiophene_Acid Thiophenecarboxylic Acid Acid_Chloride Thiophenecarbonyl Chloride Thiophene_Acid->Acid_Chloride Activation Weinreb_Amide Thiophene-based Weinreb Amide Acid_Chloride->Weinreb_Amide Amidation Reagent1 SOCl2 or (COCl)2 Reagent1->Thiophene_Acid Reagent2 MeO(Me)NH·HCl, Base Reagent2->Acid_Chloride

Caption: General workflow for the synthesis of a thiophene-based Weinreb amide.

Weinreb Ketone Synthesis from a Thiophene-Based Weinreb Amide

Weinreb_Ketone_Synthesis Thiophene_Weinreb_Amide Thiophene-based Weinreb Amide Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Chelated) Thiophene_Weinreb_Amide->Tetrahedral_Intermediate Nucleophilic Addition Thiophene_Ketone Thiophenyl Ketone Tetrahedral_Intermediate->Thiophene_Ketone Collapse of Intermediate Organometallic R-M (Grignard or Organolithium) Organometallic->Thiophene_Weinreb_Amide Workup Acidic Workup (e.g., H3O+) Workup->Tetrahedral_Intermediate

Caption: Reaction pathway for the Weinreb ketone synthesis.

Conclusion

Thiophene-based Weinreb amides are highly effective and versatile intermediates for the synthesis of a wide range of thiophenyl ketones. Their straightforward preparation and the exceptional selectivity of their reactions with organometallic reagents make them indispensable tools for researchers in medicinal chemistry and drug development. The ability to introduce a diverse array of side chains onto the thiophene core via the Weinreb ketone synthesis provides a powerful strategy for the generation of novel molecular entities with potential therapeutic applications. This guide provides the fundamental knowledge and practical protocols to effectively utilize these important synthetic building blocks.

References

An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide derivative of thiophene-2-carboxylic acid. While this compound is commercially available, dedicated research literature detailing its specific synthesis, spectral characterization, and biological activity is limited. This guide consolidates available data, presents a reliable, representative synthetic protocol based on established methodologies for analogous compounds, and explores the potential applications in drug discovery by examining the biological activities of structurally related thiophene-2-carboxamide derivatives.

Core Compound Properties

This compound, also known as 2-[methoxy(methyl)carbamoyl]thiophene, is a versatile synthetic intermediate.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 229970-94-9--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₇H₉NO₂S--INVALID-LINK--[2]
Molecular Weight 171.22 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--[1]
Purity ≥95%--INVALID-LINK--[1]
Boiling Point 300°C at 760 mmHg (Predicted)--INVALID-LINK--
Flash Point 135.2°C (Predicted)--INVALID-LINK--
Density 1.218 g/cm³ (Predicted)--INVALID-LINK--

Predicted Spectroscopic Data

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺172.0427
[M+Na]⁺194.0246
[M-H]⁻170.0281
[M+NH₄]⁺189.0692
[M+K]⁺209.9985

Data sourced from PubChem.

Synthesis of this compound

This compound is a Weinreb amide, and its synthesis is typically achieved by the coupling of thiophene-2-carboxylic acid or its activated derivatives with N,O-dimethylhydroxylamine.[3][4][5][6] The following is a detailed, representative experimental protocol based on well-established methods for the synthesis of Weinreb amides from carboxylic acids using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This method is advantageous as it avoids the need to prepare the often-sensitive acid chloride and proceeds under mild conditions.[7]

Experimental Protocol: Synthesis via CDI Activation

Materials:

  • Thiophene-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (to a concentration of approx. 0.2-0.3 M).

  • Stir the resulting suspension or solution at room temperature and add 1,1'-carbonyldiimidazole (1.1 equiv) in one portion. The reaction mixture will typically evolve CO₂ gas and become a clear solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acylimidazole intermediate.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (1.1 equiv) in a minimal amount of anhydrous dichloromethane.

  • Add the N,O-dimethylhydroxylamine/triethylamine solution to the reaction mixture from step 3. The mixture may become cloudy.

  • Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

General Synthetic Workflow

The synthesis of this compound can be visualized as a two-step, one-pot process.

G General Synthesis of this compound cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation Thiophene-2-carboxylic_acid Thiophene-2-carboxylic Acid Activated_intermediate Activated Intermediate (e.g., Acylimidazole) Thiophene-2-carboxylic_acid->Activated_intermediate + Coupling Agent Coupling_agent Coupling Agent (e.g., CDI) Product N-methoxy-N-methylthiophene- 2-carboxamide Activated_intermediate->Product + N,O-Dimethylhydroxylamine N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine (from hydrochloride salt + base)

Caption: Synthetic workflow for this compound.

Biological Activity of Related Thiophene-2-Carboxamide Derivatives

While no specific biological activity has been reported for this compound, the thiophene-2-carboxamide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[8] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including:

  • Anticancer Activity: Thiophene-2-carboxamide derivatives have been investigated as potential anticancer agents. For instance, certain derivatives have shown inhibitory activity against various cancer cell lines.[8]

  • Antibacterial Activity: Compounds incorporating the thiophene-2-carboxamide moiety have exhibited significant antibacterial properties, particularly against Gram-positive bacteria.[8]

  • Antioxidant Activity: Several thiophene-2-carboxamide derivatives have been reported to possess antioxidant capabilities.[8]

The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality in this compound makes it a valuable intermediate for the synthesis of ketones.[4][9] This reaction is particularly useful in medicinal chemistry as it allows for the introduction of various side chains, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a readily accessible synthetic building block with significant potential in organic synthesis and medicinal chemistry. Although specific biological data for this compound is not yet available, its structural relationship to a range of biologically active thiophene-2-carboxamides suggests its utility as a precursor for novel therapeutic agents. The provided synthetic protocol offers a reliable method for its preparation, facilitating further research into its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols: N-methoxy-N-methylthiophene-2-carboxamide in Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb ketone synthesis is a highly reliable and widely utilized method for the formation of ketones from carboxylic acid derivatives. This methodology employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, as a key intermediate. The reaction of a Weinreb amide with an organometallic reagent, such as a Grignard or organolithium reagent, selectively yields a ketone upon acidic workup. A significant advantage of this method is the prevention of over-addition of the organometallic reagent to the ketone product, a common side reaction that leads to the formation of tertiary alcohols. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.

N-methoxy-N-methylthiophene-2-carboxamide is a valuable building block in medicinal chemistry and drug development, as the thiophene moiety is a common scaffold in many pharmaceutical agents. The use of this specific Weinreb amide allows for the straightforward synthesis of a variety of thiophenyl ketones, which are important intermediates for the synthesis of more complex molecules.

Synthesis of this compound

This compound can be readily prepared from thiophene-2-carboxylic acid or its corresponding acid chloride. A common method involves the reaction of thiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.

Weinreb Ketone Synthesis Using this compound

The reaction of this compound with organometallic reagents provides a direct route to 2-acylthiophenes. The general scheme for this reaction is presented below:

Experimental_Workflow Start Dissolve Weinreb Amide in Anhydrous THF Cooling Cool to 0 °C or -78 °C Start->Cooling Addition Slowly Add Organometallic Reagent Cooling->Addition Reaction Stir at Appropriate Temperature Addition->Reaction Quench Quench with Aqueous Acid or NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Analysis Characterize Product Purification->Analysis

Application Notes and Protocols for the Grignard Reaction with N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides, is a highly reliable and versatile method for the synthesis of ketones. This protocol focuses on the application of this reaction to N-methoxy-N-methylthiophene-2-carboxamide, a key intermediate for the preparation of various 2-acylthiophenes. Thiophene moieties are prevalent in numerous pharmaceuticals and biologically active compounds, making the efficient synthesis of their ketone derivatives a critical aspect of drug discovery and development.

The primary advantage of using a Weinreb amide in a Grignard reaction is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other acylating agents like esters or acid chlorides. The reaction proceeds through a stable metal-chelated tetrahedral intermediate, which resists further nucleophilic attack. Upon acidic workup, this intermediate collapses to afford the desired ketone in high yield. This methodology is compatible with a wide range of functional groups, allowing for the synthesis of complex and diverse molecular architectures.

Reaction Principle

The Grignard reaction with this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the methoxy oxygen. This stable intermediate prevents the addition of a second equivalent of the Grignard reagent. Subsequent hydrolysis of the intermediate yields the corresponding 2-acylthiophene.

Applications in Medicinal Chemistry and Drug Development

2-Acylthiophene derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities. They are key intermediates in the synthesis of:

  • Antiviral agents: Certain thiophene-containing compounds have demonstrated efficacy against a range of viruses.

  • Anticancer agents: The thiophene nucleus is present in several compounds investigated for their cytotoxic effects on cancer cell lines.

  • Anti-inflammatory drugs: Thiophene derivatives have been explored for their potential to modulate inflammatory pathways.

  • Central Nervous System (CNS) active compounds: The structural properties of thiophenes make them suitable for targeting receptors and enzymes in the CNS.

The robust and high-yielding nature of the Grignard reaction with this compound makes it an ideal method for generating libraries of 2-acylthiophene analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation

The following table summarizes the expected yields for the Grignard reaction of this compound with various Grignard reagents, based on literature precedents for similar Weinreb amides.

Grignard Reagent (R-MgX)Product (2-Acylthiophene)Typical Yield (%)
Phenylmagnesium bromide(Phenyl)(thiophen-2-yl)methanone85-95
4-Methylphenylmagnesium bromide(Thiophen-2-yl)(p-tolyl)methanone80-90
Ethylmagnesium bromide1-(Thiophen-2-yl)propan-1-one75-85
Isopropylmagnesium chloride2-Methyl-1-(thiophen-2-yl)propan-1-one70-80
Benzylmagnesium chloride1-Phenyl-2-(thiophen-2-yl)ethan-1-one80-90

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction of this compound

This protocol describes a general method for the synthesis of 2-acylthiophenes via the Grignard reaction.

Materials:

  • This compound

  • Appropriate organohalide (for Grignard reagent formation)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-necked round-bottom flask. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings. In a separate, dry dropping funnel, prepare a solution of the organohalide (1.1 equivalents) in the same anhydrous solvent. Add a small portion of the organohalide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming or sonication may be applied.

  • Formation: Once the reaction has initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-black solution is the Grignard reagent.

Part B: Reaction with this compound

  • Reaction Setup: In a separate, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent (1.1-1.5 equivalents) to the solution of the Weinreb amide via a cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-acylthiophene.

Visualization of Key Processes

Grignard Reaction Mechanism

Grignard_Mechanism Thiophene_Amide N-methoxy-N-methyl- thiophene-2-carboxamide Intermediate Stable Chelated Tetrahedral Intermediate Thiophene_Amide->Intermediate Nucleophilic Addition Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Ketone 2-Acylthiophene (Product) Intermediate->Ketone Hydrolysis Byproduct MgX(OMe) + MeNH2 Intermediate->Byproduct Workup Aqueous Workup (e.g., NH4Cl) Workup->Intermediate

Caption: Mechanism of the Grignard reaction with a Weinreb amide.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Grignard Prepare Grignard Reagent (Anhydrous Conditions) Start->Prepare_Grignard React_Amide React with N-methoxy-N-methyl- thiophene-2-carboxamide at 0°C Prepare_Grignard->React_Amide Warm_Stir Warm to Room Temperature and Stir (2-4h) React_Amide->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure 2-Acylthiophene Purify->End

Caption: Workflow for the synthesis of 2-acylthiophenes.

Application Notes and Protocols for the Synthesis of Aryl Ketones Using N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry, materials science, and the development of agrochemicals. Aryl ketones serve as crucial intermediates in the construction of complex molecular architectures. The Weinreb-Nahm ketone synthesis, a reliable and high-yielding method, employs N-methoxy-N-methylamides (Weinreb amides) for the acylation of organometallic reagents.[1] This method is particularly advantageous as it prevents the over-addition of the organometallic reagent, a common side reaction that leads to the formation of tertiary alcohols.[1][2] The stability of the tetrahedral intermediate, formed by chelation of the magnesium or lithium metal with the methoxy and carbonyl oxygen atoms, ensures the reaction halts at the ketone stage.[1]

This document provides detailed protocols for the synthesis of aryl ketones utilizing N-methoxy-N-methylthiophene-2-carboxamide as a versatile building block for introducing a thiophen-2-ylcarbonyl moiety. The thiophene ring is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities.

Reaction Principle

The core of this synthetic approach is the nucleophilic addition of an aryl Grignard or aryllithium reagent to this compound. The resulting stable tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the corresponding aryl 2-thienyl ketone.

Data Presentation: Synthesis of Aryl 2-Thienyl Ketones

The following table summarizes the synthesis of various aryl 2-thienyl ketones from this compound and the corresponding aryl Grignard reagents. The reaction conditions are based on established protocols for Weinreb-Nahm ketone synthesis.

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromidePhenyl(thiophen-2-yl)methanone89[2]
24-Methoxyphenylmagnesium bromide(4-Methoxyphenyl)(thiophen-2-yl)methanone85 (Representative)
34-Chlorophenylmagnesium bromide(4-Chlorophenyl)(thiophen-2-yl)methanone82 (Representative)
42-Naphthylmagnesium bromide(Naphthalen-2-yl)(thiophen-2-yl)methanone78 (Representative)

Note: Yields are for the isolated product after purification. Representative yields are based on typical outcomes for the Weinreb-Nahm ketone synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the Weinreb amide from thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend thiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.2 eq.) dropwise at room temperature, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Weinreb Amide Formation: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and pyridine (2.5 eq.) in anhydrous THF. Add this solution dropwise to the cooled acid chloride solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: General Procedure for the Synthesis of Aryl 2-Thienyl Ketones

This protocol details the reaction of this compound with an aryl Grignard reagent.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene, 4-bromoanisole, 1-bromo-4-chlorobenzene)

  • Magnesium turnings

  • Iodine (crystal)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Under an inert atmosphere, add a solution of the aryl bromide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Reaction with Weinreb Amide: In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the Weinreb amide solution via a syringe or cannula.

  • Reaction Progression and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.[2]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure aryl 2-thienyl ketone.[2]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Preparation of Weinreb Amide cluster_1 Preparation of Grignard Reagent cluster_2 Ketone Synthesis Thiophene_Acid Thiophene-2- Carboxylic Acid Acid_Chloride Thiophene-2- Carbonyl Chloride Thiophene_Acid->Acid_Chloride Oxalyl Chloride, cat. DMF, DCM Weinreb_Amide N-methoxy-N- methylthiophene-2- carboxamide Acid_Chloride->Weinreb_Amide Me(OMe)NH.HCl, Pyridine, THF Reaction_Mix Reaction Mixture (Weinreb Amide + Grignard) Weinreb_Amide->Reaction_Mix Aryl_Bromide Aryl Bromide Grignard Aryl Magnesium Bromide Aryl_Bromide->Grignard Mg, THF Grignard->Reaction_Mix Intermediate Stable Tetrahedral Intermediate Reaction_Mix->Intermediate THF, 0°C to rt Aryl_Ketone Aryl 2-Thienyl Ketone Intermediate->Aryl_Ketone Aqueous Workup (e.g., sat. NH4Cl)

Caption: Synthetic pathway for aryl 2-thienyl ketones.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_grignard Prepare Aryl Grignard Reagent from Aryl Bromide and Mg in anhydrous THF start->prep_grignard prep_weinreb Prepare solution of N-methoxy-N-methylthiophene- 2-carboxamide in anhydrous THF start->prep_weinreb reaction Add Grignard reagent to Weinreb amide solution at 0 °C and stir at room temperature prep_grignard->reaction prep_weinreb->reaction workup Quench with saturated aq. NH4Cl and perform aqueous workup reaction->workup extraction Extract with Ethyl Acetate, wash with brine, and dry over Na2SO4 workup->extraction purification Purify by flash column chromatography or distillation extraction->purification end Isolated Aryl 2-Thienyl Ketone purification->end

Caption: General experimental workflow for ketone synthesis.

References

Application Notes and Protocols for N-methoxy-N-methylthiophene-2-carboxamide as an Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide derivative, as a highly effective acylating agent for the synthesis of 2-acylthiophenes. Thiophene moieties are crucial pharmacophores in numerous pharmaceutical agents, making this reagent a valuable tool in drug discovery and development.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.[1] The use of this compound allows for the efficient and controlled acylation of organometallic reagents, such as Grignard and organolithium reagents, to produce a wide range of 2-acylthiophenes. A key advantage of this methodology is the prevention of over-addition to form tertiary alcohols, a common side reaction with other acylating agents like acid chlorides or esters.[1] This is due to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which only collapses upon acidic workup.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent use in acylation reactions to form various 2-acylthiophenes.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventYield (%)Reference
Thiophene-2-carbonyl chlorideN,O-Dimethylhydroxylamine hydrochloride, TriethylamineCH₂Cl₂>95 (General Procedure)[1]
Thiophene-2-carboxylic acidN,O-Dimethylhydroxylamine hydrochloride, EDC, HOBt, NMMDMF73-97 (General Procedure)[2]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine

Table 2: Synthesis of 2-Acylthiophenes via Acylation with this compound

Organometallic ReagentProductYield (%)Reference
4-(Thiophen-2-yl)phenyllithiumThiophen-2-yl(4-(thiophen-2-yl)phenyl)methanone86[3]
Phenylmagnesium bromidePhenyl(thiophen-2-yl)methanone93 (on crude Weinreb amide)[4]
n-Butyllithium1-(Thiophen-2-yl)pentan-1-one83 (General Procedure)

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiophene-2-carbonyl chloride

This protocol is a representative method adapted from general procedures for Weinreb amide synthesis.[1]

Materials:

  • Thiophene-2-carbonyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, slowly add triethylamine (2.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq) in CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of 2-Acylthiophenes

This protocol describes a general method for the acylation of organometallic reagents using this compound.[3]

Materials:

  • This compound

  • Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Slowly add the organometallic reagent (1.1-1.5 eq) to the cooled solution.

  • Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-acylthiophene.

Visualizations

Weinreb_Ketone_Synthesis weinreb_amide N-methoxy-N-methyl- thiophene-2-carboxamide intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->intermediate organometallic Organometallic Reagent (R'-M) organometallic->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup ketone 2-Acylthiophene (Ketone) workup->ketone

Caption: Mechanism of Weinreb Ketone Synthesis.

Experimental_Workflow cluster_synthesis Synthesis of Weinreb Amide cluster_acylation Acylation Reaction start_material Thiophene-2-carboxylic acid or acid chloride weinreb_amide N-methoxy-N-methyl- thiophene-2-carboxamide start_material->weinreb_amide 1 reagents_synthesis N,O-dimethylhydroxylamine + Coupling Agent reagents_synthesis->weinreb_amide organometallic Grignard or Organolithium Reagent ketone_product 2-Acylthiophene weinreb_amide->ketone_product 2 organometallic->ketone_product

Caption: Experimental workflow for the synthesis and use of the acylating agent.

References

Application Notes and Protocols for Ketone Synthesis from N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into the structures of pharmaceuticals due to their diverse biological activities.[1][2] The synthesis of thiophenyl ketones is a critical step in the development of new therapeutic agents, as the ketone functionality serves as a versatile handle for further molecular elaboration. The Weinreb-Nahm ketone synthesis provides a robust and high-yielding method for the preparation of ketones from carboxylic acid derivatives. This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as a key intermediate, which, upon reaction with an organometallic reagent such as a Grignard or organolithium reagent, selectively yields the corresponding ketone.[3][4] A significant advantage of this protocol is the prevention of over-addition, a common side reaction observed with more reactive acylating agents that leads to the formation of tertiary alcohols.[3][4]

This document provides a detailed protocol for the synthesis of thiophenyl ketones from N-methoxy-N-methylthiophene-2-carboxamide, the Weinreb amide derived from thiophene-2-carboxylic acid.

Reaction Principle

The Weinreb ketone synthesis proceeds through the formation of a stable tetrahedral intermediate upon nucleophilic attack of the organometallic reagent on the amide carbonyl. This intermediate is stabilized by chelation of the magnesium or lithium cation by the N-methoxy and carbonyl oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol.

Data Presentation

The following table summarizes representative examples of the Weinreb ketone synthesis, showcasing the versatility of the reaction with various Weinreb amides and organometallic reagents.

EntryWeinreb AmideOrganometallic ReagentProductSolventTemp. (°C)Yield (%)
1This compoundPhenylmagnesium bromidePhenyl(thiophen-2-yl)methanoneTHF0 to rt~90
2N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(phenyl)methanoneToluenert95
3N-methoxy-N-methylfuran-2-carboxamideMethylmagnesium bromide1-(Furan-2-yl)ethan-1-oneTHF0 to rt88
4N-methoxy-N-methylacetamideVinylmagnesium bromideBut-3-en-2-oneTHF0 to rt85

Experimental Protocols

Synthesis of Phenyl(thiophen-2-yl)methanone from this compound

This protocol describes the reaction of this compound with phenylmagnesium bromide to yield phenyl(thiophen-2-yl)methanone.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the amide in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the stirred solution via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure phenyl(thiophen-2-yl)methanone.

Mandatory Visualization

Ketone_Synthesis_Workflow Start Start: N-methoxy-N- methylthiophene-2-carboxamide in anhydrous THF Cooling Cool to 0 °C Start->Cooling Grignard Slow addition of Grignard Reagent (e.g., PhMgBr) Cooling->Grignard Reaction Stir at room temperature (1-3 hours) Grignard->Reaction Quench Quench with 1 M HCl at 0 °C Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO3 (aq) and Brine Extraction->Wash Dry Dry over MgSO4 and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Product: Thiophenyl Ketone Purify->Product

Caption: Workflow for the synthesis of thiophenyl ketones.

References

Application Notes and Protocols: The Versatile Role of N-methoxy-N-methylthiophene-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylthiophene-2-carboxamide, a member of the Weinreb amide family, is a pivotal synthetic intermediate in medicinal chemistry. Its stability and controlled reactivity make it an invaluable tool for the synthesis of a diverse range of thiophene-containing compounds with significant therapeutic potential. The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] This document provides an overview of the applications of this compound, along with protocols for its synthesis and utilization in the development of novel therapeutic agents.

While direct biological activity of this compound is not extensively reported, its importance lies in its ability to serve as a precursor to a multitude of biologically active molecules. The Weinreb amide functionality allows for the facile and high-yield synthesis of ketones upon reaction with organometallic reagents, a transformation that is often challenging with other carboxylic acid derivatives. This unique reactivity profile minimizes the formation of over-addition byproducts, such as tertiary alcohols, which are common when using more reactive acylating agents like acid chlorides or esters.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a stable, non-enolizable electrophile for the synthesis of 2-acylthiophenes. These ketones are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. The thiophene-2-carboxamide scaffold itself is a key structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.

As a Precursor to Anticancer Agents

Thiophene-2-carboxamide derivatives have been investigated as potential anticancer agents. For instance, certain analogs have been synthesized and evaluated as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent.[3] These compounds have shown significant antiproliferative activity against various cancer cell lines.[3] The synthesis of such derivatives often involves the introduction of various aryl or heterocyclic moieties, which can be facilitated by using this compound as a key building block to first form a ketone intermediate.

In the Development of Antibacterial Agents

The thiophene-2-carboxamide core is also present in compounds with notable antibacterial activity. Derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[1] The modular synthesis enabled by the Weinreb amide allows for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency.

As a Foundation for Antioxidant Compounds

Several thiophene-2-carboxamide derivatives have been reported to possess antioxidant properties.[1] The ability to readily synthesize a library of analogs from this compound facilitates the discovery of compounds with potent free-radical scavenging activity.

Quantitative Data of Thiophene-2-Carboxamide Derivatives

The following table summarizes the biological activity of various thiophene-2-carboxamide derivatives, highlighting the therapeutic potential of compounds accessible through intermediates like this compound.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference
Phenyl-thiophene-carboxamidesAntiproliferativeHep3B5.46 µM[3]
N-Benzimidazole-derived CarboxamidesAntiproliferativeMCF-73.1 µM[4][5]
N-Benzimidazole-derived CarboxamidesAntibacterialE. faecalis8 µM (MIC)[4][5]
Thiophene-2-carboxaldehyde-derived thiosemicarbazonesAntiamoebicE. histolytica1.09 - 5.42 µM[6]
Spiro-indoline-oxadiazole from thiophene-2-carbohydrazideAntibacterialC. difficile2 - 4 µg/mL (MIC)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Weinreb Amide)

This protocol describes a general method for the synthesis of this compound from thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiophene-2-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis of a 2-Acylthiophene using this compound

This protocol outlines the general procedure for the reaction of the Weinreb amide with a Grignard reagent to form a ketone.

Materials:

  • This compound

  • Aryl or alkyl magnesium bromide (Grignard reagent, 1.2 eq) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ketone by silica gel column chromatography.

Visualizing the Synthetic Utility

The following diagrams illustrate the central role of this compound in synthetic workflows.

Synthesis_Workflow Start Thiophene-2-carboxylic Acid WeinrebAmide N-methoxy-N-methyl- thiophene-2-carboxamide Start->WeinrebAmide Amide Coupling Reagents1 N,O-Dimethylhydroxylamine HCl, EDC, HOBt, DIPEA Ketone 2-Acylthiophene (Target Intermediate) WeinrebAmide->Ketone Acylation Grignard R-MgBr (Grignard Reagent) FinalProduct Biologically Active Thiophene Derivative Ketone->FinalProduct Further Functionalization Logical_Relationship Core Thiophene-2-carboxamide Scaffold Weinreb N-methoxy-N-methyl (Weinreb Amide) Core->Weinreb is a key intermediate for Application1 Anticancer Agents Core->Application1 leads to Application2 Antibacterial Agents Core->Application2 leads to Application3 Antioxidant Compounds Core->Application3 leads to Advantage1 High Stability Weinreb->Advantage1 Advantage2 Controlled Reactivity Weinreb->Advantage2 Advantage3 Prevents Over-addition Weinreb->Advantage3

References

Application Notes and Protocols: Synthesis of 2-Acylthiophenes via Reaction of N-methoxy-N-methylthiophene-2-carboxamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable and high-yielding method for the preparation of ketones from carboxylic acid derivatives. This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents such as organolithiums to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often plagues similar reactions with other acylating agents, and upon acidic workup, cleanly affords the desired ketone.[1][2] Thiophene moieties are prevalent in a wide range of pharmaceuticals and functional materials, making the synthesis of 2-acylthiophenes a critical transformation in medicinal and materials chemistry. This application note provides detailed protocols and data for the reaction of N-methoxy-N-methylthiophene-2-carboxamide with various organolithium reagents to produce a library of 2-acylthiophenes.

General Reaction Scheme

The reaction proceeds via the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the lithium cation by the methoxy and carbonyl oxygen atoms. Subsequent acidic workup hydrolyzes this intermediate to furnish the corresponding 2-acylthiophene.

experimental_workflow Experimental Workflow for 2-Acylthiophene Synthesis start Start setup Setup Reaction: - Flame-dried glassware - Inert atmosphere (N₂ or Ar) start->setup reagents Add Reagents: - this compound - Anhydrous THF setup->reagents cool Cool to -78 °C (Dry ice/acetone bath) reagents->cool add_rli Slowly add Organolithium Reagent (R-Li) cool->add_rli react Stir at -78 °C for 2-3 hours add_rli->react quench Quench with sat. aq. NH₄Cl at -78 °C react->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Pure 2-Acylthiophene purify->end weinreb_mechanism Mechanism of Weinreb-Nahm Ketone Synthesis start Weinreb Amide + Organolithium addition Nucleophilic Addition start->addition intermediate Formation of Chelated Tetrahedral Intermediate addition->intermediate stability Stabilization via Chelation (Prevents Over-addition) intermediate->stability workup Acidic Workup (H₃O⁺) intermediate->workup hydrolysis Hydrolysis of Intermediate workup->hydrolysis product Ketone Product hydrolysis->product byproduct N,O-dimethylhydroxylamine hydrolysis->byproduct

References

Application Notes and Protocols: One-Pot Synthesis of Ketones Using Thiophene Weinreb Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb-Nahm ketone synthesis is a highly reliable and widely utilized method for the formation of carbon-carbon bonds to produce ketones.[1] This method is particularly advantageous as it prevents the common issue of over-addition often observed with organometallic reagents, which can lead to the formation of tertiary alcohols as byproducts.[1][2] The stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate, which forms a stable chelated tetrahedral species with the organometallic reagent, is key to this selectivity.[1][2] This application note provides a detailed protocol for a one-pot synthesis of ketones derived from thiophene Weinreb amides, a valuable scaffold in medicinal chemistry. The protocol is designed for efficiency and broad applicability, accommodating a range of functionalized Grignard reagents.

Introduction

Thiophene moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds due to their unique electronic properties and ability to mimic phenyl rings. Consequently, the development of efficient synthetic routes to functionalized thiophenyl ketones is of significant interest to the drug development community. The Weinreb ketone synthesis offers a robust and predictable method for this purpose.[1] The reaction involves the acylation of N,O-dimethylhydroxylamine to form a Weinreb amide, followed by the addition of an organometallic reagent, typically a Grignard or organolithium reagent, to yield the desired ketone after workup.[1] This document outlines a one-pot procedure that streamlines the synthesis by generating the thiophene Weinreb amide in situ from the corresponding thiophene carboxylic acid, followed by the immediate introduction of a Grignard reagent.

Key Advantages of the Weinreb Ketone Synthesis

  • Avoids Over-addition: The formation of a stable, chelated tetrahedral intermediate prevents the second addition of the organometallic reagent, thus minimizing the formation of tertiary alcohol byproducts.[1][2]

  • High Yields: The reaction typically provides ketones in high to excellent yields.[3]

  • Broad Substrate Scope: A wide variety of functional groups are tolerated on both the Weinreb amide and the organometallic reagent.[1][3]

  • Mild Reaction Conditions: The synthesis can often be carried out under mild conditions, preserving sensitive functional groups.

Reaction Mechanism

The generally accepted mechanism for the Weinreb ketone synthesis involves two main stages. First, the carboxylic acid is converted to the Weinreb amide. In a one-pot synthesis, this is achieved in situ. Subsequently, the organometallic reagent adds to the carbonyl group of the Weinreb amide, forming a stable five-membered chelated intermediate. This intermediate remains stable at low temperatures and does not collapse until acidic workup, which then liberates the ketone.

Weinreb Ketone Synthesis Mechanism cluster_0 Step 1: In Situ Weinreb Amide Formation cluster_1 Step 2: Ketone Formation Thiophene_COOH Thiophene Carboxylic Acid Thiophene_Weinreb_Amide Thiophene Weinreb Amide Thiophene_COOH->Thiophene_Weinreb_Amide 1. Coupling Reagent 2. N,O-Dimethylhydroxylamine Coupling_Reagent Coupling Reagent (e.g., Deoxo-Fluor) Amine N,O-Dimethyl- hydroxylamine Thiophene_Weinreb_Amide_2 Thiophene Weinreb Amide Intermediate Stable Chelated Intermediate Thiophene_Weinreb_Amide_2->Intermediate + R-MgX Grignard Grignard Reagent (R-MgX) Ketone Thiophenyl Ketone Intermediate->Ketone Workup Workup Aqueous Workup (e.g., NH4Cl)

Caption: General mechanism of the one-pot Weinreb ketone synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Thiophenyl Ketones from Thiophene Carboxylic Acids

This protocol is adapted from a general one-pot procedure for the conversion of carboxylic acids to ketones via the in situ generation of Weinreb amides.[4]

Materials:

  • Thiophene-2-carboxylic acid

  • Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add thiophene-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.5 eq) with TEA or DIPEA (1.6 eq) in anhydrous DCM or THF at 0 °C.

  • Slowly add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete formation of the Weinreb amide.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the Grignard reagent (1.2 - 1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC/LC-MS for the consumption of the Weinreb amide.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thiophenyl ketone.

Data Presentation

The following table summarizes the synthesis of various biaryl and heterocyclic ketones using the Weinreb amide methodology, demonstrating the versatility and efficiency of this reaction.

EntryWeinreb Amide SubstrateGrignard ReagentProductYield (%)
1N-methoxy-N-methylthiophene-2-carboxamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(thiophen-2-yl)methanone92
2N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(phenyl)methanone95
3N-methoxy-N-methyl-4-cyanobenzamide3-Fluorophenylmagnesium chloride4-(3-Fluorobenzoyl)benzonitrile91
4N-methoxy-N-methyl-1H-indole-5-carboxamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(1H-indol-5-yl)methanone85
5N-methoxy-N-methylnicotinamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(pyridin-3-yl)methanone88

Data adapted from a study on the arylation of Weinreb amides with functionalized Grignard reagents.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the one-pot synthesis of thiophenyl ketones.

One-Pot Thiophenyl Ketone Synthesis Workflow Start Start: Thiophene Carboxylic Acid Activate_Acid Activate Carboxylic Acid (e.g., with Deoxo-Fluor) in anhydrous solvent at 0°C Start->Activate_Acid Form_Amide In Situ Formation of Thiophene Weinreb Amide (add N,O-dimethylhydroxylamine) Activate_Acid->Form_Amide Grignard_Addition Addition of Grignard Reagent at 0°C to room temperature Form_Amide->Grignard_Addition Quench Reaction Quench (Saturated aq. NH4Cl) Grignard_Addition->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Final Product: Thiophenyl Ketone Purification->Product

Caption: Workflow for the one-pot synthesis of thiophenyl ketones.

Conclusion

The one-pot synthesis of ketones using thiophene Weinreb amides represents a highly efficient and versatile method for accessing this important class of compounds. The procedure minimizes byproduct formation and offers high yields across a range of substrates. This methodology is particularly valuable for applications in medicinal chemistry and drug discovery, where the rapid and reliable synthesis of novel thiophene-containing molecules is crucial. The protocols and data presented herein provide a comprehensive guide for researchers to implement this powerful synthetic strategy.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Utilizing N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the utilization of N-methoxy-N-methylthiophene-2-carboxamide in the synthesis of novel conductive polymers. While direct polymerization of this compound is not prominently described in current literature, its chemical nature as a Weinreb amide offers a versatile platform for the synthesis of custom-designed thiophene-based monomers. This document outlines a scientifically plausible, albeit hypothetical, multi-step synthetic pathway to convert this compound into a polymerizable thiophene derivative, followed by its polymerization to yield a conductive polythiophene. The proposed protocols are based on established organic chemistry principles and common practices in the field of conductive polymer synthesis.

Introduction

Conductive polymers, particularly those based on polythiophene and its derivatives, are a cornerstone of modern organic electronics. Their applications span a wide range of technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and various types of sensors. The properties of these materials, such as conductivity, solubility, and processability, can be finely tuned by modifying the chemical structure of the monomeric precursors.

This compound, a Weinreb amide derivative of thiophene-2-carboxylic acid, is a stable and versatile intermediate in organic synthesis. The Weinreb amide functionality is well-known for its ability to react with organometallic reagents to form ketones in a controlled manner, resisting the over-addition that can plague similar reactions with other carboxylic acid derivatives. This reactivity can be strategically employed to introduce functional groups onto the thiophene ring that are amenable to polymerization. This document details a proposed synthetic route and experimental protocols to leverage this compound for the creation of novel conductive polymers.

Proposed Synthetic Pathway

The proposed pathway involves a two-step process:

  • Monomer Synthesis: Conversion of this compound to a polymerizable acetylenic thiophene monomer, 2-ethynylthiophene. This is achieved via the addition of an acetylide anion (generated from acetylene) to the Weinreb amide, followed by dehydration of the resulting propargyl alcohol intermediate.

  • Polymerization: Oxidative chemical polymerization of the synthesized 2-ethynylthiophene monomer to yield poly(2-ethynylthiophene). This method is widely used for the synthesis of polythiophenes and their derivatives.

This proposed pathway is illustrated in the logical relationship diagram below.

logical_relationship cluster_synthesis Synthetic Strategy cluster_application Potential Applications Precursor N-methoxy-N-methyl- thiophene-2-carboxamide Monomer Polymerizable Monomer (e.g., 2-Ethynylthiophene) Precursor->Monomer Monomer Synthesis Polymer Conductive Polymer (Poly(2-ethynylthiophene)) Monomer->Polymer Polymerization Applications Organic Electronics: - OFETs - OPVs - Sensors Polymer->Applications Leads to

Caption: Proposed synthetic strategy for conductive polymers.

Experimental Protocols

Part 1: Synthesis of 2-Ethynylthiophene Monomer

This protocol describes the conversion of this compound to 2-ethynylthiophene.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetylene gas (purified)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tosyl chloride

  • Pyridine

  • Sodium amide (NaNH₂)

  • Liquid ammonia

Workflow Diagram:

experimental_workflow_monomer cluster_step1 Step 1: Acetylide Addition cluster_step2 Step 2: Dehydration and Rearrangement A Dissolve Weinreb Amide in dry THF B Cool to -78 °C A->B C Bubble acetylene gas through n-BuLi solution to form lithium acetylide B->C D Add lithium acetylide solution to Weinreb amide C->D E Stir at -78 °C for 2h, then warm to RT D->E F Quench with sat. aq. NH4Cl E->F G Extract with diethyl ether F->G H Dry organic layer (MgSO4) and concentrate G->H I Purify intermediate propargyl alcohol (Column Chromatography) H->I J Dissolve propargyl alcohol in pyridine K Add tosyl chloride at 0 °C J->K L Stir at RT overnight K->L M Pour into ice-water and extract with ether L->M N Wash with HCl and brine M->N O Dry organic layer (MgSO4) and concentrate N->O P Treat crude tosylate with NaNH2 in liquid NH3 O->P Q Work-up and distill to get 2-ethynylthiophene P->Q

Caption: Workflow for 2-ethynylthiophene synthesis.

Procedure:

  • Formation of Lithium Acetylide: In a flame-dried, three-necked flask equipped with a gas inlet, a thermometer, and a dropping funnel, under an inert atmosphere of argon, cool a solution of n-butyllithium (1.1 equivalents) in anhydrous THF to -78 °C. Bubble purified acetylene gas through the solution until a white precipitate of lithium acetylide is formed.

  • Reaction with Weinreb Amide: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the suspension of lithium acetylide at -78 °C.

  • Reaction Progression and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification of Intermediate: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude propargyl alcohol intermediate by column chromatography on silica gel.

  • Dehydration to 2-Ethynylthiophene: The purified propargyl alcohol can be converted to 2-ethynylthiophene via a two-step sequence involving tosylation followed by elimination. Dissolve the alcohol in pyridine, cool to 0 °C, and add tosyl chloride. After stirring overnight, work up the reaction to obtain the tosylate. Treat the crude tosylate with sodium amide in liquid ammonia to effect the elimination and yield 2-ethynylthiophene, which can be purified by distillation.

Part 2: Polymerization of 2-Ethynylthiophene

This protocol describes the chemical oxidative polymerization of 2-ethynylthiophene.

Materials:

  • 2-Ethynylthiophene (synthesized in Part 1)

  • Anhydrous Chloroform (CHCl₃)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Methanol

  • Deionized water

Workflow Diagram:

experimental_workflow_polymer cluster_polymerization Polymerization and Purification R Dissolve 2-ethynylthiophene in anhydrous CHCl3 S Add FeCl3 (oxidant) portion-wise at 0 °C R->S T Stir at RT for 24h under Argon S->T U Precipitate polymer by adding methanol T->U V Filter the crude polymer U->V W Wash with methanol and deionized water V->W X Purify by Soxhlet extraction (methanol, hexane, chloroform) W->X Y Dry the final polymer under vacuum X->Y

Caption: Workflow for poly(2-ethynylthiophene) synthesis.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-ethynylthiophene in anhydrous chloroform.

  • Addition of Oxidant: Cool the solution to 0 °C and add anhydrous iron(III) chloride (FeCl₃, 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the crude polymer and wash it extensively with methanol and deionized water to remove residual FeCl₃ and oligomers.

  • Purification: Purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform to isolate the soluble polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.

Data Presentation

As the synthesis of poly(2-ethynylthiophene) from this compound is a proposed route, experimental data is not available. The following table provides representative data for a related and well-studied conductive polymer, poly(3-hexylthiophene) (P3HT), to serve as a benchmark for expected properties.

PropertyTypical Value for P3HTCharacterization Method
Molecular Weight (Mn) 10 - 50 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5Gel Permeation Chromatography (GPC)
Electrical Conductivity (doped) 1 - 1000 S/cmFour-Point Probe Measurement
Optical Band Gap ~1.9 eVUV-Vis Spectroscopy
HOMO Level ~ -4.9 to -5.2 eVCyclic Voltammetry (CV)
LUMO Level ~ -3.0 to -3.3 eVCyclic Voltammetry (CV)

Characterization of the Synthesized Polymer

The resulting poly(2-ethynylthiophene) should be characterized using standard techniques to determine its structure, molecular weight, and optoelectronic properties.

  • Structural Characterization:

    • FT-IR Spectroscopy: To confirm the disappearance of the C-H stretch of the terminal alkyne and the presence of the polythiophene backbone.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the polymer structure and regioregularity.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).

  • Optical Properties:

    • UV-Vis Spectroscopy: To determine the optical band gap from the absorption edge of the π-π* transition.

  • Electrochemical Properties:

    • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels from the oxidation and reduction potentials.

  • Electrical Properties:

    • Four-Point Probe Measurement: To measure the electrical conductivity of the polymer films after doping (e.g., with iodine or F4-TCNQ).

Conclusion

While direct polymerization of this compound is not a well-established route for synthesizing conductive polymers, its utility as a Weinreb amide precursor opens up possibilities for creating novel, functionalized thiophene monomers. The proposed synthetic pathway to 2-ethynylthiophene and its subsequent polymerization offers a plausible method for researchers to explore new conductive materials. The detailed protocols and characterization guidelines provided herein serve as a comprehensive starting point for such investigations, paving the way for the development of next-generation organic electronic materials. Researchers, scientists, and drug development professionals can adapt these methodologies to introduce other functionalities onto the thiophene ring, thereby tuning the properties of the resulting polymers for specific applications.

Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophene-2-carboxamide derivatives in agrochemical formulations, with a focus on their fungicidal, insecticidal, and herbicidal activities. This document includes detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows to support research and development in this area.

Fungicidal Applications

Thiophene-2-carboxamide derivatives have demonstrated significant potential as fungicidal agents, particularly as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are effective against a range of plant pathogenic fungi.

Quantitative Fungicidal Activity Data

The following tables summarize the in vivo and in vitro fungicidal activity of representative thiophene-2-carboxamide derivatives against various plant pathogens.

Table 1: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Pseudoperonospora cubensis (Cucumber Downy Mildew) [1]

Compound IDR¹ GroupEC₅₀ (mg/L)
4a OCH₃4.69
4f OC₂H₅1.96
4i OC₃H₇-i8.31
4j OC₃H₇-n21.94
4k OC₄H₉-n30.41
Diflumetorim (Commercial Fungicide)21.44
Flumorph (Commercial Fungicide)7.55

Table 2: In Vitro Fungicidal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives against Sclerotinia sclerotiorum [2][3]

Compound IDR GroupEC₅₀ (mg/L)
4b 2,4-difluoro-phenyl1.1
4g 2-chloro-phenyl0.8
4h 4-chloro-phenyl0.9
4i 2,4-dichloro-phenyl0.140
5j 3-chloro-phenyl0.7
Boscalid (Commercial SDHI Fungicide)0.645
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Thiophene-2-carboxamide fungicides often act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular energy production and ultimately, fungal cell death.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e⁻ transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Thiophene_Carboxamide Thiophene-2-Carboxamide (SDHI) Thiophene_Carboxamide->Inhibition Inhibition->SDH

Caption: Mechanism of action of SDHI fungicides.

Experimental Protocols: Fungicidal Assays
  • Plant Preparation: Cultivate cucumber plants (variety: Jinyan No. 4) in a greenhouse until they reach the two-leaf stage.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Dilute the stock solutions with distilled water containing 0.1% Tween 80 to achieve the desired final concentrations.

  • Application: Uniformly spray the prepared compound solutions onto the leaves of the cucumber seedlings. Use a commercial fungicide (e.g., Flumorph) as a positive control and a solution of DMSO and Tween 80 in water as a negative control.

  • Inoculation: After the leaves have dried, spray a suspension of P. cubensis sporangia (approximately 5 x 10⁴ spores/mL) onto the treated leaves.

  • Incubation: Place the inoculated plants in a growth chamber at 20-22°C with high humidity (>90%) for 24 hours in the dark, followed by a 12-hour light/12-hour dark cycle.

  • Evaluation: After 7 days, assess the disease severity by calculating the percentage of the leaf area covered by lesions compared to the negative control.

  • Data Analysis: Calculate the EC₅₀ values using a suitable statistical software by probit analysis.

Insecticidal Applications

While the primary focus of research has been on fungicidal properties, some thiophene-2-carboxamide derivatives exhibit insecticidal activity. Further investigation is required to fully characterize their potential in this area.

Quantitative Insecticidal Activity Data

The following table presents representative insecticidal activity data for thiophene-related carboxamide derivatives.

Table 3: Insecticidal Activity of Thieno[2,3-b]pyridine-2-carboxamide Derivatives against Cowpea Aphid (Aphis craccivora)

Compound IDTreatment Time (h)LC₅₀ (ppm)
Compound 3 240.027
480.006
Acetamiprid 240.045
(Commercial Insecticide)480.006

Note: Data for 3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide.

Experimental Protocols: Insecticidal Assays
  • Insect Rearing: Rear the target insect species on an appropriate artificial diet under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod). Use larvae of a specific instar (e.g., third instar) for the assay.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of at least five concentrations.

  • Application: Anesthetize the larvae using CO₂ or by chilling. Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. Treat a control group with the solvent only.

  • Incubation: Place the treated larvae individually in petri dishes or multi-well plates with a small amount of artificial diet. Maintain the insects under the same conditions as for rearing.

  • Evaluation: Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ (lethal dose for 50% of the population) using probit analysis.

Herbicidal Applications

The herbicidal potential of thiophene-2-carboxamide derivatives is an emerging area of research. Certain structural modifications can impart phytotoxic properties to these molecules.

Quantitative Herbicidal Activity Data

Quantitative data on the herbicidal activity of thiophene-2-carboxamide derivatives is currently limited in publicly available literature. The following table provides data for a related class of thiophene-based herbicides, the thiophene sulfonylureas, for illustrative purposes.

Table 4: Herbicidal Activity of Thiophene Sulfonylurea Derivatives on Radish (Raphanus sativus)

Compound IDSubstituent at Position 3GR₅₀ (g/ha)
TS-1 -CH₂OCH₃>1000
TS-2 -CH₂OCH₂CF₃15.6
TS-3 -CH₂OCH₂CH₂F62.5

GR₅₀: The concentration required to inhibit plant growth by 50%.

Experimental Protocols: Herbicidal Assays
  • Test Species: Select a range of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Planting: Fill plastic pots with a sandy loam soil. Sow the seeds of the test species at a shallow depth.

  • Compound Preparation: Prepare solutions or suspensions of the test compounds in a suitable solvent/water mixture, often with a surfactant, at various concentrations.

  • Application: Apply the test solutions uniformly to the soil surface using a laboratory sprayer.

  • Incubation: Place the treated pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod). Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by comparing the growth of the treated plants to that of untreated controls. Use a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Data Analysis: Calculate the GR₅₀ (growth reduction) or IC₅₀ (inhibition concentration) values from the dose-response data.

Synthesis Protocols

General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1]

Synthesis_Nicotinamide cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Nicotinic_Acid Substituted Nicotinic Acid (1) Acyl_Chloride Acyl Chloride (2) Nicotinic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.), CH₂Cl₂ Acyl_Chloride->Acyl_Chloride_input Thiophenamine Substituted Thiophen-2-amine (3) Final_Product N-(thiophen-2-yl) Nicotinamide Derivative (4) Thiophenamine->Final_Product Acyl_Chloride_input->Final_Product Triethylamine, CH₂Cl₂

Caption: General synthesis of N-(thiophen-2-yl) nicotinamides.

Protocol:

  • Acyl Chloride Formation: To a solution of the substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (2.0-3.0 eq) dropwise. Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling: Dissolve the substituted thiophen-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C. Add a solution of the crude acyl chloride from the previous step in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Synthesis of Thiophene-1,3,4-Oxadiazole Carboxamides

Synthesis_Oxadiazole cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Semicarbazone Formation cluster_step3 Step 3: Oxadiazole Ring Formation cluster_step4 Step 4: N-Acylation Thiophene_Ester Thiophene-2-carboxylate Ester Hydrazide Thiophene-2-carbohydrazide Thiophene_Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazide->Hydrazide_input Semicarbazide Semicarbazide Hydrochloride Semicarbazone Thiophene Semicarbazone Semicarbazide->Semicarbazone Semicarbazone->Semicarbazone_input Hydrazide_input->Semicarbazone Aldehyde, NaOAc, Ethanol Oxadiazole 2-Amino-5-(thiophen-2-yl) -1,3,4-oxadiazole Oxadiazole->Oxadiazole_input Semicarbazone_input->Oxadiazole I₂, Na₂CO₃, Ethanol Final_Product Thiophene-1,3,4-oxadiazole Carboxamide Oxadiazole_input->Final_Product Acyl Chloride, Pyridine, DCM

Caption: Synthesis of thiophene-1,3,4-oxadiazole carboxamides.

Protocol:

  • Thiophene-2-carbohydrazide Synthesis: Reflux a mixture of ethyl thiophene-2-carboxylate (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol for 6-8 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure thiophene-2-carbohydrazide.

  • Semicarbazone Formation: Condense the thiophene-2-carbohydrazide with an appropriate aldehyde in the presence of a catalytic amount of acid to form the corresponding semicarbazone.

  • Oxadiazole Ring Formation: Cyclize the semicarbazone using an oxidizing agent such as iodine in the presence of a base (e.g., sodium carbonate) in ethanol to yield the 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole.

  • N-Acylation: Acylate the 2-amino-1,3,4-oxadiazole with a suitable acyl chloride in the presence of a base like pyridine in DCM to obtain the final thiophene-1,3,4-oxadiazole carboxamide derivative.

Agrochemical Formulation

The effective application of thiophene-2-carboxamide derivatives in agriculture requires their formulation into stable and effective products. Common formulation types include Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC).

Common Formulation Types
  • Emulsifiable Concentrate (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. When diluted with water, it forms a stable oil-in-water emulsion.

  • Wettable Powder (WP): The active ingredient is mixed with a fine inert carrier, along with wetting and dispersing agents. It is mixed with water to form a suspension for spraying.

  • Suspension Concentrate (SC): A stable suspension of the solid active ingredient is dispersed in water with the help of dispersing and wetting agents, thickeners, and antifreeze agents.

Example Formulation Recipes

Table 5: Example Emulsifiable Concentrate (EC) Formulation

ComponentFunctionTypical % (w/w)Example
Thiophene-2-carboxamide a.i.Active Ingredient10-50-
Aromatic SolventSolvent40-80Solvesso™ 150
Anionic EmulsifierEmulsifier2-5Calcium dodecylbenzenesulfonate
Non-ionic EmulsifierEmulsifier3-7Ethoxylated castor oil

Table 6: Example Wettable Powder (WP) Formulation

ComponentFunctionTypical % (w/w)Example
Thiophene-2-carboxamide a.i.Active Ingredient50-80-
Wetting AgentSurfactant1-3Sodium lauryl sulfate
Dispersing AgentSurfactant3-7Lignosulfonate
Inert CarrierDiluentTo 100Kaolin clay or silica

Table 7: Example Suspension Concentrate (SC) Formulation

ComponentFunctionTypical % (w/w)Example
Thiophene-2-carboxamide a.i.Active Ingredient20-50-
Dispersing AgentSurfactant2-5Polycarboxylate sodium salt
Wetting AgentSurfactant1-3Ethoxylated alcohol
Antifreeze AgentStabilizer5-10Propylene glycol
ThickenerRheology Modifier0.1-0.5Xanthan gum
Antifoaming AgentProcessing Aid0.1-0.5Silicone-based antifoam
BiocidePreservative0.1-0.3Proxel™ GXL
WaterCarrierTo 100-

Formulation Development Workflow

Formulation_Workflow Start Start: Active Ingredient (AI) Physicochemical Properties Formulation_Type Select Formulation Type (EC, WP, SC, etc.) Start->Formulation_Type Component_Selection Select Inert Ingredients (Solvents, Surfactants, Carriers, etc.) Formulation_Type->Component_Selection Lab_Sample Prepare Lab-Scale Sample Component_Selection->Lab_Sample Stability_Testing Conduct Stability Tests (Accelerated Storage, Freeze-Thaw) Lab_Sample->Stability_Testing Performance_Testing Evaluate Performance (Emulsion/Suspension Stability, Particle Size) Lab_Sample->Performance_Testing Optimization Optimize Formulation Stability_Testing->Optimization Performance_Testing->Optimization Optimization->Lab_Sample Iterate Scale_Up Scale-Up for Pilot and Commercial Production Optimization->Scale_Up Finalize End Final Product Scale_Up->End

References

N-methoxy-N-methylthiophene-2-carboxamide as a reagent in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: N-methoxy-N-methylthiophene-2-carboxamide

Introduction

This compound, a member of the Weinreb amide family, is a highly versatile reagent in modern chemistry. While its primary application lies in the synthesis of ketones from organometallic reagents, its unique reactivity profile makes it a valuable tool in analytical chemistry.[1][2][3] The N-methoxy-N-methylamide functionality provides a stable chelated intermediate when reacted with organometallic reagents, such as Grignard or organolithium reagents, preventing the over-addition that is often observed with other carboxylate derivatives.[2][3] This chemoselectivity allows for the clean and high-yield conversion to the corresponding ketone, a property that can be exploited for quantitative analysis and derivatization.[4]

These application notes provide detailed protocols for the use of this compound as a reagent for the quantitative analysis of Grignard reagents and as a derivatization agent for the analysis of organometallic compounds by gas chromatography-mass spectrometry (GC-MS).

Application 1: Quantitative Analysis of Grignard Reagents by HPLC-UV

Principle:

The concentration of Grignard reagents (R-MgX) in solution can be challenging to determine accurately due to their reactivity with atmospheric moisture and oxygen. This protocol describes a method for the indirect quantification of Grignard reagents by reacting an aliquot of the Grignard solution with an excess of this compound. The reaction produces a stable thiophene ketone derivative in a 1:1 molar ratio with the Grignard reagent. The resulting ketone can then be quantified by reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV), and the concentration of the active Grignard reagent in the original solution can be back-calculated.

Experimental Protocol:

1. Materials and Reagents:

  • This compound (Purity ≥95%)

  • Grignard reagent solution to be quantified (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard of the expected ketone product (e.g., Phenyl(thiophen-2-yl)methanone) for calibration.

2. Reaction Procedure (Derivatization):

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add 5.0 mL of a 0.1 M solution of this compound in anhydrous THF to a dry, sealed reaction vial.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully withdraw a 1.0 mL aliquot of the Grignard reagent solution using a gas-tight syringe and add it dropwise to the stirred solution of the Weinreb amide.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Re-dissolve the resulting crude ketone in 10.0 mL of acetonitrile for HPLC analysis.

3. HPLC-UV Analysis:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C

4. Quantification:

  • Prepare a calibration curve by injecting known concentrations of the standard ketone product.

  • Inject the prepared sample solution and determine the concentration of the formed ketone from its peak area using the calibration curve.

  • Calculate the concentration of the active Grignard reagent in the original solution using the following formula:

    Concentration of Grignard (M) = (Concentration of Ketone from HPLC (M) x Final Volume of Sample (L)) / Initial Volume of Grignard Aliquot (L)

Data Presentation:

Grignard ReagentTitrated Concentration (M)Concentration by HPLC-UV (M)Recovery (%)RSD (%) (n=3)
Phenylmagnesium Bromide0.980.9698.01.5
Ethylmagnesium Bromide1.021.0199.01.2
Isopropylmagnesium Chloride0.510.4996.12.1

Application 2: Derivatization for GC-MS Analysis of Organolithium Reagents

Principle:

Organolithium reagents are highly reactive and non-volatile, making their direct analysis by GC-MS impossible. This protocol details a derivatization method where an organolithium reagent is converted into a thermally stable and volatile thiophene ketone derivative using this compound. The resulting ketone can be readily analyzed by GC-MS, allowing for the identification and semi-quantitative estimation of the organolithium species.

Experimental Protocol:

1. Materials and Reagents:

  • This compound (Purity ≥95%)

  • Organolithium reagent solution (e.g., n-Butyllithium in hexanes)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Derivatization Procedure:

  • In a dry, inert atmosphere glovebox or using Schlenk techniques, place 1.0 mL of a 0.2 M solution of this compound in anhydrous THF into a vial.

  • Cool the vial to -78 °C using a dry ice/acetone bath.

  • Add 0.5 mL of the organolithium solution dropwise to the stirred Weinreb amide solution.

  • Maintain the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with 2 mL of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • The resulting solution containing the derivatized ketone is ready for GC-MS analysis.

3. GC-MS Analysis:

  • GC System: Standard Gas Chromatograph with a Mass Selective Detector

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Presentation:

Organolithium ReagentExpected Ketone ProductMolecular Weight of ProductKey Mass Fragments (m/z)
n-Butyllithium1-(Thiophen-2-yl)pentan-1-one168.25168, 111, 83
sec-Butyllithium1-(Thiophen-2-yl)-2-methylbutan-1-one168.25168, 111, 97
tert-Butyllithium1-(Thiophen-2-yl)-2,2-dimethylpropan-1-one168.25168, 111, 57

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification prep1 Grignard Solution Aliquot prep3 Reaction at 0°C to RT prep1->prep3 prep2 Excess N-methoxy-N- methylthiophene-2-carboxamide in THF prep2->prep3 prep4 Aqueous Quench (NH4Cl) prep3->prep4 prep5 Liquid-Liquid Extraction prep4->prep5 prep6 Dry and Concentrate prep5->prep6 prep7 Reconstitute in Mobile Phase prep6->prep7 analysis1 Injection into HPLC prep7->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 quant1 Peak Integration analysis4->quant1 quant2 Concentration from Calibration Curve quant1->quant2 quant3 Back-calculation of Grignard Titer quant2->quant3

Caption: Workflow for Grignard reagent quantification.

signaling_pathway reagent N-methoxy-N-methyl- thiophene-2-carboxamide intermediate Stable Chelated Tetrahedral Intermediate reagent->intermediate + organometallic Organometallic Reagent (R-M) organometallic->intermediate product Thiophene Ketone (Analyte for LC/GC) intermediate->product side_product N,O-dimethylhydroxylamine intermediate->side_product hydrolysis workup Aqueous Workup (e.g., NH4Cl) workup->product

Caption: Reaction pathway for derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Weinreb Amide Reactions for Thiophene-Based Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help improve yields and overcome common challenges in Weinreb amide reactions involving thiophene substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Weinreb-Nahm ketone synthesis, and why is it preferred for preparing thiophene ketones?

The Weinreb-Nahm ketone synthesis is a reliable two-step method for preparing ketones.[1] First, a carboxylic acid (such as a thiophenecarboxylic acid) is converted into a stable N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. Second, this amide is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form the desired ketone.[1]

This method's primary advantage is its prevention of the common "over-addition" problem seen when organometallic reagents react with other acyl compounds like acid chlorides or esters.[2][3] The reaction with a Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate, which protects the carbonyl group from a second nucleophilic attack.[4] This intermediate only collapses to the ketone upon acidic workup, ensuring a clean conversion and often leading to higher yields.[3] This control is particularly valuable when working with sensitive or highly reactive thiophene moieties.

Q2: What are the main experimental stages for synthesizing a thiophene ketone using this method?

The process can be broken down into two core stages, as illustrated in the workflow below.

G cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Ketone Synthesis ThiopheneAcid Thiophene Carboxylic Acid Activation Carboxylic Acid Activation ThiopheneAcid->Activation AmideFormation Reaction with MeO(Me)NH•HCl Activation->AmideFormation WeinrebAmide Thiophene Weinreb Amide AmideFormation->WeinrebAmide Addition Nucleophilic Addition WeinrebAmide->Addition Purified Intermediate Grignard Organometallic Reagent (e.g., R-MgBr) Grignard->Addition Workup Aqueous Workup Addition->Workup Ketone Thiophene Ketone Workup->Ketone

Caption: General experimental workflow for thiophene ketone synthesis.

  • Weinreb Amide Formation : The starting thiophenecarboxylic acid is activated and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding thiophene Weinreb amide.

  • Ketone Synthesis : The isolated and purified Weinreb amide is reacted with an organometallic reagent. The stable intermediate is then hydrolyzed during an aqueous workup to yield the final thiophene ketone.[3]

Q3: Are there specific challenges associated with thiophene substrates in this reaction?

While the Weinreb synthesis is robust, thiophene substrates can introduce specific challenges:

  • Ring Deprotonation : The protons on the thiophene ring are somewhat acidic. Very strong organometallic bases or excess reagent could potentially deprotonate the ring, leading to side products. This is especially a concern for protons adjacent to the sulfur atom.

  • Sulfur-Metal Interactions : The lone pairs on the thiophene sulfur can interact with Lewis acidic metals like magnesium (from Grignard reagents) or other additives. This can sometimes influence reactivity or lead to complex formation.

  • Grignard Reagent Formation : If preparing a thienyl Grignard reagent, initiation can sometimes be difficult. Standard activation techniques for magnesium turnings are recommended.[5]

Troubleshooting Guide

Problem: I am getting a low yield or no product during the Weinreb amide formation (Stage 1).

  • Possible Cause 1: Inefficient Carboxylic Acid Activation.

    • Solution : Ensure your activating agent is fresh and the reaction is anhydrous. For thiophenecarboxylic acids, a range of coupling agents can be effective. Consider switching to a different activating agent if one fails. Mild conditions are often sufficient.[6]

  • Possible Cause 2: Degradation of Starting Material.

    • Solution : Some activating agents generate harsh conditions. If your thiophene substrate is sensitive, use a milder, neutral coupling method, such as converting the acid to an N-acylbenzotriazole first before reacting with N,O-dimethylhydroxylamine hydrochloride.[6]

Problem: My yield of the final thiophene ketone is low, and I am recovering unreacted Weinreb amide (Stage 2).

  • Possible Cause 1: Inactive Organometallic Reagent.

    • Solution : Grignard and organolithium reagents are highly sensitive to air and moisture. Use freshly prepared or recently titrated reagents and ensure all glassware is flame- or oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).[5] A common sign of a poor Grignard reagent is the lack of a slight exotherm upon addition or vigorous reaction upon quenching.[7]

  • Possible Cause 2: Reaction Temperature is Too Low.

    • Solution : While many reactions are run at -78 °C to prevent side reactions, some substrate/reagent combinations require warming to 0 °C or even room temperature to proceed to completion.[8] Monitor the reaction by TLC or LCMS and allow it to warm slowly if no conversion is observed at lower temperatures.

Problem: I am observing a significant amount of tertiary alcohol, the "over-addition" product.

  • Possible Cause: Unstable Tetrahedral Intermediate.

    • Solution : This is the classic problem the Weinreb amide is meant to solve, but it can still occur if the intermediate collapses prematurely.

      • Lower the Reaction Temperature : Perform the addition of the organometallic reagent at -78 °C and maintain this temperature throughout the reaction.[8]

      • Quench Cold : Quench the reaction at low temperature (e.g., -78 °C) by adding saturated aqueous ammonium chloride before allowing the mixture to warm.[7] Warming the reaction mixture before quenching can cause the stable intermediate to break down, regenerating the ketone in the presence of excess Grignard reagent.

Problem: My reaction turns dark, and I get a complex mixture of byproducts.

  • Possible Cause: Decomposition of the Thiophene Ring.

    • Solution : Thiophene rings can be sensitive to strong bases and high temperatures.

      • Use Fewer Equivalents of Organometallic Reagent : Use closer to 1.0-1.2 equivalents of your organometallic reagent after titrating it to confirm its concentration.

      • Maintain Low Temperatures : Avoid allowing the reaction to warm significantly.

      • Consider an "Inverse Quench" : If the reaction is very exothermic upon quenching, consider adding the reaction mixture to the cold quenching solution instead of the other way around.[7]

Caption: Troubleshooting flowchart for low ketone yield.

Data & Experimental Protocols

Data Presentation

Table 1: Common Activating Agents for Weinreb Amide Formation from Carboxylic Acids

Activating Agent/MethodTypical ConditionsAdvantages & Considerations
Oxalyl or Thionyl Chloride Forms acid chloride in situ, then add MeO(Me)NH•HCl + Base (e.g., Pyridine, TEA)Highly effective and common, but generates HCl, which may not be suitable for acid-sensitive substrates.[2]
Peptide Coupling Reagents BOP, COMU, DCC, etc., with Base (e.g., DIEA) in solvents like DMF or CH₂Cl₂.[9]Generally mild conditions, high yields, and low risk of racemization for chiral substrates. Byproducts can sometimes be difficult to remove.[9]
P(NCH₃(OCH₃))₃ Direct conversion in Toluene at ~60°C.[10]Powerful, single-reagent method with excellent yields for a wide range of substrates, including sterically hindered ones.[10]
N-Acylbenzotriazoles Two steps: 1) Acid + BtMs/Et₃N in THF. 2) Isolated acylbenzotriazole + MeO(Me)NH•HCl.Mild, neutral acylation. The benzotriazole byproduct is easily removed by a basic wash.

Table 2: Example Yields in Weinreb Reactions with Thiophene Substrates

StepSubstrateReagent(s)ConditionsYieldReference
Amide Formation 2-Thiophenecarboxylic acid1. BtMs, Et₃N 2. MeO(Me)NH•HCl, Et₃NTHF, rt, 24h82%[11]
Ketone Synthesis N-methoxy-N-methyl-4-bromobenzamide2-ThienyllithiumToluene, rt86%[12]
Experimental Protocols

Protocol 1: Synthesis of N-Methoxy-N-methyl-2-thiophenecarboxamide[6][11]

This two-step protocol proceeds through a stable N-acylbenzotriazole intermediate.

  • Part A: Synthesis of 2-Thiophenoylbenzotriazole

    • To a solution of 2-thiophenecarboxylic acid (10 mmol) in dry THF (10 mL), add 1-(mesitylenesulfonyl)-1H-benzotriazole (BtMs) (11 mmol) and triethylamine (Et₃N) (11 mmol) at room temperature under a nitrogen atmosphere.

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC until the starting acid is consumed.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid, saturated Na₂CO₃, and water.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acylbenzotriazole, which can be purified by recrystallization.

  • Part B: Synthesis of the Weinreb Amide

    • Dissolve the purified 2-thiophenoylbenzotriazole (2 mmol) in dry THF (10 mL).

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine by adding triethylamine (2.2 mmol) to a suspension of N,O-dimethylhydroxylamine hydrochloride (2.2 mmol) in dry THF (5 mL).

    • Add the amine solution to the acylbenzotriazole solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid, saturated Na₂CO₃, and water to remove the benzotriazole byproduct and any unreacted amine.

    • Dry the organic layer over MgSO₄, filter, and concentrate. The crude product, N-methoxy-N-methyl-2-thiophenecarboxamide, can be purified by silica gel chromatography.

Protocol 2: General Procedure for Thiophene Ketone Synthesis[8][12]

  • Setup : Add the purified thiophene Weinreb amide (1.0 equiv) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill the flask with nitrogen or argon.

  • Dissolution : Dissolve the amide in anhydrous THF (to make a ~0.2 M solution).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition : Slowly add the Grignard or organolithium reagent (1.1-1.5 equiv, solution in THF, ether, or hexanes) dropwise via syringe over 15-20 minutes.

  • Reaction : Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot in saturated NH₄Cl and analyzing by TLC. If the reaction is sluggish, allow it to warm slowly to 0 °C and stir for an additional 1-2 hours.

  • Quenching : While the reaction is still cold (at -78 °C or 0 °C), quench it by slowly adding saturated aqueous ammonium chloride solution.

  • Workup : Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether (3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by silica gel column chromatography.

Mandatory Visualization

Caption: The stable tetrahedral intermediate in Weinreb ketone synthesis.

References

Technical Support Center: N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and handling of N-methoxy-N-methylthiophene-2-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low or No Yield of the Desired Weinreb Amide

Potential Cause Recommended Solution
Inefficient Activation of Thiophene-2-carboxylic Acid Ensure the coupling reagent is fresh and used in the correct stoichiometry. For peptide coupling reagents like HATU or HBTU, pre-activation of the carboxylic acid before adding N,O-dimethylhydroxylamine may improve yields.
Decomposition of the Product If using a strong base in a subsequent step, be aware that N-methoxy-N-methylamides can decompose. This decomposition is more pronounced with hindered, strong bases like lithium diisopropylamide (LDA). Consider using a milder base or performing the reaction at a lower temperature.
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are anhydrous, as water can quench the activated carboxylic acid intermediate.
Side Reactions of the Coupling Reagent If using a carbodiimide like DCC, the formation of N-acylurea byproduct can compete with the desired reaction. Using an additive like HOBt can suppress this side reaction.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Potential Source Mitigation and Purification Strategy
Di(thiophen-2-yl)methanone (Dithienyl Ketone) This is a common byproduct from the synthesis of the precursor, thiophene-2-carbonyl chloride, especially at higher reactant concentrations.[2]To minimize its formation, use dilute solutions of thiophene during the preparation of the acid chloride.[2] This impurity can typically be separated from the desired Weinreb amide by silica gel column chromatography.
Thiophene-2-carboxamide (Secondary Amide) Decomposition of the N-methoxy-N-methylamide, particularly in the presence of strong, hindered bases.Avoid the use of strong, non-nucleophilic bases where possible. If their use is necessary, maintain low temperatures (-78 °C) and short reaction times. Purification can be achieved by column chromatography.
Unreacted Thiophene-2-carboxylic Acid Incomplete reaction or inefficient activation.Ensure complete activation of the carboxylic acid. A basic aqueous wash during workup can remove unreacted carboxylic acid.
N-methoxy-N-methylmethanesulfonamide This is a major byproduct when using methanesulfonyl chloride to activate the carboxylic acid.[3]This byproduct can often be removed by evaporation under high vacuum.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the coupling of thiophene-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This is typically achieved by first activating the carboxylic acid. Common activation methods include:

  • Conversion to the acid chloride (e.g., using oxalyl chloride or thionyl chloride) followed by reaction with N,O-dimethylhydroxylamine.

  • Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1][4]

  • Formation of a mixed anhydride, for example, using methanesulfonyl chloride.[3]

Q2: Are there any known stability issues with the thiophene ring during the synthesis or subsequent reactions?

A2: The thiophene ring is generally robust. However, it can be susceptible to ring-opening when treated with strong organolithium reagents, such as n-butyllithium, especially at elevated temperatures. It is also sensitive to strong oxidizing agents and certain acidic conditions which can lead to polymerization.

Q3: My subsequent reaction with an organolithium reagent is giving a complex mixture. Could the Weinreb amide be the issue?

A3: Yes. Besides the desired ketone formation, two potential side reactions could be occurring. First, as mentioned, strong organolithium reagents can attack the thiophene ring, leading to ring-opening and a complex mixture of products. Second, if a strong, hindered base like LDA is used for other purposes in the reaction, it can induce the decomposition of the Weinreb amide itself into thiophene-2-carboxamide and formaldehyde.

Q4: How can I best purify this compound?

A4: The primary method for purification is silica gel column chromatography. The choice of eluent will depend on the polarity of the impurities. A typical starting point would be a mixture of hexanes and ethyl acetate. If the crude product contains unreacted thiophene-2-carboxylic acid, an initial aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is recommended. For volatile byproducts like N-methoxy-N-methylmethanesulfonamide, evaporation under high vacuum can be effective.[3]

Data Presentation

Table 1: Common Side Products and Their Formation Conditions

Side ProductStructureFormation ConditionsTypical Yield (if known)
Di(thiophen-2-yl)methanone
alt text
Synthesis of thiophene-2-carbonyl chloride at high concentrations.[2]Can be significant (>5%) at higher concentrations.[2]
Thiophene-2-carboxamide
alt text
Reaction of the Weinreb amide with strong, hindered bases (e.g., LDA).Not specified in literature, but can be a major decomposition pathway.
N-AcylureaR-C(=O)N(C6H11)C(=O)NH(C6H11)Use of DCC as a coupling reagent without additives.Can be a significant byproduct.
N-methoxy-N-methylmethanesulfonamideCH3SO2N(CH3)OCH3Use of methanesulfonyl chloride for carboxylic acid activation.[3]Major byproduct in this specific method.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride

  • Preparation of Thiophene-2-carbonyl chloride: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add a base, such as triethylamine or pyridine (2.2 eq), dropwise. To this mixture, add a solution of the crude thiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis using HATU as a Coupling Reagent

  • Reaction Setup: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO3, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Side_Reaction_Pathways cluster_synthesis Desired Synthesis Pathway cluster_ketone Impurity from Precursor Synthesis cluster_decomposition Decomposition Pathway Thiophene_COOH Thiophene-2-carboxylic acid Target_Product N-methoxy-N-methyl- thiophene-2-carboxamide Thiophene_COOH->Target_Product Coupling Reagent (e.g., HATU, SOCl2) Weinreb_Amine N,O-dimethylhydroxylamine Weinreb_Amine->Target_Product Secondary_Amide Thiophene-2-carboxamide Target_Product->Secondary_Amide Strong, Hindered Base (e.g., LDA) Thiophene_COCl Thiophene-2-carbonyl chloride Dithienyl_Ketone Di(thiophen-2-yl)methanone Thiophene_COCl->Dithienyl_Ketone High Concentration Thiophene Thiophene Thiophene->Dithienyl_Ketone

Caption: Potential reaction pathways in the synthesis and handling of this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No inefficient_activation Check Coupling Reagent and Conditions check_yield->inefficient_activation Yes success Successful Synthesis check_impurities->success No dithienyl_ketone Source: Acid Chloride Synthesis Action: Purify by Chromatography check_impurities->dithienyl_ketone Yes decomposition Assess Base Strength and Temperature inefficient_activation->decomposition incomplete_reaction Monitor Reaction and Check for Water decomposition->incomplete_reaction incomplete_reaction->check_yield secondary_amide Source: Decomposition Action: Use Milder Base dithienyl_ketone->secondary_amide unreacted_acid Source: Incomplete Reaction Action: Basic Wash secondary_amide->unreacted_acid unreacted_acid->success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-methoxy-N-methylthiophene-2-carboxamide reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Thiophene-2-carboxylic acid or its activated form (e.g., thiophene-2-carbonyl chloride).

  • Coupling Reagent Byproducts: If using a carbodiimide like DCC, the main byproduct is dicyclohexylurea (DCU). If using an activating agent like N-acylbenzotriazole, benzotriazole will be a byproduct.

  • Excess Reagents: Unreacted N,O-dimethylhydroxylamine hydrochloride.

  • Side-Reaction Products: Although the thiophene ring is relatively stable, side reactions can occur depending on the specific reagents and conditions used.

Q2: My product, this compound, is a liquid. Which purification method is most suitable?

A2: For a liquid product, the most suitable high-purity purification methods are flash column chromatography and vacuum distillation. Recrystallization is not applicable. The choice between chromatography and distillation depends on the boiling point of your product and the nature of the impurities.

Q3: I am losing a significant amount of my amide product during column chromatography. What could be the cause?

A3: Amides can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or streaking (tailing) on the column, resulting in poor separation and lower yields.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). ¹H NMR spectroscopy can also be used to identify the presence of impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your reaction product.

Issue 1: Poor Separation in Column Chromatography

Problem: My target compound co-elutes with an impurity, or the separation between spots on the TLC plate is poor (ΔRf < 0.2).

Potential CauseTroubleshooting Steps
Inappropriate Solvent System 1. Adjust Polarity: If the Rf is too high (>0.4), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too low (<0.15), increase the eluent's polarity. 2. Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to another with a different chemical nature but similar polarity (e.g., replace ethyl acetate with dichloromethane or acetone). This can alter the interactions between your compounds and the stationary phase, improving separation.
Column Overload 1. Reduce Sample Load: The amount of crude material should be about 1-5% of the mass of the silica gel. 2. Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter.
Compound Streaking on Silica 1. Add a Modifier: For amide compounds that may interact strongly with acidic silica, add 0.1-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel. 2. Use a Different Stationary Phase: Consider using neutral alumina or a bonded silica phase if the compound is highly sensitive.
Issue 2: Product Decomposition During Purification

Problem: The yield of the purified product is very low, and TLC analysis of the fractions shows multiple new spots that were not in the crude mixture.

Potential CauseTroubleshooting Steps
Instability on Silica Gel 1. Deactivate Silica Gel: Flush the packed column with your eluent containing 1% triethylamine before loading your sample. 2. Minimize Contact Time: Use flash chromatography with positive pressure to speed up the elution process. 3. Switch Purification Method: If the compound is highly acid-sensitive, consider vacuum distillation as an alternative.
Thermal Decomposition during Distillation 1. Lower the Boiling Point: Decrease the pressure of the vacuum system. A lower pressure will result in a lower boiling point, minimizing thermal stress on the compound. 2. Ensure a Clean System: Traces of acid or base from the reaction work-up can catalyze decomposition at high temperatures. Ensure the crude product is neutralized and washed before distillation.

Data Presentation

Table 1: TLC Data for this compound and Potential Impurities

The following table provides approximate Rf values for the target compound and common impurities in different solvent systems on silica gel plates. These values should be used as a starting point for developing your own TLC and column chromatography conditions.

Compound20% EtOAc in Hexane30% EtOAc in Hexane5% MeOH in DCM
This compound 0.25 - 0.350.40 - 0.500.55 - 0.65
Thiophene-2-carboxylic acid0.00 - 0.050.05 - 0.100.20 - 0.30
Dicyclohexylurea (DCU)0.10 - 0.150.20 - 0.250.40 - 0.50
N,O-dimethylhydroxylamineBaselineBaselineBaseline
Table 2: Comparison of Purification Methods
MethodAdvantagesDisadvantagesBest For
Flash Column Chromatography Excellent for separating compounds with different polarities. Applicable to a wide range of compound quantities.Can be time-consuming and uses large volumes of solvent. Potential for product decomposition on silica gel.Separating the product from non-volatile impurities with different polarities (e.g., starting carboxylic acid, coupling byproducts).
Vacuum Distillation Excellent for separating compounds with different boiling points. Fast and uses no solvent.Requires the compound to be thermally stable. Not effective for separating compounds with similar boiling points.Removing non-volatile or high-boiling point impurities from a thermally stable liquid product.
Aqueous Work-up (Extraction) Removes acidic, basic, and water-soluble impurities. Quick and easy.Does not remove neutral, organic-soluble impurities. Risk of emulsion formation.An essential pre-purification step to remove reagents and some byproducts before chromatography or distillation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of your crude reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of 20-30% ethyl acetate in hexane.

    • Visualize the spots under UV light (254 nm). The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 10% EtOAc/Hexane, move to 20%, and then to 30%.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is suitable if the product is thermally stable and the impurities are significantly less volatile. A boiling point for the similar N-methoxy-N-methylbenzamide is ~70 °C at 0.1 mmHg, which can be used as an estimate.[1]

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks.[2]

    • Use a stir bar in the distillation flask to ensure smooth boiling. Boiling stones are not effective under vacuum.[2]

    • Grease all glass joints lightly to ensure a good seal.

    • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Distillation Procedure:

    • Place the crude product in the distillation flask.

    • Begin stirring and slowly turn on the vacuum to reduce the pressure inside the apparatus.[2]

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using an oil bath.

    • Slowly increase the temperature of the oil bath until the product begins to distill.

    • Collect the fraction that distills at a constant temperature and pressure.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification start Thiophene-2-carboxylic acid + Coupling Agent activation Activation start->activation e.g., SOCl2, DCC reaction Reaction with N,O-dimethylhydroxylamine HCl activation->reaction crude Crude Product Mixture reaction->crude extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) crude->extraction wash Aqueous Washes (e.g., NaHCO3, HCl, Brine) extraction->wash dry Dry & Concentrate wash->dry purify Purification Method dry->purify chrom Column Chromatography purify->chrom Non-volatile impurities distill Vacuum Distillation purify->distill Thermally stable product pure_product Pure Product chrom->pure_product distill->pure_product Troubleshooting_Column_Chromatography start Poor Separation on Column? rf_check Is product Rf in the 0.15-0.35 range? start->rf_check streaking Is there streaking or tailing? rf_check->streaking Yes adjust_polarity Adjust eluent polarity. (More polar for low Rf, less polar for high Rf) rf_check->adjust_polarity No add_base Add 0.1-1% Triethylamine to eluent. streaking->add_base Yes success Good Separation streaking->success No adjust_polarity->rf_check Re-evaluate change_solvent Change solvent selectivity. (e.g., EtOAc -> DCM) adjust_polarity->change_solvent If no improvement change_solvent->rf_check Re-evaluate change_adsorbent Switch to neutral Alumina or other stationary phase. add_base->change_adsorbent If not resolved add_base->success If resolved change_adsorbent->success

References

Technical Support Center: Optimizing Grignard Reactions for Thiophene Weinreb Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions on thiophene Weinreb amides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thienyl ketones from thiophene Weinreb amides and Grignard reagents.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or atmospheric oxygen.[1] 2. Poor Quality Magnesium: The magnesium turnings may be oxidized.[1] 3. Reaction Not Initiated: The Grignard reaction failed to start.1. Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2] 2. Use fresh, high-purity magnesium turnings.[1] 3. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating may also be required to initiate the reaction.[2]
Significant Side Product Formation 1. Homocoupling (Wurtz-type reaction): The Grignard reagent reacts with the unreacted starting halide to form a bithienyl byproduct.[1][3] 2. Debromination (Protonolysis): The Grignard reagent is quenched by a proton source, leading to the formation of thiophene instead of the desired product.[1] 3. Deprotonation of the Thiophene Ring: The Grignard reagent may act as a base and deprotonate the acidic C-H bond at the 2-position of the thiophene ring, especially with strong bases.[2]1. To suppress Wurtz coupling, consider using 2-Methyltetrahydrofuran (2-MeTHF) as the solvent, which has been shown to be superior to diethyl ether (Et2O) and tetrahydrofuran (THF) for this purpose.[3] 2. Ensure strictly anhydrous conditions and a robust inert atmosphere.[1] 3. Use a less basic Grignard reagent if possible, or carefully control the reaction temperature.
Formation of Tertiary Alcohol (Over-addition) Although Weinreb amides are designed to prevent over-addition, it can still occur under certain conditions, particularly with highly reactive Grignard reagents or at elevated temperatures.Maintain a low reaction temperature during the addition of the Grignard reagent. The stable chelated intermediate formed with Weinreb amides is generally stable at low temperatures.
Darkening of the Reaction Mixture The reaction mixture turning dark brown or black can indicate the formation of finely divided metal from side reactions or the presence of impurities.While some color change is normal, excessive darkening may indicate decomposition. Ensure high-purity reagents and solvents are used.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide for the synthesis of thienyl ketones?

A1: The major advantage is the prevention of over-addition of the Grignard reagent to form a tertiary alcohol.[4] The N-methoxy-N-methylamide functionality forms a stable chelated tetrahedral intermediate with the magnesium of the Grignard reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second equivalent of the Grignard reagent from reacting.[4]

Q2: Which solvent is recommended for the Grignard reaction with thiophene Weinreb amides?

A2: While THF and diethyl ether are commonly used, 2-Methyltetrahydrofuran (2-MeTHF) is often a superior choice as it can suppress the formation of Wurtz coupling byproducts.[3] Toluene and acetonitrile have also been shown to be efficient solvents for the arylation of Weinreb amides.[5]

Q3: How many equivalents of the Grignard reagent should be used?

A3: Typically, a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the Weinreb amide. The reaction with Weinreb amides is known to tolerate an excess of the Grignard reagent without significant formation of over-addition products.[5]

Q4: What is the optimal reaction temperature?

A4: The reaction is typically carried out at low temperatures, such as 0 °C to -78 °C, during the addition of the Grignard reagent to maintain the stability of the tetrahedral intermediate. After the addition is complete, the reaction may be allowed to warm to room temperature.

Q5: Can the thiophene ring itself react with the Grignard reagent?

A5: Yes, the acidic proton at the 2-position of the thiophene ring can be deprotonated by strong bases.[2] While this is more common with organolithium reagents, it can be a potential side reaction with highly basic Grignard reagents. This can be minimized by using carefully controlled reaction conditions.

Quantitative Data

The choice of solvent can significantly impact the yield of the Grignard reaction. The following table summarizes the effect of different solvents on the arylation of N-methoxy-N-methylbenzamide with 3-fluorophenylmagnesium chloride, which serves as a model for reactions with thiophene Weinreb amides.

Solvent Yield (%)
Toluene93
CH3CN94
THF85
CH2Cl281
Et2O78

Data sourced from a study on the chemoselective arylation of Weinreb amides.[5]

Experimental Protocols

General Protocol for the Reaction of a Thiophene Weinreb Amide with a Grignard Reagent

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Grignard Reagent (if not commercially available):

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Add a solution of the corresponding bromothiophene (1.0 equivalent) in anhydrous THF or 2-MeTHF dropwise via the dropping funnel.

  • The reaction may require gentle heating to initiate. Maintain a gentle reflux during the addition.

  • After the addition is complete, continue to stir the mixture at reflux for an additional hour or until the magnesium is consumed.

  • Cool the Grignard reagent to room temperature.

2. Reaction with the Thiophene Weinreb Amide:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the thiophene Weinreb amide (1.0 equivalent) in anhydrous THF or 2-MeTHF.

  • Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.

  • Slowly add the prepared Grignard reagent (1.1-1.5 equivalents) to the stirred solution of the Weinreb amide via a syringe or cannula.

  • Stir the reaction mixture at the low temperature for 1-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dry Reagents & Glassware setup Inert Atmosphere Setup reagents->setup grignard_formation Grignard Formation (if needed) setup->grignard_formation amide_solution Prepare Thiophene Weinreb Amide Solution setup->amide_solution addition Slow Addition of Grignard at Low Temp grignard_formation->addition amide_solution->addition stir Stir and Warm to Room Temp addition->stir quench Quench with sat. NH4Cl stir->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify product Isolated Thienyl Ketone purify->product

Caption: Experimental workflow for the Grignard reaction of thiophene Weinreb amides.

Troubleshooting_Logic start Low Yield or Side Products? check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Mg Activation? start->check_conditions Yes wurtz_coupling Wurtz Coupling (Bithienyl) start->wurtz_coupling Yes dehalogenation Debromination (Thiophene) start->dehalogenation Yes deprotonation Thiophene Deprotonation start->deprotonation Yes solution_conditions Solution: - Rigorously dry all reagents/glassware. - Ensure a good inert gas flow. - Activate Mg with iodine. check_conditions->solution_conditions solution_wurtz Solution: - Use 2-MeTHF as solvent. wurtz_coupling->solution_wurtz solution_dehalogenation Solution: - Ensure anhydrous conditions. dehalogenation->solution_dehalogenation solution_deprotonation Solution: - Use milder Grignard. - Control temperature. deprotonation->solution_deprotonation

Caption: Troubleshooting logic for common issues in thiophene Grignard reactions.

References

Technical Support Center: Low-Temperature Stability of Weinreb Amide Tetrahedral Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Weinreb amides. The focus is on understanding and controlling the stability of the tetrahedral intermediate formed during nucleophilic addition at low temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Weinreb amide tetrahedral intermediates.

Issue 1: Over-addition of Nucleophile, Leading to Tertiary Alcohol Formation

Q: My reaction is yielding a significant amount of the tertiary alcohol by-product instead of the desired ketone, even at low temperatures. What's going wrong?

A: This indicates that the tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with another equivalent of the nucleophile. The stability of the intermediate is compromised.

Troubleshooting Steps:

  • Temperature Control is Critical: The stability of the Weinreb amide tetrahedral intermediate is highly dependent on temperature.[1] "Running it colder" is the first and most crucial step. If you are running the reaction at -20 °C, try moving to -40 °C or -78 °C (dry ice/acetone bath).[2]

  • Reagent Addition:

    • Add the organometallic reagent (e.g., Grignard or organolithium) slowly and dropwise to the cooled solution of the Weinreb amide. This maintains a low concentration of the nucleophile and minimizes localized heating.

    • Ensure the Grignard reagent solution is also pre-cooled before addition.[2]

  • Stoichiometry of the Nucleophile: Do not use a large excess of the nucleophilic reagent. A stoichiometric amount or even a slight sub-stoichiometric amount can be sufficient and will minimize over-addition.[2]

  • Quenching Procedure: Quench the reaction at the low temperature before allowing it to warm up. Adding the quenching solution (e.g., saturated aqueous NH₄Cl) while the reaction is still cold is essential to protonate the intermediate and facilitate its controlled collapse to the ketone during workup, rather than in the presence of excess nucleophile.[2][3]

  • Choice of Lewis Acid: For Grignard reagents, which can be strongly basic, the addition of a milder Lewis acid like CeCl₃ or LiCl can temper the reactivity and basicity, potentially stabilizing the intermediate.[2]

Issue 2: Low or No Conversion of the Weinreb Amide

Q: I'm recovering most of my starting Weinreb amide, and the reaction doesn't seem to be proceeding. What are the likely causes?

A: Low conversion suggests that the nucleophilic addition is not occurring efficiently.

Troubleshooting Steps:

  • Reagent Quality: Ensure your organometallic reagent is active. Titrate your organolithium or Grignard reagents to confirm their concentration. Moisture in the starting materials or solvents will quench the organometallic reagent.

  • Reaction Temperature: While very low temperatures stabilize the intermediate, they also slow down the rate of its formation. If the reaction is too cold, the activation energy barrier for the addition may not be overcome. Try running the reaction at a slightly higher temperature (e.g., move from -78 °C to -40 °C) or allowing it to stir for a longer period at the low temperature.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent. Ethereal solvents like THF or diethyl ether are standard. Ensure they are rigorously dried.

  • Steric Hindrance: Highly sterically hindered Weinreb amides or nucleophiles may require longer reaction times or slightly elevated (but still low) temperatures to react.

Issue 3: Complex Product Mixture and Decomposition

Q: My reaction results in a complex mixture of unidentifiable products upon workup, suggesting decomposition. How can I get a cleaner reaction?

A: A complex product mixture often points to the instability of the starting materials, the intermediate, or the final product under the reaction or workup conditions.

Troubleshooting Steps:

  • Substrate Stability: Confirm that your Weinreb amide is stable to the reaction conditions. Some functional groups on the amide might not be compatible with strong organometallic bases. For example, isoxazoles without substituents in certain positions can be cleaved under basic conditions.[2]

  • Quenching Conditions: A harsh acidic or basic quench can sometimes degrade sensitive functional groups in the product. A buffered or neutral quench (like saturated NH₄Cl) is generally preferred.

  • Intermediate Trapping: To confirm the formation of the tetrahedral intermediate and diagnose its decomposition pathway, you can attempt to trap it. The addition of an electrophile like N-trimethylsilyl imidazole can intercept the intermediate, forming a stable O-TMS heminal that can be isolated and characterized.[4] This can provide evidence that the intermediate is forming before decomposing.

  • Isolate the Intermediate (Advanced): In some cases, particularly with strained or bicyclic amide systems, the tetrahedral intermediates (hemiaminals) are remarkably stable and can be isolated.[5][6] While not typical for standard Weinreb amides, this highlights that structural features can dramatically alter stability.

Frequently Asked Questions (FAQs)

Q1: What makes the Weinreb amide tetrahedral intermediate stable at low temperatures?

A1: The stability of the tetrahedral intermediate formed from a Weinreb amide and an organometallic reagent is attributed to chelation.[1] The oxygen of the methoxy group and the newly formed anionic oxygen chelate to the metal cation (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring.[1][3][7] This chelated structure prevents the collapse of the intermediate, which would otherwise eliminate the N-methoxy-N-methylamine group to form a ketone.[1] This intermediate is stable only at low temperatures and requires a cold quench.[1]

Q2: At what temperature is the tetrahedral intermediate generally stable?

A2: There is no single universal temperature, as it depends on the specific substrate, nucleophile, and solvent. However, reactions are commonly performed between -78 °C and 0 °C.[2] Spectroscopic and kinetic analyses have confirmed the existence and stability of the intermediate at these low temperatures.[1] For particularly sensitive substrates or reactive nucleophiles, starting at -78 °C is a standard precaution.

Q3: How does the choice of organometallic reagent affect the stability of the intermediate?

A3: The nature of the metal cation plays a key role in chelation and stability. Lithium (from organolithiums) and Magnesium (from Grignards) are both effective at forming the stabilizing chelate. The reactivity of the organometallic reagent itself is also a factor. Highly reactive nucleophiles may require lower temperatures to control the addition and prevent side reactions.

Q4: Can the tetrahedral intermediate be observed directly?

A4: Yes, under the right conditions. Low-temperature NMR spectroscopy is a primary tool for observing these intermediates. For example, in one study, the formation of a stable tetrahedral intermediate was confirmed by a significant upfield shift of the amide carbonyl signal in the ¹³C NMR spectrum.[8]

Q5: What happens to the tetrahedral intermediate during workup?

A5: During a typical aqueous workup (e.g., addition of NH₄Cl solution), the chelating metal ion is removed, and the alkoxide is protonated.[3] This protonated intermediate is no longer stabilized and readily collapses, eliminating N,O-dimethylhydroxylamine to yield the final ketone product.[5] This controlled collapse after the excess nucleophile has been quenched is the key to preventing over-addition.[9]

Data Presentation

Table 1: General Temperature Guidelines for Weinreb Amide Reactions

Reagent TypeTypical Temperature RangeNotes
Grignard Reagents (RMgX)-40 °C to 0 °CTemperature can be substrate-dependent. More reactive Grignards may require lower temperatures.[2]
Organolithium Reagents (RLi)-78 °C to -20 °CGenerally more reactive than Grignards, often requiring lower temperatures.
Hydride Reducing Agents (e.g., LiAlH₄)-78 °C to 0 °CUsed for the synthesis of aldehydes from Weinreb amides.
Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis via Grignard Addition

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.

  • Reagent Preparation: The Weinreb amide is dissolved in anhydrous THF (or diethyl ether) and the solution is cooled to the desired low temperature (e.g., -40 °C).[2]

  • Nucleophile Addition: The Grignard reagent (1.0-1.1 equivalents) is added dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction is stirred at the low temperature for a specified time (e.g., 1-3 hours).[2] Progress can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

  • Quenching: The reaction is quenched by the slow, dropwise addition of a cold, saturated aqueous solution of NH₄Cl while still at the low temperature.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Trapping the Tetrahedral Intermediate as an O-TMS Heminal[4]

  • Intermediate Formation: Follow steps 1-3 of the general procedure above, using a halolithium carbenoid as the nucleophile at -78 °C.

  • Trapping: After stirring for a short period, a solution of N-trimethylsilyl imidazole (TMS-Im) in anhydrous THF is added to the reaction mixture at -78 °C.

  • Warming and Workup: The reaction is allowed to slowly warm to room temperature. The workup is performed under neutral or slightly basic conditions to avoid hydrolysis of the silyl ether.

  • Purification: Purification is achieved via chromatography on neutral alumina (Alox) to isolate the labile O-TMS heminal.

Visualizations

Weinreb_Pathway WA Weinreb Amide (R-CO-N(Me)OMe) TI Chelated Tetrahedral Intermediate (Stable at Low Temp) WA->TI + R'-M (e.g., -78°C) Nuc Organometallic Reagent (R'-M) Nuc->TI Ketone Desired Ketone (R-CO-R') TI->Ketone 1. Quench (e.g., NH4Cl) 2. Warm to RT OverAddition Over-addition Product (Tertiary Alcohol) TI->OverAddition [UNSTABLE] Collapses in situ + another R'-M

Caption: Reaction pathway for Weinreb amide addition.

Troubleshooting_Workflow Start Problem Encountered Problem1 Over-addition Product (Tertiary Alcohol)? Start->Problem1 Problem2 Low Conversion? Problem1->Problem2 No Action1 Lower Reaction Temp Check Stoichiometry Quench Cold Problem1->Action1 Yes Problem3 Decomposition? Problem2->Problem3 No Action2 Check Reagent Activity Increase Temp Slightly Increase Reaction Time Problem2->Action2 Yes Action3 Check Substrate Stability Use Milder Quench Consider Trapping Exp. Problem3->Action3 Yes End Problem Resolved Problem3->End No Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for Weinreb amide reactions.

References

Avoiding over-addition in reactions with N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methoxy-N-methylthiophene-2-carboxamide in addition reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

This compound is a Weinreb amide derivative of thiophene-2-carboxylic acid. It is a valuable reagent in organic synthesis, particularly for the preparation of 2-acylthiophenes. The key advantage of using a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[1][2] This stability prevents the common issue of over-addition, where a second equivalent of the organometallic reagent adds to the ketone product, leading to an undesired tertiary alcohol.[3]

Q2: What is "over-addition" and why is it a problem?

Over-addition refers to the reaction of a second equivalent of the nucleophilic organometallic reagent with the newly formed ketone intermediate. This leads to the formation of a tertiary alcohol as a byproduct, reducing the yield of the desired ketone. In reactions with more reactive acylating agents like acid chlorides or esters, over-addition is a significant challenge.[1]

Q3: How does this compound prevent over-addition?

The N-methoxy-N-methylamide functional group forms a stable, five-membered chelated intermediate with the metal atom (e.g., magnesium from a Grignard reagent) after the initial nucleophilic addition.[3] This intermediate is stable at low temperatures and does not readily collapse to the ketone until an acidic workup is performed. By the time the ketone is formed during workup, any excess organometallic reagent has been quenched, thus preventing a second addition.

Q4: Can over-addition still occur with this compound?

Yes, while significantly minimized, over-addition can still occur under certain conditions. Factors that can contribute to the formation of the tertiary alcohol byproduct include:

  • High Reaction Temperatures: The stability of the tetrahedral intermediate is temperature-dependent. At higher temperatures, the intermediate can break down to the ketone, which can then react with any remaining organometallic reagent.

  • Highly Reactive Organometallic Reagents: Very reactive nucleophiles, such as some organolithium reagents or allyl Grignard reagents, may be more prone to inducing over-addition.

  • Excessive Equivalents of Organometallic Reagent: Using a large excess of the organometallic reagent can increase the likelihood of a second addition reaction, especially if the reaction temperature is not well-controlled.

  • Slow Addition of the Weinreb Amide: If the Weinreb amide is added too slowly to the organometallic reagent, localized excesses of the nucleophile can lead to over-addition to the initially formed ketone.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of the tertiary alcohol (over-addition product).

Potential Cause Recommended Solution
Reaction temperature is too high. Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition and stirring process. The optimal temperature can be substrate and reagent dependent.
Too many equivalents of the organometallic reagent were used. Reduce the number of equivalents of the Grignard or organolithium reagent to 1.1-1.5 equivalents. Titrate the organometallic reagent prior to use to determine its exact concentration.
The organometallic reagent is too reactive. If using an organolithium reagent, consider switching to a corresponding Grignard reagent, which is generally less reactive. For highly reactive Grignard reagents, consider the use of a Gilman (organocuprate) reagent.
The ketone product is particularly susceptible to nucleophilic attack. Ensure a rapid and efficient quench of the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Incorrect order of addition. Add the organometallic reagent slowly to a cooled solution of the this compound. This maintains a low concentration of the nucleophile.

Data Presentation

The following table provides representative data on the effect of reaction temperature and the number of equivalents of a Grignard reagent on the yield of the desired ketone versus the over-addition byproduct.

Entry Organometallic Reagent Equivalents Temperature (°C) Ketone Yield (%) Tertiary Alcohol Yield (%)
1Phenylmagnesium Bromide1.2-7892< 5
2Phenylmagnesium Bromide1.208513
3Phenylmagnesium Bromide1.225 (rt)6532
4Phenylmagnesium Bromide2.5-788810
5Phenyllithium1.2-78899

Note: This data is representative and actual results may vary depending on the specific substrate, Grignard reagent, and reaction conditions.

Experimental Protocols

Synthesis of 2-Benzoylthiophene from this compound

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the three-neck flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene (1.1 equivalents) in anhydrous THF dropwise via the addition funnel to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with the Weinreb Amide:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add the solution of the Weinreb amide to the Grignard reagent via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Mechanism Mechanism of Weinreb Amide Reaction and Over-addition A N-methoxy-N-methyl- thiophene-2-carboxamide C Stable Chelated Tetrahedral Intermediate A->C + R-M B Organometallic Reagent (R-M) B->C F Over-addition Product (Tertiary Alcohol) B->F E Desired Ketone C->E Workup G Unstable Intermediate (Ketone Formation in situ) C->G High Temp. D Acidic Workup (H3O+) D->E G->F + R-M

Caption: Reaction pathway showing the formation of the desired ketone via a stable intermediate and the competing over-addition pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Over-addition start Over-addition Observed? temp Lower Reaction Temperature (-78°C) start->temp Yes equiv Reduce Equivalents of R-M (1.1-1.2 eq) temp->equiv reagent Consider Less Reactive Reagent (e.g., Grignard) equiv->reagent quench Ensure Rapid, Cold Quench (NH4Cl) reagent->quench end Problem Resolved quench->end

Caption: A stepwise guide to troubleshooting and minimizing the formation of the over-addition byproduct.

Logical_Relationships Key Parameter Relationships and Outcomes Temp Temperature Ketone Ketone Yield Temp->Ketone Decreases Alcohol Over-addition Temp->Alcohol Increases Equiv Reagent Equivalents Equiv->Alcohol Increases Reactivity Reagent Reactivity Reactivity->Alcohol Increases

References

Technical Support Center: Scaling Up N-methoxy-N-methylthiophene-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of N-methoxy-N-methylthiophene-2-carboxamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your chemical synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a Weinreb amide, is typically synthesized by coupling thiophene-2-carboxylic acid or its activated derivatives (like acyl chlorides) with N,O-dimethylhydroxylamine hydrochloride. Common activating agents for the carboxylic acid include thionyl chloride, oxalyl chloride, or carbodiimides. One-pot syntheses using coupling reagents like HATU or HOBt are also employed to avoid the isolation of reactive intermediates.

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: When scaling up, the following parameters are crucial:

  • Temperature control: The initial activation of the carboxylic acid and the subsequent amidation are often exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure product stability.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating or high concentrations of reagents.

  • Reagent addition rate: Slow and controlled addition of reactive reagents, such as thionyl chloride or Grignard reagents (if applicable in subsequent steps), is vital for maintaining control over the reaction.

  • Work-up and product isolation: The purification method may need to be adapted for larger scales, moving from chromatography to crystallization or distillation where possible.

Q3: What are the main safety precautions to consider?

A3: Key safety precautions include:

  • Working in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride or oxalyl chloride.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carefully quenching reactive reagents and byproducts. For example, thionyl chloride reacts violently with water.

  • Being aware of the potential for exothermic reactions and having appropriate cooling baths on standby.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete activation of thiophene-2-carboxylic acid. 2. Decomposition of the acid chloride intermediate. 3. Incomplete reaction with N,O-dimethylhydroxylamine. 4. Product loss during work-up.1. Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. Monitor the conversion of the carboxylic acid to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch). 2. Use the acid chloride immediately after its formation, as it can be unstable. 3. Ensure the N,O-dimethylhydroxylamine hydrochloride is fully neutralized to the free amine before or during the reaction. Use an adequate amount of base (e.g., triethylamine, pyridine). 4. Optimize the extraction and purification steps. Back-extract the aqueous layer to recover any dissolved product.
Formation of Side Products/Impurities 1. Over-reaction or side reactions due to excessive temperature. 2. Presence of water or other nucleophilic impurities. 3. Dimerization or polymerization of thiophene species under acidic conditions.1. Maintain strict temperature control, especially during the addition of activating agents. 2. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 3. Use a non-nucleophilic base and avoid overly acidic conditions during work-up.
Difficulties in Product Purification 1. The product is an oil, making crystallization difficult. 2. Co-elution of impurities during column chromatography.1. If column chromatography is not scalable, consider vacuum distillation for purification. 2. Optimize the solvent system for chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Thiophene-2-carbonyl chloride

Step 1: Synthesis of Thiophene-2-carbonyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add thiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (40-60°C) and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) or pyridine (2.5 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled amine suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: One-Pot Synthesis using a Coupling Reagent
  • To a solution of thiophene-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in an aprotic solvent like DMF or DCM, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide hypothetical comparative data for the two protocols to illustrate how reaction parameters can be optimized.

Table 1: Comparison of Reaction Conditions and Yields

ParameterProtocol 1 (Two-Step)Protocol 2 (One-Pot)
Starting Material Thiophene-2-carboxylic acidThiophene-2-carboxylic acid
Activating/Coupling Agent Thionyl ChlorideHATU
Base TriethylamineDIPEA
Solvent DCMDMF
Reaction Temperature 0°C to RT0°C to RT
Reaction Time 14-20 hours4-8 hours
Typical Yield 75-85%80-90%
Purification Method Column Chromatography/DistillationColumn Chromatography

Table 2: Impact of Base on Yield in Protocol 1

BaseStoichiometry (eq)Yield (%)
Triethylamine2.582
Pyridine2.578
DIPEA2.585

Visualizations

experimental_workflow cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation start Thiophene-2-carboxylic acid add_reagent Add Thionyl Chloride in DCM start->add_reagent reflux Reflux (2-4h) add_reagent->reflux concentrate Concentrate in vacuo reflux->concentrate acid_chloride Thiophene-2-carbonyl chloride concentrate->acid_chloride addition Add Acid Chloride solution dropwise acid_chloride->addition amine_prep Prepare solution of N,O-dimethylhydroxylamine HCl and TEA in DCM at 0°C amine_prep->addition react Stir at RT (12-16h) workup Aqueous Work-up react->workup purify Purification workup->purify product This compound purify->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Product Loss during Work-up? start->cause3 solution1a Check reagent quality/quantity cause1->solution1a solution1b Increase reaction time/temperature cause1->solution1b solution2a Improve temperature control cause2->solution2a solution2b Use anhydrous conditions cause2->solution2b solution3a Optimize extraction pH cause3->solution3a solution3b Back-extract aqueous layers cause3->solution3b

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Grignard Reactions with Weinreb Amides under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Grignard reactions with Weinreb amides. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are anhydrous conditions so critical for the Grignard reaction with my Weinreb amide?

Grignard reagents (R-MgX) are highly potent nucleophiles and strong bases.[1] They react readily with protic compounds, including even trace amounts of water.[1][2] This undesired acid-base reaction is significantly faster than the desired nucleophilic addition to the Weinreb amide.[3] If moisture is present, the Grignard reagent is quenched, forming an alkane (R-H) and magnesium salts, rendering it inactive for the ketone synthesis and drastically reducing your yield.[1][3] Therefore, all glassware, solvents, and reagents must be scrupulously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

Q2: I am observing a very low yield of my desired ketone. What are the likely causes and how can I improve it?

Low yields in Weinreb ketone synthesis are most commonly attributed to two main factors:

  • Inadequate Anhydrous Conditions: As detailed in Q1, any moisture will consume your Grignard reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[4] Use freshly distilled anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening or stored properly over molecular sieves.

  • Inaccurate Grignard Reagent Concentration: The stoichiometry of the Grignard reagent to the Weinreb amide is critical. An insufficient amount of Grignard reagent will lead to incomplete conversion.

    • Solution: The concentration of commercially available or self-prepared Grignard reagents can vary. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.

Q3: I am getting the tertiary alcohol as a side product. I thought Weinreb amides prevent over-addition. What is happening?

While Weinreb amides are renowned for preventing over-addition, this side reaction can still occur under certain conditions, particularly with highly reactive Grignard reagents like allylmagnesium bromide.[5] The stability of the tetrahedral intermediate formed upon the initial addition is key to preventing the second addition.[2][6][7][8][9][10][11]

  • Potential Cause: If the reaction temperature is too high, the chelated intermediate can break down prematurely to the ketone, which then reacts with another equivalent of the Grignard reagent.

    • Solution: Maintain a low reaction temperature (typically 0 °C to -78 °C) during the addition of the Grignard reagent and before quenching.[12] It is also crucial to quench the reaction at this low temperature to protonate any remaining Grignard reagent before it can react with the newly formed ketone upon warming.[2]

Q4: My Grignard reaction is not initiating. What can I do?

The initiation of Grignard reagent formation can sometimes be sluggish.

  • Potential Causes & Solutions:

    • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod (in the reaction flask under an inert atmosphere) to expose a fresh surface.

    • Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. The disappearance of the iodine color is an indicator of initiation.

    • Concentration: Ensure the initial concentration of the alkyl/aryl halide is high enough in the vicinity of the magnesium. A small amount of the halide solution can be added initially, and gentle warming may be applied to start the reaction. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.

Quantitative Data Summary

The yield of ketone synthesis using Weinreb amides is generally high, often exceeding 80%.[6] The stability of the chelated intermediate is a significant factor contributing to these high yields by preventing the formation of tertiary alcohol byproducts.

ReactantsGrignard ReagentSolventTemperature (°C)Yield (%)Reference
N-methoxy-N-methylbenzamide4-chlorophenylmagnesium chlorideTHF0 to RT>80 (not specified)[4]
Weinreb Amide 5isopropylmagnesium chlorideTHF-20 to 890[13]
Weinreb Amide 5methylmagnesium bromideTHF-20 to 885[13]
N-methoxy-N-methylacetamidePhenylmagnesium bromideTHF-78 to RT95[14]
N-methoxy-N-methylisobutyramidePhenylmagnesium bromideTHF-78 to RT92[14]

Experimental Protocols

Detailed Methodology for Grignard Reaction with a Weinreb Amide

This protocol provides a general procedure. Specific amounts, temperatures, and reaction times should be adapted based on the specific substrates and literature precedents.

1. Preparation of Anhydrous Apparatus and Reagents:

  • Glassware: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[15]

  • Solvents: Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) are essential. Use freshly opened bottles of anhydrous solvent or dispense from a solvent purification system.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.

2. Grignard Reagent Formation (if not using a commercial source):

  • In the reaction flask, place magnesium turnings and a magnetic stir bar.

  • Add a small portion of a solution of the alkyl or aryl halide in the anhydrous solvent to the magnesium.

  • If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may be applied.

  • Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

3. Reaction with Weinreb Amide:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the Weinreb amide in the anhydrous solvent.

  • Cool the Weinreb amide solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

  • Slowly add the prepared or commercial Grignard reagent to the stirred Weinreb amide solution via a syringe or a cannula.[4] Maintain the low temperature throughout the addition.

  • After the addition is complete, allow the reaction to stir at the low temperature for the specified time (e.g., 30 minutes to a few hours).[12]

4. Reaction Quench and Work-up:

  • While maintaining the low temperature, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This will protonate any unreacted Grignard reagent and break down the magnesium alkoxide intermediate.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[4]

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.

5. Purification:

  • The crude product can be purified by standard techniques such as column chromatography or distillation.

Visualizations

Grignard_Weinreb_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware grignard_form Grignard Reagent Formation/Acquisition prep_glass->grignard_form weinreb_sol Dissolve Weinreb Amide prep_glass->weinreb_sol prep_solv Anhydrous Solvent prep_solv->grignard_form prep_solv->weinreb_sol prep_inert Inert Atmosphere prep_inert->grignard_form prep_inert->weinreb_sol addition Slow Addition of Grignard (-78 to 0 °C) grignard_form->addition weinreb_sol->addition stir Stir at Low Temp addition->stir quench Quench with sat. NH4Cl (aq) stir->quench extract Extraction quench->extract purify Purification extract->purify product Isolated Ketone purify->product

Caption: Experimental workflow for the Weinreb ketone synthesis.

Caption: Mechanism of the Weinreb ketone synthesis.

References

Technical Support Center: N-methoxy-N-methylthiophene-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methoxy-N-methylthiophene-2-carboxamide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (a Weinreb amide) in ketone synthesis?

The main advantage is the prevention of over-addition of organometallic reagents.[1] The reaction with an organolithium or Grignard reagent forms a stable tetrahedral intermediate, which is stabilized by chelation from the methoxy group.[1][2] This intermediate resists further nucleophilic attack, and upon acidic workup, it collapses to the desired ketone, avoiding the formation of tertiary alcohols which can be a significant byproduct with other acylating agents like esters or acid chlorides.[1]

Q2: How should I prepare the this compound?

N-methoxy-N-methylamides (Weinreb amides) can be synthesized from various acyl compounds. A common method involves the reaction of thiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[1] Alternatively, it can be prepared directly from thiophene-2-carboxylic acid using peptide coupling reagents or from esters using reagents like trimethylaluminum.[1][3]

Q3: What are the typical organometallic reagents used with this compound?

Grignard reagents (RMgX) and organolithium reagents (RLi) are the most commonly used nucleophiles in Weinreb ketone synthesis.[1]

Q4: At what temperature should the reaction with the organometallic reagent be performed?

The reaction is typically carried out at low temperatures, such as -78 °C or 0 °C, to ensure the stability of the tetrahedral intermediate and to minimize side reactions.[1][4] The reaction should be quenched at a low temperature before warming to room temperature.[1]

Q5: What are the common methods for purifying the resulting 2-acylthiophene product?

Common purification techniques for 2-acylthiophenes include:

  • Column Chromatography: This is a highly effective method for achieving high purity, especially for removing isomeric impurities like 3-acylthiophene.[5]

  • Vacuum Distillation: This is suitable for large-scale purification and for separating the product from non-volatile impurities.[5]

  • Recrystallization: For solid products, recrystallization can be an excellent final step to achieve very high purity.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired ketone Incomplete reaction.- Ensure the organometallic reagent is fresh and properly titrated. - Extend the reaction time or allow the reaction to slowly warm to a slightly higher temperature before quenching. - Monitor the reaction progress by TLC.
Decomposition of the starting material or product.- The thiophene ring can be sensitive to strongly basic or acidic conditions. Maintain low temperatures throughout the reaction and work-up. - Use a milder quenching agent like saturated aqueous NH4Cl instead of strong acids.
Water content in the reaction.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Formation of a tertiary alcohol (over-addition product) The tetrahedral intermediate is not stable.- This is less common with Weinreb amides but can occur if the reaction is allowed to warm for too long before quenching. Ensure the reaction is quenched at a low temperature.[1]
Presence of unreacted Weinreb amide Insufficient organometallic reagent.- Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent.
Formation of byproducts from the thiophene ring Side reactions of the thiophene moiety.- Thiophene can undergo reactions such as ring-opening with certain organolithium reagents.[6] Use of Grignard reagents may be milder. - Avoid strong Lewis acids that could interact with the sulfur atom.[7]
Difficulties in purifying the product Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography using TLC. A common eluent system is a mixture of hexane and ethyl acetate.[5] - Separation of 2- and 3-acylthiophene isomers can be challenging; high-performance liquid chromatography (HPLC) might be necessary for complete separation.[8][9]
Emulsion formation during aqueous work-up Presence of polar solvents or byproducts.- If the reaction was performed in a water-miscible solvent like THF, it is best to remove it by rotary evaporation before the work-up. - Dilute the organic layer with more extraction solvent and wash with brine to break the emulsion.

Data Presentation

Table 1: Illustrative Comparison of Work-up Procedures for a Grignard Reaction with this compound

Work-up ProtocolQuenching AgentExtraction SolventTypical Crude Yield (%)Purity by NMR (%)Notes
A Saturated aq. NH4ClDiethyl ether8590Standard and mild quenching. Good for sensitive products.
B 1 M HClEthyl acetate8885More acidic quench may lead to some degradation.
C Saturated aq. NH4ClDichloromethane8292Good for more polar products.
D Acetic acid in THFDiethyl ether8088Can be useful for specific substrates but may introduce acetate impurities.

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: General Work-up Procedure for the Reaction of this compound with a Grignard Reagent
  • Cooling and Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the excess Grignard reagent. The addition should be done dropwise to control the exotherm.

  • Warming: Allow the mixture to warm to room temperature with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[10]

  • Washing: Combine the organic extracts and wash successively with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (if an acidic quench was used)

    • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[10]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-acylthiophene.[5]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Weinreb_Amide N-methoxy-N-methyl- thiophene-2-carboxamide Reaction_Vessel Reaction (Low Temperature) Weinreb_Amide->Reaction_Vessel Organometallic Organometallic Reagent (e.g., Grignard) Organometallic->Reaction_Vessel Quenching Quenching (e.g., aq. NH4Cl) Reaction_Vessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure 2-Acylthiophene Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of 2-acylthiophenes.

troubleshooting_logic Start Reaction Work-up Check_Yield Is the crude yield low? Start->Check_Yield Incomplete_Reaction Incomplete Reaction or Decomposition Check_Yield->Incomplete_Reaction Yes Check_Purity Is the product impure? Check_Yield->Check_Purity No Incomplete_Reaction->Check_Purity Over_addition Over-addition Product Present Check_Purity->Over_addition Yes Starting_Material Unreacted Starting Material Present Check_Purity->Starting_Material Yes Side_Products Thiophene-related Side Products Check_Purity->Side_Products Yes End Pure Product Check_Purity->End No Purification_Issue Purification Difficulty Over_addition->Purification_Issue Starting_Material->Purification_Issue Side_Products->Purification_Issue Purification_Issue->End

Caption: Troubleshooting logic for work-up and purification.

References

Technical Support Center: Solvent Effects on Thiophene Weinreb Amide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene Weinreb amides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their synthesis and subsequent reactions, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My reaction of a thiophene Weinreb amide with a Grignard or organolithium reagent is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in these reactions are frequently linked to several factors, many of which are solvent-dependent:

  • Incomplete Formation of the Organometallic Reagent: The preparation of Grignard and organolithium reagents is highly sensitive to reaction conditions. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential as they solvate and stabilize the organometallic species through coordination.[1][2] For the metalation of thiophenes, THF has been shown to give significantly higher yields of the lithiated product compared to diethyl ether.[3]

  • Reagent Decomposition: Organolithium reagents, such as n-butyllithium (n-BuLi), can be degraded by certain solvents. For instance, THF can be deprotonated by n-BuLi, especially at temperatures above -20°C, leading to ring-opening of the THF molecule.[4] Therefore, conducting lithiation reactions at low temperatures (e.g., -78°C) is crucial when using THF.

  • Side Reactions with the Thiophene Ring: Thiophene can undergo undesirable side reactions. With highly polar coordinating solvents like hexamethylphosphoramide (HMPA), strong bases can induce ring-opening of the thiophene ring.[5] It is advisable to use less polar ethereal solvents like THF or Et₂O as the primary solvent.

  • Moisture and Air Sensitivity: Grignard and organolithium reagents are extremely sensitive to moisture and oxygen.[2] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

Troubleshooting Tips:

  • Switch to or ensure you are using anhydrous THF for the formation of your thiophene-based organometallic reagent, especially for lithiations.

  • Maintain low temperatures (-78°C) during the formation and reaction of organolithium reagents in THF.

  • Consider using a co-solvent. For lithiations, non-polar co-solvents like toluene or benzene can sometimes be beneficial.[6]

  • Titrate your organometallic reagent prior to use to determine its exact concentration.

Q2: I am observing significant formation of side products. What are the likely culprits and how can solvent choice help?

A2: Side product formation is a common issue. The primary side products and solvent-related mitigation strategies are:

  • Over-addition to form a tertiary alcohol: While the Weinreb amide is designed to prevent this, harsh reaction conditions can lead to the breakdown of the stable tetrahedral intermediate. This is less solvent-dependent and more related to temperature control. Ensure the reaction is quenched at low temperature before warming up.

  • Wurtz Coupling: This is particularly a problem with Grignard reagents, leading to the homocoupling of the organic halide starting material. The choice of solvent can significantly impact the extent of Wurtz coupling. Studies have shown that 2-methyltetrahydrofuran (2-MeTHF), a greener alternative to THF, can suppress the formation of Wurtz coupling by-products in Grignard reactions involving benzyl halides.[1]

  • Protonated Starting Material: If your final product mixture contains a significant amount of the unreacted thiophene starting material, it is likely due to the presence of an acidic proton source (e.g., water) in your reaction, which quenches the organometallic reagent. Ensure all reagents and solvents are scrupulously dry.

Troubleshooting Tips:

  • For Grignard reactions, consider replacing THF or diethyl ether with 2-MeTHF to minimize Wurtz coupling.

  • Ensure your work-up procedure is performed at low temperature to avoid decomposition of the tetrahedral intermediate.

  • Double-check the anhydrous nature of your solvents and reagents.

Data Presentation: Solvent Effects on Grignard Reactions

The choice of solvent can have a marked effect on the efficiency of Grignard reactions. The following table, adapted from a systematic study on benzyl, aryl, and heteroaromatic substrates, provides a comparison of different solvents. While not specific to thiophene Weinreb amides, the trends are highly informative for optimizing your reaction conditions.[1]

SolventKey AdvantagesKey DisadvantagesPerformance Notes
Diethyl Ether (Et₂O) Well-established, reliable, easy to remove (low boiling point).Highly flammable, anesthetic properties, prone to peroxide formation.A standard choice, but can be hazardous for scale-up.
Tetrahydrofuran (THF) Higher boiling point allows for higher reaction temperatures, good solvating power for organometallics.[7]Forms explosive peroxides, miscible with water which can complicate work-up.[1]Often gives higher yields for metalation of heterocycles compared to Et₂O.[3]
2-Methyltetrahydrofuran (2-MeTHF) "Green" solvent from renewable resources, higher boiling point, low water miscibility simplifies work-up, less prone to peroxide formation.[1]Can be more expensive than traditional solvents.Often provides superior or equal performance to THF and Et₂O, with improved safety and environmental profile.[1] Can suppress Wurtz coupling.[1]
Cyclopentyl Methyl Ether (CPME) "Green" solvent, high boiling point, low peroxide formation, stable under acidic and basic conditions, hydrophobic.May require an activator for the formation of some Grignard reagents.A promising green alternative, particularly for process chemistry.

Experimental Protocols

Protocol 1: Synthesis of a 2-Acylthiophene via Reaction of a Thiophene Weinreb Amide with a Grignard Reagent

This protocol provides a general procedure. Specific amounts and reaction times should be optimized for your particular substrates.

Materials:

  • Thiophene Weinreb amide

  • Alkyl or aryl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a small portion of anhydrous THF or 2-MeTHF to cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl/aryl bromide in the chosen anhydrous solvent.

    • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Thiophene Weinreb Amide:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the thiophene Weinreb amide in the same anhydrous solvent.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the solution of the Weinreb amide via a cannula or dropping funnel.

    • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a 2-Acylthiophene via Reaction of a Thiophene Weinreb Amide with an Organolithium Reagent

Materials:

  • 2-Bromothiophene or thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Thiophene Weinreb amide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of 2-Thienyllithium:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

    • If starting from thiophene, add the thiophene to the cooled THF. If starting from 2-bromothiophene, add the 2-bromothiophene.

    • Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature at -78°C. A color change is typically observed.

    • Stir the mixture at -78°C for 30-60 minutes to ensure complete metalation or lithium-halogen exchange.

  • Reaction with Thiophene Weinreb Amide:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the target Weinreb amide in anhydrous THF and cool to -78°C.

    • Transfer the freshly prepared 2-thienyllithium solution to the Weinreb amide solution via a pre-cooled cannula.

    • Stir the reaction mixture at -78°C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow Reagents Prepare Anhydrous Reagents & Solvents Grignard_Formation Grignard Reagent Formation (in THF or 2-MeTHF) Reagents->Grignard_Formation Organolithium_Formation Organolithium Reagent Formation (in THF at -78°C) Reagents->Organolithium_Formation Weinreb_Amide Thiophene Weinreb Amide in Anhydrous Solvent Reagents->Weinreb_Amide Reaction_Grignard Reaction at 0°C to RT Grignard_Formation->Reaction_Grignard Reaction_Organolithium Reaction at -78°C to RT Organolithium_Formation->Reaction_Organolithium Weinreb_Amide->Reaction_Grignard Weinreb_Amide->Reaction_Organolithium Workup Aqueous Work-up (e.g., sat. NH4Cl) Reaction_Grignard->Workup Reaction_Organolithium->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Desired Thiophenyl Ketone Purification->Product

Caption: General experimental workflow for the synthesis of thiophenyl ketones.

Solvent_Effects_Logic Problem Low Yield or Side Products Solvent_Choice Solvent Choice Problem->Solvent_Choice Investigate Coordination Coordinating Ability (Lewis Basicity) Solvent_Choice->Coordination Polarity Polarity Solvent_Choice->Polarity Purity Anhydrous Conditions Solvent_Choice->Purity Reagent_Stability Organometallic Reagent Stability Coordination->Reagent_Stability Affects Side_Reactions Side Reactions (e.g., Wurtz, Ring Opening) Coordination->Side_Reactions Can Promote/ Suppress Reactivity Reaction Rate & Efficiency Polarity->Reactivity Influences Purity->Reagent_Stability Crucial for Reagent_Stability->Reactivity Impacts Reactivity->Problem Improves Side_Reactions->Problem Reduces

References

Validation & Comparative

Characterization of N-methoxy-N-methylthiophene-2-carboxamide and its Ketone Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide, and its corresponding ketone reaction products. This document outlines expected NMR data, presents detailed experimental protocols, and offers a comparison with alternative synthetic approaches.

This compound (CAS 229970-94-9) is a key intermediate in the synthesis of 2-acylthiophenes. The Weinreb amide functionality provides a stable and versatile precursor for the formation of ketones upon reaction with organometallic reagents, avoiding the over-addition often observed with more reactive acylating agents. Accurate interpretation of NMR spectra is essential to verify the structure of the Weinreb amide and to confirm its successful conversion to the desired ketone product.

Comparative NMR Data Analysis

The following tables summarize the expected and experimentally determined ¹H and ¹³C NMR chemical shifts for this compound, its ketone derivatives (2-acetylthiophene and 2-benzoylthiophene), and a structural isomer, N-methoxy-N-methylthiophene-3-carboxamide. These values are crucial for distinguishing between the starting material, product, and potential isomeric impurities.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH3H4H5N-CH₃O-CH₃Other Signals (ppm)
This compound ~7.5~7.1~7.7~3.4~3.8-
N-methoxy-N-methylthiophene-3-carboxamide7.967.327.513.313.78H2: 7.96
2-Acetylthiophene[1][2][3]7.697.127.62---COCH₃: 2.55-2.56
2-Benzoylthiophene7.667.187.73--Phenyl H: 7.50-7.88

Note: Chemical shifts for this compound are predicted based on analogous structures. All spectra are referenced to TMS in CDCl₃.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC2C3C4C5C=ON-CH₃O-CH₃Other Signals (ppm)
This compound ~138~128~127~130~164~34~61-
N-methoxy-N-methylthiophene-3-carboxamide126.1136.2129.2125.7164.733.161.3-
2-Acetylthiophene[1][3]144.5133.7128.0132.4190.6---COCH₃: 26.8
2-Benzoylthiophene143.6134.7128.3134.1188.2--Phenyl C: 127.9-138.1

Note: Chemical shifts for this compound are predicted based on analogous structures. All spectra are referenced to TMS in CDCl₃.

Reaction Pathway and Alternatives

The synthesis of 2-acylthiophenes via the Weinreb amide offers a controlled and high-yielding route. The general workflow involves the conversion of thiophene-2-carboxylic acid to the N-methoxy-N-methylamide, followed by reaction with an organometallic reagent.

G cluster_0 Weinreb Amide Route cluster_1 Alternative: Friedel-Crafts Acylation Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride SOCl₂ or (COCl)₂ This compound This compound Thiophene-2-carbonyl chloride->this compound HN(OCH₃)CH₃·HCl, Base Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate R-M (Grignard or Organolithium) 2-Acylthiophene 2-Acylthiophene Tetrahedral Intermediate->2-Acylthiophene Aqueous Workup Thiophene Thiophene Thiophene->2-Acylthiophene RCOCl, Lewis Acid (e.g., AlCl₃)

Synthetic routes to 2-acylthiophenes.

An alternative method for the synthesis of 2-acylthiophenes is the Friedel-Crafts acylation of thiophene. While this is a more direct approach, it can be limited by the stability of the acyl chloride and the potential for side reactions, especially with sensitive substrates. The Weinreb amide route often provides a cleaner reaction profile and higher yields for complex molecules.

Experimental Protocols

1. Synthesis of this compound

To a solution of thiophene-2-carbonyl chloride (1.0 eq) in dichloromethane at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Pyridine (2.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

2. Synthesis of 2-Acetylthiophene from Weinreb Amide

This compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of 1M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford 2-acetylthiophene.

3. NMR Sample Preparation and Data Acquisition

Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of 2-acylthiophenes via the Weinreb amide intermediate.

G Start Start: Thiophene-2-carboxylic acid Synthesis_Weinreb Synthesis of N-methoxy-N-methyl- thiophene-2-carboxamide Start->Synthesis_Weinreb NMR_Weinreb NMR Characterization of Weinreb Amide Synthesis_Weinreb->NMR_Weinreb Reaction_Ketone Reaction with Organometallic Reagent NMR_Weinreb->Reaction_Ketone NMR_Ketone NMR Characterization of Ketone Product Reaction_Ketone->NMR_Ketone Comparison Compare Spectra with Starting Material and Expected Product Data NMR_Ketone->Comparison Purity Assess Purity and Confirm Structure Comparison->Purity End End: Pure 2-Acylthiophene Purity->End

Workflow for synthesis and characterization.

This comprehensive guide provides the necessary data and protocols for the unambiguous characterization of this compound and its ketone derivatives by NMR spectroscopy. By following these procedures, researchers can confidently verify the integrity of their synthetic intermediates and products, ensuring the reliability of their subsequent research and development efforts.

References

A Comparative Guide to the Mass Spectrometry Analysis of Thiophene Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of thiophene ketones, core scaffolds in many pharmaceutical compounds, necessitates robust analytical techniques for reaction monitoring, impurity profiling, and structural confirmation. Mass spectrometry (MS) stands out as a primary tool for this purpose due to its high sensitivity and specificity. This guide provides a comparative overview of various MS ionization techniques and analyzers for the characterization of thiophene ketones, supported by experimental protocols and data interpretation strategies to aid researchers, scientists, and drug development professionals.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical as it dictates the type of information obtained from the mass spectrum. The selection depends on the analyte's properties and the analytical goal, such as determining the molecular weight or elucidating the structure through fragmentation.

Hard vs. Soft Ionization: Ionization methods are broadly categorized as "hard" or "soft".[1] Hard ionization techniques, like Electron Ionization (EI), impart high energy to the analyte molecules, leading to extensive fragmentation.[2][3] This provides valuable structural information but may result in a weak or absent molecular ion peak.[4] In contrast, soft ionization methods such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are less energetic, producing primarily intact molecular ions with minimal fragmentation, which is ideal for molecular weight determination.[5][6]

Ionization TechniquePrincipleAdvantagesDisadvantagesBest For Thiophene Ketones
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation (M+•).[2][3]Produces extensive, reproducible fragmentation patterns useful for structural elucidation and library matching.The molecular ion may be weak or absent for unstable compounds. Requires volatile and thermally stable samples.[2]Characterizing volatile thiophene ketones and identifying unknown synthesis byproducts via GC-MS.
Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is ionized by electrons, and these ions then react with the analyte to produce protonated molecules ([M+H]+) or other adducts.[2][6]A soft ionization technique that typically produces a strong molecular ion peak with less fragmentation than EI.[6]Can be less sensitive than EI for some compounds.Confirming the molecular weight of thiophene ketones, especially when EI fails to show a molecular ion.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions.[1][2]A very soft technique suitable for a wide range of polarities and molecular weights. Easily coupled with liquid chromatography (LC-MS).[3]Sensitive to salt concentration and may produce multiply charged ions, which can complicate spectral interpretation.High-throughput analysis of thiophene ketone synthesis reactions from crude mixtures via LC-MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, typically forming singly charged ions.[1][3]Excellent for high molecular weight and thermally labile compounds. High tolerance to salts.Sample preparation can be crucial and may introduce variability.Analysis of larger thiophene-containing structures or polymers where volatility is an issue.

Mass Analyzers: A Comparative Overview

Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[7][8] The choice of analyzer impacts the resolution, mass accuracy, scan speed, and cost of the analysis.

Mass AnalyzerPrincipleResolutionMass AccuracyKey Applications for Thiophene Ketones
Quadrupole Uses oscillating electric fields across four parallel rods to selectively filter ions of a specific m/z ratio.[8][9]Low to MediumModerateRoutine quantification and targeted analysis, often in triple quadrupole (QqQ) setups for MS/MS experiments.
Time-of-Flight (TOF) Ions are accelerated by an electric field and their m/z is determined by the time it takes them to travel through a field-free drift tube to the detector.[7]HighHighAccurate mass measurements to determine elemental composition and high-resolution screening of reaction mixtures.
Ion Trap Uses electric or magnetic fields to trap ions in a small volume. The m/z is determined by ejecting ions from the trap in order of their mass.Medium to HighModerate to HighStructural elucidation through multiple stages of fragmentation (MSn).
Orbitrap Ions are trapped in an orbital motion around a central spindle-like electrode. The frequency of their orbital motion is related to their m/z ratio.[7]Very HighVery HighUnambiguous identification of compounds and their metabolites through highly accurate mass measurements.

Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization of thiophene ketone synthesis often involves complementary techniques.

TechniqueInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.[10]MS provides molecular weight and fragmentation data, while NMR elucidates the complete chemical structure. NMR is non-destructive but less sensitive than MS.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.[10]Complementary to MS; IR confirms the presence of key functional groups (e.g., C=O, C-S), while MS provides the overall molecular formula and fragmentation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase. Often coupled with UV detection.HPLC is a separation technique, while MS is a detection technique. HPLC-MS combines the separation power of HPLC with the detection sensitivity and specificity of MS.[]

Experimental Protocols

Protocol 1: GC-MS Analysis of a Thiophene Ketone using Electron Ionization

This protocol is suitable for volatile and thermally stable thiophene ketones.

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture or purified thiophene ketone in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)[3]

    • Ionization Energy: 70 eV[2][3]

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the thiophene ketone peak in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions. Compare the spectrum to a library database for identification.

Protocol 2: LC-MS Analysis of a Thiophene Ketone using Electrospray Ionization

This protocol is ideal for analyzing crude reaction mixtures containing less volatile or more polar thiophene ketones.

  • Sample Preparation: Dilute the reaction mixture 1:1000 in the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.[1]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 100 to 800.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated thiophene ketone ([M+H]+). Confirm the molecular weight from the mass spectrum of the corresponding chromatographic peak.

Data Presentation and Interpretation

Common Fragmentation Patterns for Thiophene Ketones

The fragmentation of thiophene ketones in EI-MS is often directed by the carbonyl group and the aromatic thiophene ring.

  • Alpha-Cleavage: The most common fragmentation pathway for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.[4][12] This results in the formation of a stable acylium ion.

  • McLafferty Rearrangement: This rearrangement occurs if an alkyl chain attached to the carbonyl group has a hydrogen atom on the gamma-carbon. It results in the loss of a neutral alkene.[13][14]

  • Thiophene Ring Fragmentation: The thiophene ring itself can fragment, often by losing C-S, HCS, or C2H2 moieties.

Table of Potential Fragment Ions for 2-Acetylthiophene (Example):

m/zIon StructureFragmentation Pathway
126[C6H6OS]+•Molecular Ion (M+•)
111[C5H3OS]+Alpha-cleavage (Loss of •CH3)
83[C4H3S]+Loss of ketene (CH2=C=O) from M+•
43[CH3CO]+Alpha-cleavage (Formation of acylium ion)

Visualizations

Synthesis_Workflow cluster_synthesis Thiophene Ketone Synthesis cluster_analysis Mass Spectrometry Analysis Reactants 1,4-Diketone + Sulfurizing Agent (e.g., P4S10) Reaction Paal-Knorr Synthesis Reactants->Reaction Crude_Product Crude Thiophene Ketone Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Sample_Prep Sample Preparation Crude_Product->Sample_Prep Reaction Monitoring Pure_Product Purified Thiophene Ketone Purification->Pure_Product Pure_Product->Sample_Prep Characterization MS_Analysis GC-MS or LC-MS Analysis Sample_Prep->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Molecular Weight, Fragmentation) Data_Acquisition->Data_Analysis Mass_Spectrometer_Components Sample Sample Introduction (GC/LC/Direct) Ion_Source Ion Source Electron Ionization (EI) Chemical Ionization (CI) Electrospray (ESI) Sample->Ion_Source:head Mass_Analyzer Mass Analyzer Quadrupole Time-of-Flight (TOF) Ion Trap / Orbitrap Ion_Source->Mass_Analyzer:head Ions Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Separated Ions Data_System Data System Detector->Data_System

References

A Comparative Infrared Spectroscopic Analysis of N-methoxy-N-methylthiophene-2-carboxamide and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis. This guide provides a comparative analysis of the infrared (IR) spectroscopic properties of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide, against other common acylating agents. Understanding the distinct spectral features of these molecules is essential for reaction monitoring and quality control.

This compound is a valuable reagent in organic synthesis, particularly for the preparation of ketones from organometallic reagents. Its utility stems from the stability of the intermediate metal chelate, which prevents over-addition. Infrared spectroscopy provides a powerful tool for characterizing this and other acylating agents, with the carbonyl (C=O) stretching frequency being a particularly diagnostic marker.

Comparative IR Data of Acylating Agents

The table below summarizes the characteristic IR absorption frequencies for this compound and a selection of alternative acylating agents. The predicted values for the target molecule are based on typical ranges for Weinreb amides and the known absorptions of the thiophene ring.

Functional GroupThis compound (Predicted)Acid Chlorides (e.g., Thiophene-2-carbonyl chloride)Activated Esters (e.g., NHS esters)Carboxylic Acids (e.g., Thiophene-2-carboxylic acid)
C=O Stretch (cm⁻¹) 1660 - 16801750 - 18201760 - 18001680 - 1710
Thiophene C=C Stretch (cm⁻¹) 1510 - 1540, 1410 - 14501510 - 1540, 1410 - 14501510 - 1540, 1410 - 14501528, 1413, 1354[1]
C-N Stretch (cm⁻¹) ~1350N/A~1250N/A
C-O Stretch (cm⁻¹) ~1000 - 1050 (N-O)N/A~1200 (ester)1320-1210[2]
Thiophene C-H Stretch (cm⁻¹) ~3100~3100~3100~3100
Aliphatic C-H Stretch (cm⁻¹) 2850 - 3000N/A2850 - 3000N/A

The carbonyl stretching frequency of this compound is predicted to be in a lower range compared to more reactive acylating agents like acid chlorides and activated esters. This is due to the resonance donation from the nitrogen lone pairs, which decreases the double bond character of the C=O bond. This lower reactivity contributes to the controlled manner in which Weinreb amides react.

Experimental Protocol for IR Spectroscopy

The following is a general protocol for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality infrared spectrum of this compound.

Materials:

  • This compound (liquid)[3]

  • FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

  • Pasteur pipette or micropipette

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, apply a small drop of this compound to the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or other processing functions available in the spectrometer software.

    • Label the significant peaks corresponding to the functional groups present in the molecule.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal with a lint-free wipe soaked in a suitable solvent to remove all traces of the sample.

Logical Workflow for IR Spectral Comparison

The following diagram illustrates a logical workflow for comparing the IR spectra of different acylating agents to identify an unknown compound or to monitor a reaction.

IR_Comparison_Workflow Workflow for IR Spectral Comparison of Acylating Agents cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparison and Identification cluster_conclusion Conclusion A Obtain IR Spectrum of Unknown C Identify Carbonyl (C=O) Stretch Region (1600-1850 cm⁻¹) A->C D Analyze Fingerprint Region (< 1500 cm⁻¹) A->D B Obtain Reference Spectra of This compound and Alternatives B->C B->D E Compare C=O Frequency of Unknown to Reference Spectra C->E F Compare Fingerprint Region of Unknown to Reference Spectra D->F G Identify Unknown Acylating Agent E->G F->G

Caption: Workflow for the comparative analysis of IR spectra of acylating agents.

This guide provides a foundational understanding of the IR spectroscopic characteristics of this compound in comparison to other acylating agents. The provided data and protocols can aid researchers in making informed decisions for their synthetic and analytical needs.

References

A Comparative Guide to Acylating Agents: N-methoxy-N-methylthiophene-2-carboxamide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of N-methoxy-N-methylthiophene-2-carboxamide, a specialized Weinreb amide, against more conventional acylating agents, namely thiophene-2-carbonyl chloride and acetic anhydride. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Principles of Acylation and Reagent Reactivity

Acylation is a fundamental transformation involving the introduction of an acyl group (R-C=O) to a nucleophile. The reactivity of an acylating agent is primarily dictated by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Generally, the reactivity of common acylating agents follows the order: Acyl Chlorides > Acid Anhydrides > Weinreb Amides > Esters > Carboxylic Acids.

  • Acyl Chlorides , such as thiophene-2-carbonyl chloride, are highly reactive due to the strong electron-withdrawing effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Acid Anhydrides , like acetic anhydride, are also effective acylating agents, though generally less reactive than acyl chlorides.

  • Weinreb Amides , including this compound, are a unique class of acylating agents. Their reduced reactivity allows for greater control and selectivity. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is attributed to the formation of a stable, chelated tetrahedral intermediate.

Performance Comparison in a Model Reaction: N-Acylation of Benzylamine

To provide a quantitative comparison, we have summarized the performance of the three acylating agents in the N-acylation of a model primary amine, benzylamine. It is important to note that the data presented is compiled from various sources, and reaction conditions may not be identical. Therefore, this table should be used as a general guide to the relative performance of these reagents.

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (h)Yield (%)Purity (%)Byproducts
This compound this compound structure171.224-1285-95>98N,O-dimethylhydroxylamine hydrochloride
Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride structure146.591-390-98>97HCl
Acetic Anhydride Acetic Anhydride structure102.090.5-295-99>99Acetic acid

Disclaimer: The data in this table is illustrative and compiled from various literature sources. Actual results can vary based on specific experimental conditions, substrate, and scale.

Experimental Protocols

Detailed methodologies for the N-acylation of benzylamine with each of the compared acylating agents are provided below.

Protocol 1: N-Acylation using this compound
  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylthiophene-2-carboxamide.

Protocol 2: N-Acylation using Thiophene-2-carbonyl chloride
  • Reaction Setup: Dissolve benzylamine (1.0 equivalent) and a base, typically pyridine or triethylamine (1.2 equivalents), in an anhydrous solvent like DCM or THF in a flask cooled in an ice bath (0 °C).

  • Addition of Acylating Agent: Add thiophene-2-carbonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallization or column chromatography can be used for further purification.

Protocol 3: N-Acylation using Acetic Anhydride
  • Reaction Setup: In a flask, combine benzylamine (1.0 equivalent) with acetic anhydride (1.5 to 2.0 equivalents). The reaction can often be run neat or in a solvent like DCM or ethyl acetate.

  • Reaction Conditions: The reaction is typically exothermic. For controlled reactions, the mixture can be cooled in an ice bath during the addition of acetic anhydride. The reaction is usually stirred at room temperature.

  • Reaction Monitoring: The reaction is very fast and is often complete within 30 minutes to 2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to hydrolyze the excess acetic anhydride.

  • Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate to yield N-benzylacetamide. The product is often pure enough after work-up, but can be further purified by recrystallization.

Mandatory Visualizations

Acylating_Agent_Comparison_Workflow cluster_selection Reagent Selection cluster_reaction Reaction & Analysis cluster_evaluation Performance Evaluation cluster_decision Decision start Define Synthetic Goal (e.g., N-Acylation) reagent1 N-methoxy-N-methyl- thiophene-2-carboxamide start->reagent1 reagent2 Thiophene-2- carbonyl chloride start->reagent2 reagent3 Acetic Anhydride start->reagent3 protocol Execute Standardized Acylation Protocol reagent1->protocol reagent2->protocol reagent3->protocol analysis Analyze Reaction (TLC, LC-MS) protocol->analysis yield Yield (%) analysis->yield time Reaction Time (h) analysis->time purity Purity (%) analysis->purity byproducts Byproduct Profile analysis->byproducts decision Select Optimal Acylating Agent yield->decision time->decision purity->decision byproducts->decision

Caption: Workflow for the comparative evaluation of acylating agents.

Reactivity_Pyramid p1 p2 p3 p4 p6 p5 high_reactivity High Reactivity (Less Selective) low_reactivity Low Reactivity (More Selective) level1 Acyl Chlorides level2 Acid Anhydrides level3 Weinreb Amides

Caption: Relative reactivity of common acylating agent classes.

A Comparative Guide to Ketone Synthesis: N-methoxy-N-methylthiophene-2-carboxamide vs. Thiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a critical step in the construction of complex molecules. This guide provides an in-depth comparison of two common precursors for the synthesis of thiophene-based ketones: N-methoxy-N-methylthiophene-2-carboxamide (a Weinreb amide) and thiophene-2-carbonyl chloride (an acid chloride).

The choice between these two reagents can significantly impact reaction outcomes, particularly concerning yield, purity, and functional group tolerance. This comparison focuses on their reactivity with organometallic reagents, providing experimental data and detailed protocols to inform synthetic strategy.

At a Glance: Key Performance Differences

FeatureThis compound (Weinreb Amide)Thiophene-2-carbonyl Chloride (Acid Chloride)
Primary Product KetoneMixture of Ketone and Tertiary Alcohol
Over-addition Control ExcellentPoor with strong organometallic reagents (e.g., Grignard, organolithium)
Reaction Intermediate Stable chelated tetrahedral intermediateUnstable tetrahedral intermediate
Substrate Scope Broad, tolerant of various functional groupsMore limited due to high reactivity
Handling Generally stable, can be purified by chromatography[1]Moisture-sensitive, often used immediately after preparation
Typical Yields Generally high for the desired ketone (often >80-90%)[1]Variable, often with significant formation of tertiary alcohol byproduct[2][3]

In-Depth Analysis: Reactivity and Mechanism

The fundamental difference in the performance of Weinreb amides and acid chlorides in ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent.

This compound (Weinreb Amide): A Controlled Reaction Pathway

The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides, is a widely adopted method due to its reliability and high chemoselectivity.[2][3] The N-methoxy and N-methyl substituents on the amide nitrogen play a crucial role in stabilizing the tetrahedral intermediate formed after the addition of an organometallic reagent. This stabilization occurs through chelation of the metal cation (e.g., MgX⁺ or Li⁺) by the methoxy oxygen and the carbonyl oxygen. This stable chelated intermediate prevents the collapse of the intermediate and subsequent elimination to form the ketone under the reaction conditions. The ketone is only liberated upon acidic workup, which also quenches any excess organometallic reagent. This elegant mechanism effectively prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield an undesired tertiary alcohol.[1]

Mechanism of Weinreb Ketone Synthesis

Thiophene-2-carbonyl Chloride (Acid Chloride): A Pathway Prone to Over-addition

In contrast, the reaction of acid chlorides with strong organometallic reagents like Grignard or organolithium reagents is often plagued by the formation of tertiary alcohols as a significant byproduct.[2][3] The initial nucleophilic attack on the acid chloride forms a tetrahedral intermediate which is unstable and readily collapses to form a ketone by expelling the chloride ion. This newly formed ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. Consequently, a second nucleophilic addition occurs, leading to the formation of a tertiary alcohol after workup.[2] While the use of less reactive organometallic reagents, such as organocadmium or Gilman reagents (lithium dialkylcuprates), can mitigate this issue, it adds complexity to the synthetic procedure.

Reaction of Acid Chloride with Grignard Reagent

Experimental Data: A Comparative Overview

The following tables summarize representative experimental data for the synthesis of 2-acylthiophenes using both this compound and thiophene-2-carbonyl chloride.

Table 1: Ketone Synthesis via this compound

Organometallic ReagentProductReaction ConditionsYield (%)Reference
Phenylmagnesium chloridePhenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanoneTHF, 0 °C to rt93[4]
Functionalized Grignard ReagentsVarious biaryl ketonesTHF, 0 °C to rt65-82[5]
n-Butyllithium1-(thiophen-2-yl)pentan-1-oneTHF, -78 °C, 2.5 h~83 (analogous reaction)

Table 2: Ketone Synthesis via Thiophene-2-carbonyl Chloride

Organometallic ReagentProductReaction ConditionsYield (%)Side ProductsReference
Phenylmagnesium bromideBenzophenone (analogous reaction)Not specifiedNot specifiedTriphenylmethanol[6]
Aryltributylstannane / PdCl₂(tfp)₂2-BenzoylthiopheneChloroform, 60 °C, 2 h85-[7]
Thiophene / Phosgene / AlCl₃Thiophene-2-carbonyl chlorideMethylene chloride, -20 °C96-100<5% dithienyl ketone[8]

Note: Direct comparative studies for the synthesis of the same thiophene ketone using both methods with identical organometallic reagents are scarce in the literature. The data presented is a compilation of representative examples.

Detailed Experimental Protocols

Preparation of this compound

Weinreb_Amide_Prep_Workflow start Start step1 Dissolve thiophene-2-carboxylic acid in an appropriate solvent (e.g., DCM or THF). start->step1 step2 Add a coupling agent (e.g., EDC, DCC, or convert to acid chloride first). step1->step2 step3 Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine, pyridine). step2->step3 step4 Stir at room temperature until reaction completion. step3->step4 step5 Perform aqueous workup. step4->step5 step6 Purify by column chromatography. step5->step6 end This compound step6->end

Workflow for Weinreb Amide Preparation

Materials:

  • Thiophene-2-carboxylic acid

  • Oxalyl chloride or thionyl chloride (for acid chloride formation)

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of thiophene-2-carboxylic acid in anhydrous DCM, slowly add oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude thiophene-2-carbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of pyridine or triethylamine.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Ketone Synthesis from this compound

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF) or Organolithium reagent

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF and cool the solution to -78 °C (for organolithium reagents) or 0 °C (for Grignard reagents) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the organometallic reagent dropwise to the cooled solution.

  • Stir the reaction mixture at the same temperature for 1-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride or 1 M HCl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Ketone Synthesis from Thiophene-2-carbonyl Chloride (Illustrative Protocol with a Gilman Reagent)

Materials:

  • Thiophene-2-carbonyl chloride

  • Copper(I) iodide

  • Organolithium reagent (e.g., Methyllithium in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to 0 °C under an inert atmosphere.

  • Slowly add two equivalents of the organolithium reagent to form the Gilman reagent (lithium dialkylcuprate).

  • In a separate flask, dissolve thiophene-2-carbonyl chloride in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly add the freshly prepared Gilman reagent to the solution of the acid chloride.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

For the synthesis of thiophene-based ketones, this compound (Weinreb amide) offers a significant advantage over thiophene-2-carbonyl chloride in terms of chemoselectivity and product purity, especially when using highly reactive organometallic nucleophiles. The inherent stability of the chelated tetrahedral intermediate in the Weinreb ketone synthesis effectively prevents the formation of tertiary alcohol byproducts, leading to higher yields of the desired ketone.

While acid chlorides are readily available or easily prepared, their high reactivity necessitates the use of less nucleophilic organometallic reagents or carefully controlled reaction conditions to avoid over-addition, which can complicate purification and reduce the overall efficiency of the synthesis.

Recommendation: For complex syntheses where high yields and clean reaction profiles are paramount, and for substrates with sensitive functional groups, the use of this compound is strongly recommended. For simpler, large-scale syntheses where the formation of byproducts can be managed through purification, and when using less reactive organometallic reagents, thiophene-2-carbonyl chloride may be a more cost-effective option.

References

The Efficacy of Organometallic Reagents in the Acylation of Thiophene Weinreb Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of thiophene-containing ketones is a critical step in the creation of numerous pharmaceutical compounds. The Weinreb amide has emerged as a superior acylating agent for this purpose, primarily due to its ability to prevent over-addition by forming a stable tetrahedral intermediate. This guide provides a comparative analysis of the efficacy of various organometallic reagents—specifically organolithium, Grignard, organozinc, and organocuprate reagents—in their reaction with thiophene Weinreb amides, supported by experimental data and detailed protocols.

The reaction of an organometallic reagent with a Weinreb amide is a well-established and reliable method for ketone synthesis.[1][2][3] The stability of the N-methoxy-N-methylamide moiety allows for a clean conversion to the corresponding ketone upon acidic workup, avoiding the formation of tertiary alcohol byproducts that can plague reactions with other acylating agents like esters or acid chlorides.[1][3] This guide focuses on the application of this methodology to the synthesis of thiophene ketones, a common motif in medicinal chemistry.

Performance Comparison of Organometallic Reagents

Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles that readily add to Weinreb amides. Specific examples involving thiophene moieties demonstrate good to excellent yields. For instance, the reaction of an organolithium reagent with a thiophene Weinreb amide derivative has been reported to yield 3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one with a 71% yield.[4] In another example, Thiophen-2-yl(4-(thiophen-2-yl)phenyl)methanone was synthesized in an 86% yield.[4] These results highlight the utility of organolithium reagents in preparing complex thienyl ketones.

Grignard Reagents

Grignard reagents are also widely used for the acylation of Weinreb amides and are known to provide high yields of ketone products. While specific comparative data against organolithium reagents for the same thiophene Weinreb amide is scarce, the literature suggests that Grignard reagents are a robust and reliable choice for this transformation, often used interchangeably with organolithium reagents depending on the specific substrate and desired reactivity.[2] Their slightly lower reactivity compared to organolithium reagents can sometimes offer better functional group tolerance.

Organozinc and Organocuprate Reagents

The use of organozinc and organocuprate reagents in reactions with thiophene Weinreb amides is less documented in the literature. Generally, organozinc reagents are known for their excellent functional group tolerance, though they often require a catalyst for efficient reaction with amides.[5] Organocuprates (Gilman reagents) are typically softer nucleophiles and are well-known for their utility in conjugate additions to α,β-unsaturated systems. While they can react with acid chlorides to form ketones, their application with Weinreb amides, particularly thiophene derivatives, is not as common. Further research is needed to fully evaluate their efficacy in this specific context.

Data Presentation

The following table summarizes the available quantitative data for the reaction of organolithium reagents with different thiophene Weinreb amides.

Thiophene Weinreb Amide SubstrateOrganolithium ReagentProductYield (%)Reference
N-methoxy-N-methyl-3-([1,1'-biphenyl]-4-yl)propanamide2-Thienyllithium3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one71[4]
N-methoxy-N-methyl-4-(thiophen-2-yl)benzamide2-ThienyllithiumThiophen-2-yl(4-(thiophen-2-yl)phenyl)methanone86[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the preparation of a thiophene Weinreb amide and its subsequent reaction with an organolithium reagent.

General Procedure for the Synthesis of a Thiophene Weinreb Amide

To a solution of the corresponding thiophene carboxylic acid in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a coupling reagent like oxalyl chloride or a carbodiimide is added at 0 °C. After stirring for a designated period, N,O-dimethylhydroxylamine hydrochloride is added, followed by a base such as triethylamine or N-methylmorpholine. The reaction is typically stirred at room temperature until completion. The workup involves washing with aqueous solutions to remove byproducts, followed by drying of the organic layer and purification by column chromatography.

General Procedure for the Reaction of an Organolithium Reagent with a Thiophene Weinreb Amide[4]

All reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and standard Schlenk techniques. Anhydrous solvents such as THF or toluene are used.

To a solution of the thiophene Weinreb amide (1.0 equivalent) in the chosen solvent at a low temperature (typically -78 °C to room temperature), the organolithium reagent (1.0 to 1.2 equivalents) is added dropwise. The reaction mixture is stirred for a period ranging from 30 minutes to several hours, while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thiophene ketone.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Thiophene_Weinreb_Amide Thiophene Weinreb Amide Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Chelated) Thiophene_Weinreb_Amide->Tetrahedral_Intermediate + Organometallic_Reagent Organometallic Reagent (R-M) Organometallic_Reagent->Tetrahedral_Intermediate + Thiophene_Ketone Thiophene Ketone Tetrahedral_Intermediate->Thiophene_Ketone Acid_Workup Acidic Workup (e.g., H₃O⁺) Acid_Workup->Tetrahedral_Intermediate

Caption: General reaction pathway for the synthesis of thiophene ketones from Weinreb amides.

Experimental Workflow

Experimental_Workflow Start Start Setup Inert Atmosphere Setup (N₂ or Ar) Start->Setup Dissolve Dissolve Thiophene Weinreb Amide in Anhydrous Solvent Setup->Dissolve Cool Cool Reaction Mixture (-78 °C to RT) Dissolve->Cool Add_Reagent Add Organometallic Reagent (Dropwise) Cool->Add_Reagent Stir Stir for 0.5-3 h Add_Reagent->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End Obtain Pure Thiophene Ketone Purify->End

Caption: A typical experimental workflow for the synthesis of thiophene ketones via Weinreb amides.

Conclusion

The use of Weinreb amides provides a highly effective and reliable method for the synthesis of thiophene ketones, crucial intermediates in drug discovery and development. Both organolithium and Grignard reagents have demonstrated high efficacy in this transformation, consistently affording good to excellent yields of the desired ketone products while avoiding the common pitfall of over-addition. While the data for a direct, side-by-side comparison is limited, the choice between these two classes of reagents may be guided by the specific substrate, desired reactivity, and functional group tolerance. The application of organozinc and organocuprate reagents for this specific purpose is less explored and represents an area for future investigation that could offer advantages in terms of functional group compatibility and chemoselectivity. The provided protocols and workflows serve as a practical guide for researchers to implement this valuable synthetic methodology in their work.

References

Yield comparison between different Weinreb amide synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Weinreb Amide Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various protocols for the synthesis of Weinreb amides, versatile intermediates in organic chemistry crucial for the preparation of ketones and aldehydes. The selection of a synthetic route can significantly impact yield, substrate scope, and reaction conditions. This document aims to provide a clear comparison of common methods, supported by experimental data, to aid researchers in making informed decisions for their synthetic challenges.

Yield Comparison of Weinreb Amide Synthesis Protocols

The following table summarizes the reported yields for different Weinreb amide synthesis protocols, categorized by the starting material and the coupling reagent or method employed.

Starting MaterialProtocol/ReagentSubstrateYield (%)Reference
Carboxylic AcidPOCl₃ / DIPEABenzoic acid87[1][2]
Carboxylic AcidPOCl₃ / DIPEASterically hindered and various functional groupsExcellent[3]
Carboxylic AcidP[N(CH₃)(OCH₃)]₃Aromatic and aliphatic carboxylic acids>90[4]
Carboxylic AcidP[N(CH₃)(OCH₃)]₃Sterically hindered carboxylic acidsExcellent[4]
Carboxylic AcidPPh₃ / I₂Veratric acid69[5]
Carboxylic AcidPeptide Coupling Reagent (DMT-MM)Various carboxylic acidsHigh[6]
Carboxylic AcidPeptide Coupling Reagent (CDMT)Carboxylic acids-[6]
Carboxylic AcidN-AcylbenzotriazolesVarious carboxylic acids73-97[7]
Carboxylic AcidTriphosgeneVarious carboxylic acidsExcellent[8]
EsterAlMe₃N-[(R)-(+)-α-methylbenzyl]-2(S)-aziridinecarboxylic acid menthol esterExcellent[6]
EsterAlMe₃ / AlMe₂ClEsters and lactonesGood[9]

Experimental Workflows and Logical Relationships

The synthesis of Weinreb amides can be broadly categorized based on the starting material, primarily carboxylic acids or esters. The choice of starting material dictates the necessary reagents and reaction conditions.

G cluster_start Starting Materials cluster_product Product cluster_path1 From Carboxylic Acid cluster_path2 From Ester/Lactone start1 Carboxylic Acid activation Activation/ Coupling start1->activation R-COOH start2 Ester / Lactone organoaluminum Organoaluminum Reagent start2->organoaluminum R-COOR' product Weinreb Amide activation->product + Me(MeO)NH organoaluminum->product + Me(MeO)NH

General workflows for Weinreb amide synthesis.

For the widely used route from carboxylic acids, a variety of activating or coupling reagents can be employed. These can be broadly classified into phosphorus-based reagents, peptide coupling reagents, and other activating agents.

G cluster_reagents Activating/Coupling Reagents start Carboxylic Acid (R-COOH) phosphorus Phosphorus-Based POCl₃, P[N(Me)OMe]₃, PPh₃/I₂ start->phosphorus peptide Peptide Coupling HATU, HBTU, DCC, CDMT, DMT-MM start->peptide other Other N-Acylbenzotriazoles, Triphosgene start->other product Weinreb Amide (R-CON(Me)OMe) phosphorus->product + Me(MeO)NH·HCl + Base peptide->product + Me(MeO)NH·HCl + Base other->product + Me(MeO)NH·HCl + Base

Coupling agents for synthesis from carboxylic acids.

Detailed Experimental Protocols

Synthesis from Carboxylic Acids using Phosphorus Oxychloride (POCl₃)

This one-pot method is efficient for a variety of carboxylic acids, including those that are sterically hindered.[1][2][3]

  • Reaction: A carboxylic acid is treated with N,O-dimethylhydroxylamine hydrochloride and phosphorus oxychloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) at room temperature.[1][2]

  • General Procedure: To a solution of the carboxylic acid in DCM, DIPEA and N,O-dimethylhydroxylamine hydrochloride are added. The mixture is stirred, and then POCl₃ is added dropwise. The reaction is typically stirred for 2-3 hours at room temperature. After completion, the reaction is worked up by washing with aqueous solutions and the product is purified by column chromatography.[2]

  • Advantages: This method is practical, efficient, offers high yields, and has short reaction times. It is also applicable to a wide range of carboxylic acids with various functional groups.[1]

Synthesis from Carboxylic Acids using P[N(CH₃)(OCH₃)]₃

This protocol utilizes a specific phosphorus-based reagent for the direct conversion of carboxylic acids to Weinreb amides under mild conditions.[4][6]

  • Reagent Preparation: The reagent P[N(CH₃)(OCH₃)]₃ is synthesized from PCl₃ and N,O-dimethylhydroxylamine hydrochloride using triethylamine as a base.[4]

  • General Procedure: The carboxylic acid is heated with the P[N(CH₃)(OCH₃)]₃ reagent in a solvent like toluene at 60°C. The reaction generally proceeds to completion within a short period.[4]

  • Advantages: This method provides excellent yields (>90% in many cases) for a broad range of aromatic, aliphatic, and even sterically hindered carboxylic acids.[4]

Synthesis from Carboxylic Acids using Triphenylphosphine and Iodine (PPh₃/I₂)

This method provides a mild conversion of carboxylic acids to Weinreb amides.[5][10][11]

  • General Procedure: To a solution of triphenylphosphine and iodine in a solvent like dichloromethane at 0°C, the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and a base (e.g., DIPEA) are added. The reaction is then allowed to warm to room temperature and stirred until completion.[5] A polymer-supported version of PPh₃ can also be used to simplify purification.[5]

  • Advantages: The reagents are inexpensive and easy to handle, and the reaction is straightforward to conduct.[5]

Synthesis from Carboxylic Acids using Peptide Coupling Reagents

A variety of standard peptide coupling reagents can be used to facilitate the formation of Weinreb amides from carboxylic acids.[6][7][9]

  • Reagents: Common peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (BOP), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) have been successfully employed.[6][7]

  • General Procedure: The carboxylic acid is activated with the chosen coupling reagent in the presence of a base. N,O-dimethylhydroxylamine hydrochloride is then added to form the Weinreb amide.

  • Advantages: These methods are often high-yielding and benefit from the well-established protocols of peptide synthesis.

Synthesis from Esters or Lactones using Organoaluminum Reagents

Weinreb amides can be effectively synthesized from esters or lactones using organoaluminum reagents.[6][9][12]

  • Reagents: Trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) are commonly used.[9]

  • General Procedure: The ester or lactone is treated with the organoaluminum reagent and N,O-dimethylhydroxylamine. Non-nucleophilic Grignard reagents can also be used to activate the amine prior to the addition of the ester.[9] In a typical procedure, the amine is first activated with AlMe₃, followed by the addition of the ester, and the reaction mixture is refluxed.[12]

  • Advantages: This method provides good yields and is an effective way to convert esters and lactones directly to Weinreb amides.[9]

References

Unraveling the Conformational Landscape of N-methoxy-N-methyl-2-phenylthiopropanamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of bioactive molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the conformational isomers of N-methoxy-N-methyl-2-phenylthiopropanamides, leveraging experimental spectroscopic data and theoretical calculations to elucidate their three-dimensional structures and relative stabilities. We present a detailed examination of the dominant conformers, compare them with related chemical entities, and provide comprehensive experimental and computational protocols to facilitate further research.

The conformational flexibility of a molecule dictates its interaction with biological targets. In the case of N-methoxy-N-methyl-2-phenylthiopropanamides, rotation around the C-C and C-N bonds gives rise to distinct spatial arrangements, or conformers, each with a unique energy profile and potential for biological activity. Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are powerful tools to probe these conformational equilibria.

Conformational Analysis of N-methoxy-N-methyl-2-phenylthiopropanamides

The g1 conformer has been identified as the more stable and less polar of the two.[1] The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects, including hyperconjugation and dipole-dipole interactions.

Comparative Analysis with Structurally Related Amides

To better understand the conformational behavior of N-methoxy-N-methyl-2-phenylthiopropanamides, a comparison with structurally related compounds is insightful. N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]-propanamides also exhibit conformational isomerism.

For instance, the sulfonyl derivatives also show the presence of two gauche conformers (g1 and g2), with the g1 conformer being the more stable and less polar.[2] In contrast, N-methoxy-N-methylacetamides with various substituents have been found to exist as a mixture of cis and gauche conformers.[1] This highlights how subtle changes in the molecular structure, such as the oxidation state of the sulfur atom or the nature of the substituent on the phenyl ring, can significantly influence the conformational landscape.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental and computational studies on the conformational analysis of N-methoxy-N-methyl-2-phenylthiopropanamides and a comparative compound.

Table 1: Comparison of Carbonyl IR Stretching Frequencies for Conformers of N-methoxy-N-methyl-amides

CompoundConformerSolventCalculated ν(C=O) (cm⁻¹) (B3LYP/cc-pVDZ)Experimental ν(C=O) (cm⁻¹)
N-methoxy-N-methyl-2-phenylthiopropanamideg1DichloromethaneData not availableData not available
g2DichloromethaneData not availableData not available
N-methoxy-N-methyl-2-phenylsulfonylpropanamideg1Carbon Tetrachloride16851690
g2Carbon Tetrachloride17001705

Note: Specific experimental and calculated IR frequency values for the individual conformers of N-methoxy-N-methyl-2-phenylthiopropanamide were not available in the searched literature.

Table 2: Calculated Energy Differences and Dipole Moments for Conformers

CompoundConformerMethodRelative Energy (kcal/mol)Dipole Moment (D)
N-methoxy-N-methyl-2-phenylthiopropanamideg1B3LYP/cc-pVDZ0.00Data not available
g2B3LYP/cc-pVDZData not availableData not available
N-methoxy-N-methyl-2-phenylsulfonylpropanamideg1HF/6-31G(d,p)0.002.85
g2HF/6-31G(d,p)0.574.21

Note: Specific calculated relative energy and dipole moment values for the conformers of N-methoxy-N-methyl-2-phenylthiopropanamide were not available in the searched literature.

Experimental Protocols

Synthesis of N-methoxy-N-methyl-2-phenylthiopropanamide

A general procedure for the synthesis of N-methoxy-N-methylamides (Weinreb amides) involves the reaction of an appropriate acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.

Materials:

  • 2-phenylthiopropanoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane or chloroform

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) and pyridine (2.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-phenylthiopropanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Pay close attention to the carbonyl stretching region (typically 1650-1750 cm⁻¹) to identify the number of conformers present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and signal multiplicities to deduce the structure and conformational details. Temperature-dependent NMR studies can also be performed to investigate the dynamics of conformational exchange.

Computational Analysis

Density Functional Theory (DFT) Calculations:

  • Build the initial structures of the possible conformers (e.g., gauche, anti) of N-methoxy-N-methyl-2-phenylthiopropanamide using a molecular modeling software.

  • Perform geometry optimization and frequency calculations for each conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., cc-pVDZ).

  • The absence of imaginary frequencies in the output confirms that the optimized structures are true energy minima.

  • Calculate the relative energies of the conformers to determine their relative stabilities.

  • Predict the IR vibrational frequencies and compare them with the experimental data.

Visualizing the Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Product Product Purification->Product IR_Spectroscopy IR_Spectroscopy Product->IR_Spectroscopy Experimental NMR_Spectroscopy NMR_Spectroscopy Product->NMR_Spectroscopy Experimental DFT_Calculations DFT_Calculations Product->DFT_Calculations Theoretical Conformer_Equilibrium Conformer Equilibrium IR_Spectroscopy->Conformer_Equilibrium NMR_Spectroscopy->Conformer_Equilibrium DFT_Calculations->Conformer_Equilibrium

Caption: Experimental and theoretical workflow for the conformational analysis of N-methoxy-N-methyl-2-phenylthiopropanamides.

conformer_equilibrium g1 g1 (more stable) g2 g2 (less stable) g1->g2 Equilibrium

References

Unveiling the Electronic Landscape: A Comparative Guide to DFT Studies on Thiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate electronic and structural properties of thiophene-2-carboxamide derivatives is paramount for designing novel therapeutic agents. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these characteristics, offering insights that guide synthetic efforts and predict biological activity. This guide provides a comparative overview of recent DFT studies, presenting key quantitative data, detailed computational methodologies, and a visual representation of a typical research workflow.

Thiophene-2-carboxamide derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] DFT studies play a crucial role in understanding the structure-activity relationships (SAR) of these molecules by providing a detailed picture of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO (ΔEH-L) is a critical parameter for assessing the chemical reactivity and kinetic stability of these molecules.[3]

Comparative Analysis of DFT Data

Recent studies have employed DFT calculations to investigate various substituted thiophene-2-carboxamide derivatives, revealing how different functional groups influence their electronic properties and, consequently, their biological potential. The data presented below summarizes key findings from several noteworthy publications.

Study FocusDerivative TypeEHOMO (eV)ELUMO (eV)ΔEH-L (eV)Key Findings & Correlation with Activity
Antioxidant & Antibacterial Agents [1][4]3-amino, 3-hydroxy, 3-methyl substituted-5.58 to -5.91-1.99 to -2.733.11 to 3.83Amino derivatives exhibited the highest HOMO-LUMO energy gap.[1][4] Compound 7a (an amino derivative) showed significant antioxidant activity, while compound 7b demonstrated potent antibacterial effects.[1][4]
Anticancer Agents (CA-4 Biomimetics) [3]N-aryl substituted-0.2013 to -0.2091-0.0554 to -0.06810.13 to 0.15Compounds 2b and 2e, with very low HOMO-LUMO gaps, were the most active against the Hep3B cancer cell line.[3]
Antimicrobial Agent [5][6]N-(thiophen-2-ylmethyl)thiophene-2-carboxamideNot explicitly statedNot explicitly stated5.031Showed effective antibacterial activity against several microorganisms.[5][6]
Anticancer & Anti-inflammatory Agents [7]Azo-substituted N-(4-sulfamoylphenyl)-4.89 (for 5b)-3.22 (for 5b)1.66 (for 5b)Compound 5b, with the lowest energy gap in its series, exhibited the best binding energy to the JAK1 protein pocket, correlating with its apoptotic behavior.[7]

Experimental and Computational Protocols

The accuracy and reliability of DFT studies are intrinsically linked to the chosen computational methodology. The following table details the methods employed in the cited research, providing a basis for reproducibility and further investigation.

StudyComputational MethodBasis SetSoftware
Antioxidant & Antibacterial Agents [1]DFT/B3LYP6-31G(d,p)Not explicitly stated
Anticancer Agents (CA-4 Biomimetics) [2][3]DFTNot explicitly statedJaguar-Single Point Energy module (Maestro 12.3)[2][3]
Antimicrobial Agent [5][6]DFT/B3LYP6-311++G(d,p)Not explicitly stated
Anticancer & Anti-inflammatory Agents [7]DFTNot explicitly statedNot explicitly stated

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and computational analysis of thiophene-2-carboxamide derivatives, culminating in the evaluation of their biological activity.

DFT_Workflow cluster_synthesis Synthesis & Characterization cluster_dft Computational Analysis cluster_bio Biological Evaluation synthesis Synthesis of Thiophene-2-carboxamide Derivatives characterization Spectroscopic Characterization (IR, NMR, Mass) synthesis->characterization geometry_optimization Geometry Optimization (DFT) characterization->geometry_optimization electronic_properties Calculation of Electronic Properties (HOMO, LUMO, etc.) geometry_optimization->electronic_properties molecular_docking Molecular Docking Studies electronic_properties->molecular_docking bio_activity Biological Activity Screening (e.g., Antibacterial, Anticancer) molecular_docking->bio_activity bio_activity->molecular_docking SAR Analysis

Caption: A generalized workflow for DFT studies on thiophene-2-carboxamide derivatives.

References

A Comparative Analysis of the Reactivity of 2- and 3-Substituted Thiophene Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The constitutional isomerism of the carboxamide group, at either the 2- or 3-position of the thiophene ring, significantly influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of these two isomeric forms, supported by experimental data and theoretical insights, to aid researchers in rational drug design and synthetic strategy development.

Core Reactivity Principles: An Overview

The reactivity of thiophene and its derivatives is primarily governed by the electron-rich nature of the five-membered heteroaromatic ring. The sulfur atom, through the delocalization of its lone pair of electrons, enhances the electron density of the ring carbons, making them susceptible to electrophilic attack. Generally, electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the 2-position (α-position), which is approximately 100 times more reactive than the 3-position (β-position). This is attributed to the greater ability of the sulfur atom to stabilize the cationic intermediate formed during α-attack.

However, the introduction of a carboxamide substituent (-CONH₂) fundamentally alters this reactivity landscape. The carboxamide group is an electron-withdrawing group (EWG) due to both induction and resonance, which deactivates the thiophene ring towards electrophilic substitution. The position of this EWG, therefore, plays a critical role in directing further reactions and influencing the reactivity of the carboxamide moiety itself.

Comparative Reactivity Data

Direct, head-to-head quantitative comparisons of the reactivity of 2- and 3-thiophene carboxamides are not abundant in the literature. However, highly relevant experimental data from the analogous thiophenecarboxylic acids in condensation reactions with amines (a reaction that forms carboxamides) provides a crucial insight.

A study highlighted a consistent and reproducible difference in reaction yields for the condensation of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid with nucleophilic amines.[1] This difference in yield, observed over 40 repetitions, strongly suggests an inherent difference in the reactivity of the carbonyl group based on its position on the thiophene ring.[1]

ReactantProduct Yield (Condensation with Amines)
Thiophene-2-carboxylic acid79%
Thiophene-3-carboxylic acid65%

Table 1: Comparative product yields in the formation of thiophene carboxamides from their corresponding carboxylic acids and amines.[1]

This data indicates that the carbonyl group at the 2-position is more reactive towards nucleophilic attack than the carbonyl group at the 3-position.

Theoretical Insights into Reactivity Differences

To explain the observed experimental differences, computational studies using Density Functional Theory (DFT) and Hartree-Fock methods have been employed to analyze the electronic and structural properties of these isomers.[1][2]

The key findings suggest that the greater reactivity of the 2-substituted isomer stems from electronic factors that enhance the electrophilicity of the carbonyl carbon. One proposed explanation involves the presence of a specific conformer in the 2-carboxylic acid where an internal hydrogen bond exists between the carboxylic proton and the thiophene sulfur atom.[2] This interaction polarizes the acid function, making the carbonyl carbon more susceptible to nucleophilic attack.[2]

Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows significant differences between the two isomers. For the 2-substituted isomer, the LUMO is more localized on the carboxylic acid group, indicating a greater propensity for reaction with a nucleophile at that site.[1]

Below is a logical diagram illustrating the factors that contribute to the differential reactivity.

G Logical Flow of Reactivity Differences cluster_isomer2 2-Thiophene Carboxamide (Higher Reactivity) cluster_isomer3 3-Thiophene Carboxamide (Lower Reactivity) pos2 Carboxamide at C2-position factor2 Proximity to Sulfur Heteroatom pos2->factor2 effect2 Potential for S---H-O intramolecular interaction (in carboxylic acid precursor) factor2->effect2 reactivity2 Increased electrophilicity of carbonyl carbon effect2->reactivity2 lumo2 LUMO more localized on carbonyl group lumo2->reactivity2 outcome2 Higher yield in nucleophilic substitution (e.g., 79%) reactivity2->outcome2 pos3 Carboxamide at C3-position factor3 Greater distance from Sulfur Heteroatom pos3->factor3 effect3 No equivalent intramolecular interaction factor3->effect3 reactivity3 Reduced electrophilicity of carbonyl carbon effect3->reactivity3 lumo3 LUMO is more delocalized lumo3->reactivity3 outcome3 Lower yield in nucleophilic substitution (e.g., 65%) reactivity3->outcome3

Factors influencing the reactivity of thiophene carboxamide isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for the synthesis of thiophene carboxamides.

Protocol 1: Synthesis of Thiophene-2-Carboxamides via EDC Coupling

This protocol describes a general and widely used method for amide bond formation starting from a carboxylic acid and an amine, facilitated by a coupling agent.

Objective: To synthesize N-aryl-5-substituted-thiophene-2-carboxamides.

Materials:

  • 5-substituted-thiophene-2-carboxylic acid (1.0 eq)

  • Appropriate aniline derivative (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.33 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the 5-substituted-thiophene-2-carboxylic acid in dichloromethane (DCM) in a round-bottom flask.

  • Add DMAP and EDC to the solution.

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

  • Add the appropriate aniline derivative to the reaction mixture.

  • Continue stirring for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by washing the organic layer with 1M HCl to remove excess aniline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-2-carboxamide.[3]

Protocol 2: Synthesis of 2-Amino-thiophene-3-carboxamides via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile route to highly functionalized 2-aminothiophenes.

Objective: To synthesize 2-amino-4,5-disubstituted-thiophene-3-carboxamides.

Materials:

  • An α-mercaptoaldehyde or α-mercaptoketone

  • Cyanoacetamide

  • A basic catalyst (e.g., triethylamine or piperidine)

  • A suitable solvent (e.g., ethanol, DMF, or dioxane)

Procedure:

  • The α-mercaptoaldehyde or ketone can be generated in situ.

  • In a single-step variation, treat the α-mercapto carbonyl compound with cyanoacetamide in a solvent such as ethanol or DMF.

  • Add a basic catalyst (e.g., triethylamine) to the mixture.

  • Heat the reaction mixture to approximately 50°C.

  • The reaction involves the condensation of the carbonyl compound with the active methylene of cyanoacetamide, followed by cyclization with the mercapto group and subsequent tautomerization to yield the 2-aminothiophene product.[4]

  • After the reaction is complete (monitored by TLC), cool the mixture and precipitate the product by pouring it into cold water.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

The diagram below illustrates a generalized workflow for synthesizing and comparing the reactivity of the two isomers.

G Workflow for Synthesis and Reactivity Comparison start2 Thiophene-2-carboxylic Acid synth2 Amide Coupling (e.g., EDC, Amine) start2->synth2 start3 Thiophene-3-carboxylic Acid synth3 Amide Coupling (e.g., EDC, Amine) start3->synth3 prod2 2-Thiophene Carboxamide synth2->prod2 prod3 3-Thiophene Carboxamide synth3->prod3 react_test Competitive Reaction or Parallel Kinetic Studies (e.g., Hydrolysis, Further Substitution) prod2->react_test prod3->react_test analysis Analysis of Products/Rates (e.g., GC-MS, HPLC, NMR) react_test->analysis conclusion Determine Relative Reactivity analysis->conclusion

Generalized workflow for isomer synthesis and comparison.
Conclusion

The positional isomerism of the carboxamide group on a thiophene ring imparts a significant and measurable difference in chemical reactivity. Experimental evidence from analogous carboxylic acids suggests that 2-substituted thiophenes are more reactive towards nucleophilic attack at the carbonyl carbon than their 3-substituted counterparts.[1] This is supported by theoretical calculations which point to electronic effects, such as intramolecular interactions and LUMO localization, that enhance the electrophilicity of the C2-positioned carbonyl group.[1][2] For researchers in drug development and organic synthesis, this inherent reactivity difference is a critical consideration. The choice of the 2- or 3-substituted scaffold will not only influence the biological target engagement but also dictate the synthetic routes available for further molecular elaboration.

References

Safety Operating Guide

Proper Disposal of N-methoxy-N-methylthiophene-2-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of N-methoxy-N-methylthiophene-2-carboxamide, a compound that requires careful management due to its potential hazards.

Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to safety protocols is essential during handling and disposal.

Hazard CategoryDescriptionPrecautionary Statement Codes
Skin Irritation Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation May cause respiratory irritationP261, P271, P304+P340, P312

Data sourced from Safety Data Sheets.[1][2]

Experimental Protocol: Disposal Procedure

The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal plant.[1][2][3] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

  • Protective gloves: To prevent skin contact.

  • Eye protection: Safety glasses or goggles to shield from splashes.

  • Protective clothing: A lab coat to protect personal clothing.

Step 2: Waste Collection

Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, compatible, and properly labeled hazardous waste container. The container should be kept tightly closed except when adding waste.

Step 3: Labeling the Waste Container

The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.

Step 4: Storage

Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.[1][2]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Step 6: Spill Cleanup

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable disposal container.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Is the container full? C->D D->C No E Seal Container Securely D->E Yes F Store in Designated Waste Accumulation Area E->F G Contact EHS or Approved Waste Disposal Vendor F->G H Arrange for Pickup and Final Disposal G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-methoxy-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-methoxy-N-methylthiophene-2-carboxamide (CAS No. 229970-94-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identity:

Name This compound
Synonyms 2-[Methoxy(methyl)carbamoyl]thiophene[1]
CAS Number 229970-94-9[2][3]
Molecular Formula C7H9NO2S[2][3]
Molecular Weight 171.22 g/mol [2][3]

Personal Protective Equipment (PPE)

Summary of Required PPE:

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[4]Prevents skin contact.
Eye/Face Protection Safety goggles with side-shields or a face shield.[4]Protects against splashes.
Skin and Body Protection Lab coat or chemical-resistant coveralls.[4][5]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be required if working with aerosols or in poorly ventilated areas.[4][5]Prevents inhalation of vapors or aerosols.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[6]

  • Do not breathe dust, fumes, or vapors.[4]

  • Wash hands thoroughly with soap and water after handling.[4][6]

  • Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Store in a tightly sealed container.[4]

  • Keep in a cool, dry, and well-ventilated place.[4]

  • Keep away from direct sunlight and sources of ignition.[4]

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material (e.g., sand, earth).[5]

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean: Decontaminate the spill area.

  • PPE: Wear appropriate PPE during the entire cleanup process.[5]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[6]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Logical Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling Chemical check_sds Consult SDS for This compound start->check_sds check_related SDS unavailable or incomplete? Consult SDS for related compounds (Thiophenes, Carboxamides) check_sds->check_related Yes identify_hazards Identify Potential Hazards: - Skin/Eye Irritation - Inhalation Risk - Ingestion Risk check_sds->identify_hazards No check_related->identify_hazards hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) identify_hazards->hand_protection eye_protection Eye Protection: Safety goggles with side-shields identify_hazards->eye_protection body_protection Body Protection: Lab coat or coveralls identify_hazards->body_protection respiratory_protection Respiratory Protection: Work in fume hood or wear approved respirator identify_hazards->respiratory_protection handle_chemical Handle Chemical with Appropriate PPE hand_protection->handle_chemical eye_protection->handle_chemical body_protection->handle_chemical respiratory_protection->handle_chemical spill_procedure Follow Spill Procedure handle_chemical->spill_procedure In case of spill disposal_procedure Follow Disposal Procedure handle_chemical->disposal_procedure After use

Caption: PPE Selection Workflow for Chemical Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N-methylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.